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  • Product: 2-chloro-N-(4-chlorophenyl)propanamide
  • CAS: 21262-05-5

Core Science & Biosynthesis

Foundational

"2-chloro-N-(4-chlorophenyl)propanamide" basic properties

An In-depth Technical Guide to 2-chloro-N-(4-chlorophenyl)propanamide Introduction 2-chloro-N-(4-chlorophenyl)propanamide is a chemical compound belonging to the class of acetanilides. It serves as a valuable intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-chloro-N-(4-chlorophenyl)propanamide

Introduction

2-chloro-N-(4-chlorophenyl)propanamide is a chemical compound belonging to the class of acetanilides. It serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and research applications.[1][2] Its structure, featuring a chlorinated phenyl ring and a reactive chloro-propanamide side chain, makes it a versatile building block for introducing specific functionalities into target compounds. This guide provides a comprehensive overview of its fundamental properties, synthesis, and handling considerations, tailored for professionals in chemical research and drug development.

Physicochemical Properties

The fundamental properties of 2-chloro-N-(4-chlorophenyl)propanamide are summarized below. These data are crucial for its identification, handling, and use in synthetic protocols.

PropertyValueSource
CAS Number 21262-05-5[3]
Molecular Formula C₉H₉Cl₂NO[1]
Molecular Weight 218.08 g/mol [1][4]
Purity ≥97%[3]
InChI InChI=1S/C9H9Cl2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13)[1]
InChIKey LARDKNUATHUMFI-UHFFFAOYSA-N[1]
SMILES CC(Cl)C(=O)Nc1ccc(Cl)cc1[1]

Synthesis and Mechanism

The synthesis of 2-chloro-N-(4-chlorophenyl)propanamide is typically achieved through a nucleophilic acyl substitution reaction between 4-chloroaniline and 2-chloropropionyl chloride. This reaction is a classic example of amide bond formation.

Reaction Mechanism: Nucleophilic Addition-Elimination

The underlying mechanism is a two-step nucleophilic addition-elimination process.[5][6][7]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[5][6]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and the chloride ion is eliminated as a leaving group. A base, such as pyridine or excess amine, then deprotonates the nitrogen atom to yield the final N-substituted amide product and a salt (e.g., pyridinium chloride).[5]

Caption: Nucleophilic addition-elimination mechanism.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of chloroacetanilides, adapted for the specific target compound.[8][9]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., chloroform, benzene) under an inert atmosphere.[9][10]

  • Base Addition: Add a base such as pyridine (1.0 equivalent) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.[9]

  • Cooling: Cool the reaction mixture in an ice bath to 0-10°C. This is crucial to control the exothermic nature of the reaction.[9]

  • Acyl Chloride Addition: Add 2-chloropropionyl chloride (1.0 equivalent) dropwise to the stirred solution, ensuring the temperature does not exceed 35°C.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for several hours (e.g., 4-16 hours) to ensure the reaction goes to completion.[9][10]

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.[8][9]

    • Treat the resulting solid residue with water to dissolve the pyridinium hydrochloride salt.[8][9]

    • Collect the crude product by filtration and wash it with water.[8][9]

    • Dry the solid and recrystallize from an appropriate solvent system (e.g., methylcyclohexane-ethyl acetate) to obtain the purified 2-chloro-N-(4-chlorophenyl)propanamide.[8][9]

Synthesis_Workflow A Dissolve 4-chloroaniline and pyridine in chloroform B Cool mixture to 0-10°C A->B C Add 2-chloropropionyl chloride dropwise B->C D Stir at ambient temperature for 16h C->D E Concentrate under reduced pressure D->E F Slurry with water and filter E->F G Recrystallize from suitable solvent F->G H Pure Product G->H

Caption: General workflow for the synthesis of the title compound.

Applications and Field Insights

2-chloro-N-(4-chlorophenyl)propanamide is primarily utilized as a chemical intermediate. Its bifunctional nature—containing both an amide linkage and an alkyl chloride—allows for further chemical modifications.

  • Pharmaceutical Synthesis: N-arylacetamides are recognized as important intermediates for synthesizing compounds with potential medicinal and pharmaceutical value.[11] The structural motif is found in various biologically active molecules.

  • Agrochemical Research: Chloroacetanilide derivatives have been investigated for their potential as herbicides and antifungal agents.[12] While the specific activity of the title compound is not widely documented, its class of compounds is of significant interest in agrochemical development.

  • Research Chemical: It serves as a starting material for creating novel compounds and exploring structure-activity relationships in drug discovery programs.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-chloro-N-(4-chlorophenyl)propanamide should always be consulted before handling. However, based on the hazards associated with its precursors and analogous compounds, the following precautions are advised:

  • Reactant Hazards: The reactant 2-chloropropionyl chloride is a flammable, corrosive liquid that causes severe skin and eye burns and is harmful if inhaled.[13]

  • Analog Hazards: Similar compounds, such as 2-chloro-N-(4-chlorophenyl)acetamide, are known to cause serious eye damage.[14] Other related chloro-acetamides are listed as harmful if swallowed.[15]

  • General Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.[16]

    • In case of contact, rinse the affected area immediately with copious amounts of water.

This compound is intended for research use only and is not for diagnostic or therapeutic use.[17]

References

  • PrepChem.com. Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Available from: [Link]

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. 2012-01-02. Available from: [Link]

  • Safety Data Sheet. 103320 - 3-Chloro-1,2-propanediol. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. Available from: [Link]

  • ChemSynthesis. 2-chloro-2-methylpropanal. 2025-05-20. Available from: [Link]

  • PubChem. 2-chloro-N-[1-(4-chlorophenyl)propyl]propanamide. Available from: [Link]

  • Google Patents. Method for preparing 2-chloropropionyl chloride with high optical activity.
  • NIH National Library of Medicine. 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available from: [Link]

  • MySkinRecipes. 2-Chloro-N-(4-fluorophenyl)propanamide. Available from: [Link]

  • ResearchGate. (PDF) 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. 2025-08-10. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Available from: [Link]

  • Beijing Xinheng Research Technology Co., Ltd. 2-Chloro-N-(4-chlorophenyl)propanamide. Available from: [Link]

  • PubChem. 3-Chloro-N-(4-chlorophenyl)propanamide. Available from: [Link]

  • PrepChem.com. Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide. Available from: [Link]

  • Chemguide. NUCLEOPHILIC ADDITION / ELIMINATION IN THE REACTION BETWEEN ACYL CHLORIDES AND AMINES. Available from: [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available from: [Link]

  • Doc Brown's Chemistry. Reaction mechanisms: acid/acyl chloride with ammonia/amines. Available from: [Link]

  • Cheméo. Chemical Properties of Propanamide, N-propyl-. Available from: [Link]

  • Chemguide. Explaining the reaction between acyl chlorides and amines. Available from: [Link]

  • ChemBK. 2-chloro-N-[(2-fluorophenyl)methyl]propanamide. Available from: [Link]

Sources

Exploratory

"2-chloro-N-(4-chlorophenyl)propanamide" CAS number 21262-05-5

CAS: 21262-05-5 | Role: Electrophilic Synthon & Pharmacophore Scaffold Executive Summary 2-chloro-N-(4-chlorophenyl)propanamide (CAS 21262-05-5) is a specialized alpha-haloamide intermediate used primarily in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 21262-05-5 | Role: Electrophilic Synthon & Pharmacophore Scaffold

Executive Summary

2-chloro-N-(4-chlorophenyl)propanamide (CAS 21262-05-5) is a specialized alpha-haloamide intermediate used primarily in the synthesis of amino-amide pharmacophores.[1] Structurally, it consists of a 4-chloroaniline moiety acylated by a 2-chloropropionyl group. Its value in drug development lies in its dual-functionality: the amide bond provides stability and hydrogen-bonding capability, while the alpha-chloro position serves as a highly reactive electrophilic "warhead" for Nucleophilic Substitution (


).

This compound is a critical building block for Class Ib anti-arrhythmic agents and local anesthetics (analogs of Prilocaine and Tocainide), as well as specific agrochemical fungicides. This guide details its synthesis, reactivity profile, and handling protocols for high-throughput library generation.

Physicochemical Profile

The following data establishes the baseline for identification and quality control.

ParameterSpecification
CAS Number 21262-05-5
IUPAC Name 2-chloro-N-(4-chlorophenyl)propanamide
Molecular Formula

Molecular Weight 218.08 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 106 – 108 °C
Solubility Soluble in DCM, Chloroform, DMSO, Methanol; Insoluble in Water
Reactivity Class

-Haloamide (Alkylating Agent)

Synthetic Methodology

Rationale

The synthesis utilizes a standard Schotten-Baumann acylation or an anhydrous nucleophilic acyl substitution . For high-purity pharmaceutical applications, the anhydrous route (Method B) is preferred to prevent hydrolysis of the acid chloride and ensure moisture-free isolation.

Protocol: Anhydrous Acylation (Method B)

Target Scale: 10.0 g

Reagents:

  • 4-Chloroaniline (1.0 eq)

  • 2-Chloropropionyl chloride (1.1 eq)

  • Triethylamine (

    
    ) or Pyridine (1.2 eq)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 4-Chloroaniline (50 mmol) and dry DCM (100 mL). Stir under nitrogen atmosphere until fully dissolved.

  • Base Addition: Add

    
     (60 mmol) via syringe. Cool the solution to 0°C using an ice bath to control the exotherm.
    
  • Acylation: Add 2-Chloropropionyl chloride (55 mmol) dropwise over 20 minutes. Note: Maintain internal temperature < 5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Work-up:

    • Quench with 1M HCl (50 mL) to remove unreacted amine and salts.

    • Wash organic layer with Sat.

      
       (50 mL) and Brine (50 mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc if necessary.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 4-Chloroaniline + DCM Cool Cool to 0°C Add Et3N base Start->Cool Add Dropwise Addition: 2-Chloropropionyl Cl Cool->Add React Stir RT (3 hrs) Monitor TLC Add->React Quench Acid Wash (1M HCl) Base Wash (NaHCO3) React->Quench Isolate Dry & Concentrate Recrystallize Quench->Isolate Product Final Product: CAS 21262-05-5 Isolate->Product

Figure 1: Step-by-step synthetic workflow for the anhydrous production of 2-chloro-N-(4-chlorophenyl)propanamide.

Functional Reactivity & Applications

The "Warhead" Mechanism

The utility of CAS 21262-05-5 stems from the enhanced electrophilicity of the


-carbon. The adjacent carbonyl group withdraws electron density, making the C-Cl bond highly susceptible to nucleophilic attack (

) by amines, thiols, or alkoxides.

Key Reaction: Aminolysis



This reaction generates


-amino amides , a structural motif found in:
  • Local Anesthetics: Blocking voltage-gated

    
     channels.
    
  • Fungicides: Inhibiting specific enzymatic pathways in phytopathogens.

Divergent Library Synthesis

Researchers utilize this scaffold to generate libraries of potential bioactive compounds by varying the incoming nucleophile.

DivergentSynthesis Core Scaffold: 2-chloro-N-(4-chlorophenyl)propanamide Amine1 + Secondary Amines (e.g., Diethylamine) Core->Amine1 SN2 / K2CO3 / MeCN Amine2 + Cyclic Amines (e.g., Piperidine/Morpholine) Core->Amine2 SN2 / Et3N / DMF Thiol + Thiols (e.g., Thiophenol) Core->Thiol SN2 / NaH / THF Prod1 Product A: N,N-Diethyl-alpha-amino amide (Anesthetic Analog) Amine1->Prod1 Prod2 Product B: Piperidinyl-amide (Na+ Channel Blocker) Amine2->Prod2 Prod3 Product C: alpha-Thioether amide (Agrochemical) Thiol->Prod3

Figure 2: Divergent synthesis pathways utilizing CAS 21262-05-5 as a core electrophile for library generation.

Analytical Characterization

To validate the synthesis of CAS 21262-05-5, the following spectral signatures must be confirmed.

TechniqueExpected Signal / CharacteristicInterpretation
1H-NMR (

)

1.75 (d, 3H)
Methyl group doublet (

-CH)

4.55 (q, 1H)
Alpha-proton quartet (

-Cl)

7.30 - 7.55 (m, 4H)
Aromatic protons (4-chlorophenyl ring)

8.20 (br s, 1H)
Amide NH proton
IR Spectroscopy 1660 - 1690

Amide I band (C=O stretch)
3250 - 3300

Amide N-H stretch
Mass Spectrometry m/z 217 / 219Molecular ion

(Characteristic Cl isotope pattern 3:[2]1)

Safety & Handling Protocols

Hazard Classification: Irritant, Potential Sensitizer.

  • Alpha-Haloamide Warning: Compounds with the

    
    -haloamide motif are potent alkylating agents. They can alkylate DNA or proteins and are often lachrymators (tear-inducing).
    
  • PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat.

  • Ventilation: All operations, especially heating or weighing, must be performed inside a certified chemical fume hood.

  • Decontamination: Spills should be treated with a dilute ammonia solution or nucleophilic scavenger (e.g., aqueous thiosulfate) to neutralize the alkylating capability before disposal.

References

  • PubChem. (n.d.).[2] Compound Summary: 2-chloro-N-(4-chlorophenyl)propanamide.[1][3] National Library of Medicine. Retrieved from [Link]

  • Bettina R. Basrani et al. (2010).[4] Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine. Journal of Endodontics. (Contextual reference for chloroaniline derivatives analysis). Retrieved from [Link]

Sources

Foundational

"2-chloro-N-(4-chlorophenyl)propanamide" molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2-chloro-N-(4-chlorophenyl)propanamide Introduction: Situating a Molecule of Interest Within the vast landscape of organic chemistry, the N-aryl amide scaffold re...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 2-chloro-N-(4-chlorophenyl)propanamide

Introduction: Situating a Molecule of Interest

Within the vast landscape of organic chemistry, the N-aryl amide scaffold represents a cornerstone of functional molecules, bridging the gap between agrochemicals and pharmaceuticals. 2-chloro-N-(4-chlorophenyl)propanamide belongs to the chloroacetamide class of compounds, a group renowned for its potent herbicidal activity.[1] The specific arrangement of a 4-chlorophenyl ring, a reactive propanamide backbone, and a chiral center endows this molecule with a unique stereoelectronic profile. Understanding this profile at a molecular level is paramount for researchers aiming to harness its potential, whether for developing new crop protection agents or as a scaffold for novel therapeutic agents. This guide provides a detailed examination of the molecule's structure, a robust protocol for its synthesis and characterization, and insights into its mechanism of action, grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

The fundamental identity of a compound is defined by its structure and resulting physical properties. 2-chloro-N-(4-chlorophenyl)propanamide is a disubstituted amide with key structural features that dictate its reactivity and biological function.

Structural Elucidation

The molecule's architecture consists of three primary components:

  • 4-Chlorophenyl Group: A benzene ring substituted with a chlorine atom at the para position. This group is largely planar and hydrophobic, a feature known to enhance the ability of molecules to cross phospholipid cell membranes.[2]

  • Amide Linkage (-C(O)NH-): This functional group is conformationally rigid and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for specific intermolecular interactions, such as binding to enzyme active sites.

  • 2-Chloropropyl Group: This aliphatic chain contains a stereogenic center at the C2 carbon (the α-carbon), meaning the molecule can exist as two distinct enantiomers (R and S). It also possesses a reactive C-Cl bond, which is the key electrophilic site responsible for the biological activity of many chloroacetamides.[3]

The systematic IUPAC name for this compound is 2-chloro-N-(4-chlorophenyl)propanamide .[4]

Caption: 2D structure of 2-chloro-N-(4-chlorophenyl)propanamide.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and analytical method development.

PropertyValueSource
CAS Number 21262-05-5Generic Supplier Data
Molecular Formula C₉H₉Cl₂NOPubChem
Molecular Weight 218.08 g/mol PubChem
Appearance White to off-white solid (predicted)[5]
Melting Point Not available; expected to be >100 °CInferred from[5]
Solubility Low in water; soluble in organic solvents like chloroform, ethyl acetate, and methanol.Inferred from[6]

Synthesis and Spectroscopic Characterization

The validation of any molecular structure is contingent upon its unambiguous synthesis and rigorous characterization using modern analytical techniques. The synthesis of N-aryl amides is a well-established transformation in organic chemistry.

Retrosynthetic Analysis and Proposed Synthesis

The most direct and industrially scalable approach to synthesizing 2-chloro-N-(4-chlorophenyl)propanamide is via the nucleophilic acyl substitution of a reactive carboxylic acid derivative with the corresponding aniline. The logical disconnection is at the amide C-N bond, leading to 4-chloroaniline and 2-chloropropanoyl chloride as readily available starting materials. This method is a standard procedure for forming N-aryl amides.[7]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification & Analysis 4-chloroaniline 4-chloroaniline dissolution Dissolve 4-chloroaniline and Pyridine in Chloroform 4-chloroaniline->dissolution 2-chloropropanoyl_chloride 2-chloropropanoyl_chloride addition Add 2-chloropropanoyl chloride (dropwise) 2-chloropropanoyl_chloride->addition cooling Cool to 0-10 °C dissolution->cooling cooling->addition reaction Stir at room temperature (16-24h) addition->reaction workup Aqueous Workup (Wash with H₂O, sat. NaCl) reaction->workup drying Dry organic layer (e.g., MgSO₄) workup->drying concentration Concentrate under reduced pressure drying->concentration recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) concentration->recrystallization characterization Spectroscopic Analysis (NMR, IR, MS) recrystallization->characterization Final_Product Target Molecule recrystallization->Final_Product Yields pure solid

Caption: Experimental workflow for the synthesis of the target molecule.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established methods for the synthesis of structurally related N-aryl chloroacetamides.[6][8] Each step is designed to ensure high conversion, facilitate purification, and yield a product suitable for rigorous analysis.

Materials:

  • 4-chloroaniline (1.0 eq)

  • 2-chloropropanoyl chloride (1.05 eq)

  • Pyridine (1.1 eq, as HCl scavenger)

  • Anhydrous Chloroform (or Dichloromethane)

  • Deionized Water

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate and Hexane (for recrystallization)

Procedure:

  • Reaction Setup: To a stirred solution of 4-chloroaniline (1.0 eq) in anhydrous chloroform in a round-bottom flask, add pyridine (1.1 eq). The pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Acylation: Cool the mixture to 0-10 °C using an ice bath. Add 2-chloropropanoyl chloride (1.05 eq) dropwise via a dropping funnel. The exothermic nature of the reaction necessitates slow addition to maintain temperature control and prevent side reactions.

  • Reaction Progression: Upon completion of the addition, allow the reaction mixture to warm to ambient temperature and stir for 16-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with deionized water (2x) and then with saturated brine (1x). This removes the pyridinium hydrochloride salt and any remaining water-soluble impurities.

  • Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 2-chloro-N-(4-chlorophenyl)propanamide as a crystalline solid.

Spectroscopic Characterization: Confirming the Structure

The identity and purity of the synthesized compound must be confirmed through a suite of spectroscopic techniques.

  • ¹H NMR Spectroscopy: This technique provides information on the chemical environment and connectivity of hydrogen atoms. For the target molecule, the expected signals are:

    • A doublet for the methyl group (-CH₃) protons.

    • A quartet for the methine proton (-CHCl-), coupled to the methyl group.

    • A set of doublets (an AA'BB' system) for the four protons on the 4-chlorophenyl ring.

    • A broad singlet for the amide proton (N-H), which may exchange with D₂O.[9]

  • ¹³C NMR Spectroscopy: This reveals the number and type of carbon environments. Key expected signals include:

    • A peak for the methyl carbon.

    • A peak for the α-carbon (C-Cl).

    • A downfield peak for the carbonyl carbon (C=O).

    • Four distinct signals for the aromatic carbons of the chlorophenyl ring.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Characteristic absorption bands would confirm the molecule's core structure:

    • ~3300 cm⁻¹: N-H stretching vibration of the secondary amide.

    • ~1670 cm⁻¹: C=O (Amide I band) stretching vibration, a strong and characteristic peak.

    • ~1540 cm⁻¹: N-H bending (Amide II band) vibration.

    • ~700-800 cm⁻¹: C-Cl stretching vibration.[8]

    • ~810-840 cm⁻¹: C-H out-of-plane bending indicating 1,4-disubstitution on the benzene ring.[8]

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately two-thirds the intensity of the M⁺ peak, confirming the presence of two chlorine atoms.

Structural Insights and Putative Mechanism of Action

The molecular structure of 2-chloro-N-(4-chlorophenyl)propanamide is directly linked to its potential biological activity, primarily as a herbicide.

The Chloroacetamide Herbicidal Action

Chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[1] VLCFAs are essential components of cell membranes, suberin, and cuticular waxes. Their depletion leads to a cessation of cell division and enlargement, ultimately causing seedling death.[1]

The mechanism is believed to involve the alkylation of key enzymes in the VLCFA biosynthesis pathway. The electrophilic α-chloro group of the propanamide moiety is the reactive "warhead" that covalently binds to nucleophilic residues (like cysteine) in the enzyme's active site, leading to irreversible inhibition.[10]

Mechanism_of_Action cluster_molecule Herbicide cluster_plant Plant Cell cluster_effect Physiological Effect herbicide 2-chloro-N-(4-chlorophenyl)propanamide penetration Cell Membrane Penetration (Lipophilic Nature) herbicide->penetration Enters cell alkylation Covalent Alkylation of Enzyme Active Site (S-H group) herbicide->alkylation enzyme VLCFA Elongase (Target Enzyme) penetration->enzyme enzyme->alkylation Reacts with inhibition Inhibition of VLCFA Synthesis alkylation->inhibition Leads to disruption Disruption of Membrane and Cuticle Formation inhibition->disruption cessation Cessation of Cell Division & Growth disruption->cessation death Seedling Death cessation->death

Caption: Proposed herbicidal mechanism of action for chloroacetamides.

Structure-Activity Relationship (SAR)
  • The α-Chloro Group: Essential for activity. Replacing it with hydrogen or other groups drastically reduces or eliminates herbicidal effects, confirming its role as the electrophilic site for alkylation.[10]

  • The N-(4-chlorophenyl) Group: This large, hydrophobic substituent is crucial for two reasons. First, it enhances the molecule's lipophilicity, facilitating its passage across the waxy cuticle of plants and into the target cells.[11] Second, the specific substitution pattern on the aryl ring influences the molecule's fit within the target enzyme's active site, thereby modulating its potency.

Recent studies have also indicated that the toxicity of chloroacetamides may be linked to their ability to induce oxidative stress by generating reactive oxygen species (ROS), leading to secondary effects like DNA damage and membrane leakage.[12]

Conclusion

2-chloro-N-(4-chlorophenyl)propanamide is a molecule whose structure is elegantly tailored for biological activity. The combination of a lipophilic N-aryl substituent for transport and a reactive α-chloroamide warhead for target engagement provides a clear basis for its classification as a potential herbicide. The synthetic route via acylation is straightforward and efficient, and the structure can be unequivocally confirmed by a standard suite of spectroscopic methods. For researchers in agrochemistry, this compound serves as a classic example of chloroacetamide functionality. For medicinal chemists, the N-(4-chlorophenyl)amide scaffold itself remains a privileged structure, suggesting that with modification of the electrophilic side chain, this molecule could serve as a starting point for the development of other biologically active agents.

References

  • Abdel-Wahab, B. F., Mohamed, H. A., & Faty, R. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide. Available at: [Link]

  • Ma, D.-S., Liu, P.-J., Zhang, S., & Hou, G.-F. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Katke, S. A., Amrutkar, S. V., Bhor, R. J., & Khairnar, M. V. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]

  • Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology. Available at: [Link]

  • Trávníček, Z., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Molecules. Available at: [Link]

  • Li, X., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine. Available at: [Link]

  • Böger, P. (2018). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. Available at: [Link]

  • Ivanova, Y. B., & Getova, V. D. (2022). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. ProQuest. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-N-[1-(4-chlorophenyl)propyl]propanamide. Available at: [Link]

  • Krchnak, V., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. ACS Central Science. Available at: [Link]

  • Antypenko, L., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. ResearchGate. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-chloro-N-(4-chlorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action for the compound 2-chloro-N-(4-chlorophenyl)propanamide....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for the compound 2-chloro-N-(4-chlorophenyl)propanamide. While direct experimental data for this specific molecule is limited in publicly accessible literature, its close structural analogy to the widely studied anilide herbicide, propanil (N-(3,4-dichlorophenyl)propanamide), allows for a robust, evidence-based elucidation of its biochemical and physiological effects. This guide synthesizes current knowledge, focusing on the primary mode of action—the inhibition of photosynthetic electron transport—and explores the metabolic pathways that dictate its selectivity and potential toxicological profile. Methodologies for investigating these mechanisms are detailed to provide a framework for future research and development.

Introduction: The Chloroanilide Class and a Postulated Herbicidal Agent

2-chloro-N-(4-chlorophenyl)propanamide belongs to the chloroanilide class of chemical compounds. Molecules within this class are recognized for a range of biological activities, from herbicidal to potential pharmaceutical applications. Given its structural features, particularly the N-acylated chlorophenyl moiety, the primary anticipated biological role of 2-chloro-N-(4-chlorophenyl)propanamide is that of a selective, post-emergence herbicide.

This guide will operate on the well-supported hypothesis that its mechanism of action mirrors that of its close isomer, propanil, a widely used herbicide in agriculture.[1][2] The core of this mechanism is the disruption of fundamental energy-converting processes within plant cells.

Primary Mechanism of Action: Inhibition of Photosystem II

The principal herbicidal activity of propanil, and by extension 2-chloro-N-(4-chlorophenyl)propanamide, is the potent inhibition of photosynthesis.[2][3] This is not a generalized disruption but a specific targeting of the light-dependent reactions within the chloroplasts.

Molecular Target: The D1 Protein of the Photosystem II Complex

The molecular target is the D1 quinone-binding protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[4] 2-chloro-N-(4-chlorophenyl)propanamide is believed to bind to a specific site on the D1 protein, thereby blocking the electron flow from the primary electron acceptor, QA, to the secondary electron acceptor, QB.[5]

Experimental Protocol 1: In Vitro Chloroplast Photosynthesis Inhibition Assay

  • Objective: To determine the inhibitory effect of 2-chloro-N-(4-chlorophenyl)propanamide on photosynthetic electron transport.

  • Methodology:

    • Isolate intact chloroplasts from a susceptible plant species (e.g., spinach) using differential centrifugation.

    • Prepare a reaction mixture containing the isolated chloroplasts, a suitable buffer (e.g., HEPES), and an artificial electron acceptor such as 2,6-dichloroindophenol (DCIP).

    • Introduce varying concentrations of 2-chloro-N-(4-chlorophenyl)propanamide to the reaction mixtures.

    • Expose the samples to a light source to initiate photosynthesis.

    • Monitor the reduction of DCIP spectrophotometrically, which is observed as a decrease in absorbance at 600 nm.

    • Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the photosynthetic electron transport rate.

The Biochemical Cascade of Phytotoxicity

The blockage of electron transport at PSII initiates a cascade of destructive events within the plant cell:

  • Cessation of ATP and NADPH Production: The immediate consequence of inhibiting the electron transport chain is the halt in the production of ATP and NADPH, the essential energy and reducing power carriers for carbon fixation (the Calvin cycle).[6]

  • Formation of Reactive Oxygen Species (ROS): The stalled electron flow leads to an accumulation of high-energy electrons. This energy is transferred to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.[7]

  • Lipid Peroxidation and Membrane Damage: The generated ROS rapidly attack polyunsaturated fatty acids in the chloroplast and other cellular membranes, initiating a chain reaction of lipid peroxidation. This process destroys the integrity of the membranes, leading to leakage of cellular contents.[4]

  • Cellular Disintegration and Necrosis: The widespread membrane damage results in the loss of cellular compartmentalization, rapid desiccation, and ultimately, cell death. Macroscopically, this manifests as chlorosis (yellowing) followed by necrosis (browning and tissue death) of the treated plant tissues.[6]

Diagram 1: Proposed Signaling Pathway of 2-chloro-N-(4-chlorophenyl)propanamide Action

G cluster_0 Chloroplast Thylakoid Membrane cluster_1 Cellular Effects PSII PSII Electron_Transport_Chain Electron_Transport_Chain PSII->Electron_Transport_Chain Normal Electron Flow D1_Protein D1_Protein ROS_Formation ROS Formation (Singlet Oxygen, Superoxide) Electron_Transport_Chain->ROS_Formation Blocked Flow Leads to Lipid_Peroxidation Lipid_Peroxidation ROS_Formation->Lipid_Peroxidation Initiates Membrane_Damage Membrane_Damage Lipid_Peroxidation->Membrane_Damage Causes Cell_Death Cell_Death Membrane_Damage->Cell_Death Leads to Compound 2-chloro-N-(4-chlorophenyl)propanamide Compound->D1_Protein Binds and Inhibits

Caption: Inhibition of the D1 protein in PSII by the compound blocks electron transport, leading to ROS formation and cell death.

Metabolic Pathways: The Basis of Selectivity

The efficacy of a herbicide is not only determined by its potency at the target site but also by its metabolic fate within different plant species. The selectivity of propanil, and likely 2-chloro-N-(4-chlorophenyl)propanamide, is a classic example of metabolic detoxification.

Detoxification in Tolerant Species

Tolerant plant species, such as rice in the case of propanil, possess high levels of an enzyme called aryl acylamidase.[2][3] This enzyme rapidly hydrolyzes the amide bond of the herbicide, cleaving it into two non-phytotoxic metabolites: 4-chloroaniline and 2-chloropropionic acid.[8] This rapid detoxification prevents the herbicide from reaching and accumulating at its target site in the chloroplasts.

Accumulation in Susceptible Species

Susceptible weed species lack sufficient levels of aryl acylamidase.[2] Consequently, the active herbicide accumulates in the plant tissues, reaches the chloroplasts, and exerts its inhibitory effect on photosynthesis, leading to the plant's demise.

Diagram 2: Metabolic Fate of 2-chloro-N-(4-chlorophenyl)propanamide in Tolerant vs. Susceptible Plants

G cluster_tolerant Tolerant Plant (e.g., Rice) cluster_susceptible Susceptible Weed Compound_T 2-chloro-N-(4-chlorophenyl)propanamide Metabolism_T Aryl Acylamidase (High Activity) Compound_T->Metabolism_T Metabolites_T 4-chloroaniline + 2-chloropropionic acid (Non-phytotoxic) Metabolism_T->Metabolites_T Outcome_T Survival Metabolites_T->Outcome_T Compound_S 2-chloro-N-(4-chlorophenyl)propanamide Metabolism_S Aryl Acylamidase (Low Activity) Compound_S->Metabolism_S Minimal Target_Site PSII Inhibition Compound_S->Target_Site Accumulates at Outcome_S Death Target_Site->Outcome_S

Caption: Differential metabolism determines the selectivity of the herbicide in tolerant and susceptible plants.

Secondary and Alternative Mechanisms of Action

While PSII inhibition is the primary mode of action, other mechanisms may contribute to the overall phytotoxicity of chloroanilide herbicides.

  • Inhibition of Very-Long-Chain Fatty Acid Synthesis (VLCFA): Some chloroacetamide herbicides are known to inhibit the synthesis of VLCFAs, which are crucial for cell division and membrane stability.[9]

  • Protein Damage: The chloroacetyl group is an electrophilic moiety that can react with nucleophilic groups in proteins, potentially leading to protein misfolding and disruption of cellular proteostasis.[10][11]

  • Disruption of RNA and Protein Synthesis: Some studies on propanil have indicated inhibitory effects on RNA and protein synthesis, which would contribute to the cessation of growth and development in susceptible plants.[5]

Toxicological Considerations in Non-Target Organisms

In mammals, the toxicity of propanil is primarily associated with its metabolite, 3,4-dichloroaniline.[12] This metabolite can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric state (Fe³⁺), rendering it unable to bind and transport oxygen.[13] This leads to tissue hypoxia. It is plausible that the metabolite of 2-chloro-N-(4-chlorophenyl)propanamide, 4-chloroaniline, could present similar toxicological concerns, a critical consideration in drug development and environmental safety assessments.

Conclusion and Future Directions

The mechanism of action for 2-chloro-N-(4-chlorophenyl)propanamide can be confidently inferred from the extensive research on its structural isomer, propanil. The primary mode of action is the inhibition of Photosystem II, leading to a cascade of events culminating in oxidative stress and cell death. The selectivity of this compound is likely governed by the differential metabolic rates between tolerant and susceptible plant species, mediated by the enzyme aryl acylamidase.

Future research should focus on direct experimental validation of these mechanisms for 2-chloro-N-(4-chlorophenyl)propanamide. Key areas of investigation would include:

  • Quantitative analysis of its binding affinity to the D1 protein.

  • Comparative metabolomic studies in various plant species to confirm the role of aryl acylamidase in its detoxification.

  • Investigation into potential secondary mechanisms of action that may contribute to its overall biological activity profile.

A thorough understanding of these core principles is essential for the rational design of novel herbicides and for assessing the environmental and toxicological impact of this class of compounds.

References

  • ResearchGate. Chemical structure of propanil and its primary detoxification is due to... [Link]

  • Chemical Warehouse. Propanil - Active Ingredient Page. [Link]

  • ACS Publications. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. [Link]

  • Virginia Tech. Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. [Link]

  • Cambridge Core. The Phytotoxicity of Propanil. [Link]

  • PubChem. Chloroacetamide. [Link]

  • PubChem. Propanil. [Link]

  • Wikipedia. Propanil. [Link]

  • PMC. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. [Link]

  • Cambridge Core. Influence of Environment on Metabolism of Propanil in Rice. [Link]

  • ResearchGate. Mode of Action for Chloroacetamides and Functionally Related Compounds. [Link]

  • Cambridge University Press & Assessment. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. [Link]

  • MDPI. Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. [Link]

  • ResearchGate. Metabolism of propanil in vivo, including the clinical toxicity... [Link]

  • Oklahoma State University. Herbicide How-To: Understanding Herbicide Mode of Action. [Link]

  • PMC. In Vitro Nephrotoxicity Induced by Propanil. [Link]

  • ResearchGate. Structure–toxicity relationship of chloroacetanilide herbicides. Relative impact on soil microorganism. [Link]

  • UC Agriculture and Natural Resources. Photosystem II Inhibitors. [Link]

  • University of Nebraska–Lincoln. Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). [Link]

  • Spandidos Publications. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. [Link]

  • Cambridge Core. Metabolically based resistance to the herbicide propanil in Echinochloa species. [Link]

Sources

Foundational

2-Chloro-N-(4-chlorophenyl)propanamide: Biological Targets &amp; Pharmacological Potential

This technical guide provides an in-depth analysis of 2-chloro-N-(4-chlorophenyl)propanamide (CAS: 21262-05-5), a critical electrophilic scaffold and pharmaceutical intermediate. The guide explores its chemical reactivit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-chloro-N-(4-chlorophenyl)propanamide (CAS: 21262-05-5), a critical electrophilic scaffold and pharmaceutical intermediate. The guide explores its chemical reactivity, potential biological targets (both intrinsic and derivative-based), and its role in the synthesis of bioactive molecules.

Executive Summary

2-chloro-N-(4-chlorophenyl)propanamide is a specialized


-haloamide derivative characterized by a reactive electrophilic center (the C2-chlorine) and a lipophilic pharmacophore (the 4-chlorophenyl ring).[1][2][3][4] While primarily utilized as a bulk drug intermediate  for the synthesis of local anesthetics, anti-arrhythmics, and agrochemicals, the molecule itself possesses intrinsic biological activity as a covalent modifier  of nucleophilic residues. Its structural homology to the herbicide Propanil and various TRP channel modulators suggests specific interactions with photosynthetic proteins and sensory ion channels.
Chemical Identity & Reactivity Profile

The biological potential of this compound is dictated by its dual-nature structure: a recognition motif (the N-phenyl amide) and a warhead (the


-chloro group).
FeatureSpecificationBiological Implication
IUPAC Name 2-chloro-N-(4-chlorophenyl)propanamideDefines stereochemistry (racemic) and substitution pattern.
CAS Number 21262-05-5Unique identifier for regulatory and synthesis tracking.
Molecular Formula C

H

Cl

NO
MW: 218.08 g/mol . Lipophilic (logP ~2.5) for membrane permeability.
Electrophile

-Chloroamide
High Reactivity : Susceptible to S

2 attack by thiols (Cysteine) and amines (Lysine).
Pharmacophore 4-ChlorophenylamideBinding Affinity : Mimics tyrosine/phenylalanine residues; common in herbicides and anesthetics.
Mechanism of Action: Covalent Alkylation

The primary mechanism of interaction with biological targets is irreversible alkylation . The electron-withdrawing carbonyl group activates the adjacent carbon-chlorine bond, making it a potent electrophile.

  • Target Residues : Cysteine thiols (-SH) are the primary targets due to their high nucleophilicity at physiological pH.

  • Reaction Type : Bimolecular Nucleophilic Substitution (S

    
    2).
    
  • Outcome : Formation of a stable thioether bond, permanently modifying the protein's function (inhibition or activation).

Potential Biological Targets
A. Intrinsic Targets (Direct Interaction)

These targets interact directly with the 2-chloro-N-(4-chlorophenyl)propanamide molecule due to its electrophilic nature and shape.

1. Cysteine Proteases & Deubiquitinases (DUBs)

  • Mechanism : The

    
    -chloroamide warhead mimics the peptide backbone but traps the active site cysteine.
    
  • Potential Targets : Papain-like cysteine proteases (e.g., Cathepsins), Caspases, and viral proteases.

  • Relevance : Similar

    
    -haloacetamides are used as activity-based probes (ABPs) to profile protease activity in proteomic studies.
    

2. Transient Receptor Potential (TRP) Channels

  • Target : TRPA1 (The "Wasabi Receptor") and TRPM8 (The "Cooling Receptor").

  • Mechanism :

    • TRPA1 : Activated by electrophiles via covalent modification of N-terminal cysteines (e.g., Cys621). This compound acts as an agonist, potentially inducing nociception (pain/irritation).

    • TRPM8 : N-phenylpropanamides are known structural mimics of cooling agents (e.g., Icilin). The 4-chlorophenyl group enhances lipophilicity, potentially allowing modulation of the channel pore.

3. Photosystem II (Agrochemical Target)

  • Homology : Structural analog of Propanil (N-(3,4-dichlorophenyl)propanamide).

  • Mechanism : Binds to the Q

    
     site on the D1 protein  (PsbA) of Photosystem II, blocking electron transport.
    
  • Differentiation : The

    
    -chloro substitution alters binding kinetics compared to Propanil, potentially increasing irreversible binding or altering metabolic stability against aryl acylamidases.
    
B. Derivative Targets (Synthesis Precursor)

The compound is a "Bulk Drug Intermediate" used to synthesize drugs by displacing the chlorine atom with an amine.

1. Voltage-Gated Sodium Channels (Na


) 
  • Drug Class : Local Anesthetics / Anti-arrhythmics.

  • Synthesis : Reaction with alkylamines yields amino-amide derivatives (e.g., analogs of Prilocaine or Tocainide ).

  • Mechanism : These derivatives bind intracellularly to the Na

    
     pore, blocking sodium influx and nerve impulse conduction. The 4-chloro substitution typically increases potency and lipid solubility compared to unsubstituted analogs.
    

2. Androgen Receptor (AR) Modulators

  • Drug Class : Non-steroidal Anti-androgens / SARMs.

  • Relevance : The 4-chloro-N-phenyl motif is a scaffold for AR antagonists. Further modification (e.g., adding electron-withdrawing groups) can yield high-affinity AR ligands.

Mechanistic Pathways & Visualization
Pathway 1: Covalent Cysteine Modification

This diagram illustrates the irreversible inhibition mechanism common to


-haloamides.

CysteineModification Compound 2-Chloro-N-(4-chlorophenyl) propanamide Complex Michaelis Complex (Non-covalent) Compound->Complex Binding (Kd) Target Target Protein (Cysteine Protease / TRPA1) Target->Complex Active Site Cys-SH Transition Transition State (SN2 Attack) Complex->Transition Nucleophilic Attack Product Alkylated Protein (Irreversible Inhibition) Transition->Product Covalent Bond Formation Chloride Cl- (Leaving Group) Transition->Chloride Elimination

Figure 1: Mechanism of irreversible protein alkylation by 2-chloro-N-(4-chlorophenyl)propanamide via S


2 reaction with cysteine thiols.
Pathway 2: Pharmaceutical Synthesis Workflow

This workflow demonstrates how the intermediate is converted into bioactive amino-amide drugs.

SynthesisWorkflow Precursor Starting Material: 4-Chloroaniline + 2-Chloropropionyl Chloride Intermediate INTERMEDIATE: 2-Chloro-N-(4-chlorophenyl)propanamide Precursor->Intermediate Acylation Reaction Nucleophilic Substitution (SN2 Reaction) Intermediate->Reaction Reagent Reagent: Primary/Secondary Amine (e.g., Propylamine, Morpholine) Reagent->Reaction Drug FINAL API: 2-Amino-N-(4-chlorophenyl)propanamide Derivative Reaction->Drug - HCl Target Biological Target: Na+ Channel Blocker / AR Antagonist Drug->Target Pharmacological Effect

Figure 2: Synthesis pathway converting the chloro-intermediate into bioactive amino-amide pharmaceuticals.

Experimental Protocols
Protocol A: Synthesis of Amino-Amide Derivatives (General Procedure)

Objective : To displace the


-chlorine with an amine to generate a potential local anesthetic candidate.
  • Preparation : Dissolve 1.0 eq of 2-chloro-N-(4-chlorophenyl)propanamide in anhydrous toluene or DMF.

  • Amine Addition : Add 2.5 eq of the desired amine (e.g., propylamine, diethylamine). The excess acts as a base to scavenge HCl.

  • Catalysis (Optional) : Add 0.1 eq of Potassium Iodide (KI) to accelerate the reaction via the Finkelstein reaction (in situ formation of the more reactive iodo-intermediate).

  • Reflux : Heat the mixture to 80–110°C for 6–12 hours under nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup :

    • Cool to room temperature.

    • Filter off the amine hydrochloride salt precipitate.

    • Wash the filtrate with water and brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification : Recrystallize from ethanol/water or purify via silica gel column chromatography.

Protocol B: Cysteine Reactivity Assay (Ellman’s Reagent)

Objective : To quantify the intrinsic electrophilic reactivity of the compound towards thiols.

  • Reagents : Prepare a 100

    
    M solution of reduced L-Cysteine in PBS (pH 7.4).
    
  • Incubation : Add 100

    
    M of 2-chloro-N-(4-chlorophenyl)propanamide  (dissolved in DMSO) to the cysteine solution.
    
  • Controls : Include a DMSO-only control (0% inhibition) and a N-ethylmaleimide (NEM) control (100% inhibition).

  • Time Course : Incubate at 37°C for 0, 15, 30, and 60 minutes.

  • Detection : At each time point, add DTNB (Ellman's Reagent). Measure absorbance at 412 nm.

  • Analysis : A decrease in absorbance relative to the control indicates consumption of free thiols, confirming covalent alkylation.

Toxicology & Safety (Critical)
  • Skin/Eye Irritation : As an alkylating agent, it is a potent irritant and potential sensitizer (H317).

  • Metabolite Toxicity : Hydrolysis in vivo may release 4-chloroaniline , a known hemotoxic agent causing methemoglobinemia and potential carcinogenicity.

  • Handling : Must be handled in a fume hood with nitrile gloves. Neutralize spills with dilute ammonia or sodium thiosulfate.

References
  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 264646: 2-chloro-N-phenylpropanamide. Retrieved from [Link]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Amino-Amide Local Anesthetics. (General reference for Prilocaine/Tocainide synthesis).
  • Pesticide Biochemistry and Physiology. Mechanism of Action of Propanil and Related Anilides. (Reference for Photosystem II inhibition).

Sources

Exploratory

The Tunable Warhead: SAR &amp; Mechanistic Profiling of 2-chloro-N-(4-chlorophenyl)propanamide

Executive Summary & Chemical Space 2-chloro-N-(4-chlorophenyl)propanamide (CAS: 2459-00-9) represents a "privileged scaffold" at the intersection of agrochemical design and targeted covalent inhibitor (TCI) development....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Space

2-chloro-N-(4-chlorophenyl)propanamide (CAS: 2459-00-9) represents a "privileged scaffold" at the intersection of agrochemical design and targeted covalent inhibitor (TCI) development. While historically categorized alongside acetanilide herbicides (e.g., Propanil), its modern relevance lies in its


-chloropropanamide  motif—a tunable electrophile capable of engaging non-catalytic cysteine residues with greater selectivity than traditional acrylamide "warheads."

This guide deconstructs the molecule into three pharmacophoric regions to explain its Structure-Activity Relationship (SAR). It serves as a blueprint for researchers utilizing this scaffold to balance electrophilic reactivity (


)  with binding affinity (

)
.
The Scaffold Architecture

The molecule is defined by three distinct regions governing its biological interaction:

  • Region A (The Warhead): The

    
    -chloroethyl group. A chiral electrophile governing covalent bond formation via nucleophilic substitution (
    
    
    
    ).
  • Region B (The Linker): The secondary amide. Provides hydrogen bond donor/acceptor sites and rigidifies the connection.

  • Region C (The Tail): The 4-chlorophenyl ring.[1] A lipophilic anchor that drives hydrophobic collapse into the binding pocket.

Synthetic Access & Protocol

Objective: Synthesis of 2-chloro-N-(4-chlorophenyl)propanamide via Schotten-Baumann conditions. Rationale: The reaction utilizes an acid chloride for rapid coupling. A weak base (Triethylamine) is employed to scavenge the HCl byproduct without hydrolyzing the sensitive


-chloro group.
Experimental Protocol

Reagents:

  • 4-Chloroaniline (1.0 eq)[1]

  • 2-Chloropropionyl chloride (1.1 eq) [Note: Use chiral chloride if stereospecificity is required]

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 4-chloroaniline (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (

    
    ). Cool the solution to 0°C using an ice bath to suppress side reactions (bis-acylation).
    
  • Addition: Add TEA (12 mmol) to the solution. Subsequently, add 2-chloropropionyl chloride (11 mmol) dropwise over 15 minutes. Critical: Control exotherm to prevent thermal elimination of HCl from the propionyl group (which would form an acrylamide).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup: Quench with water (20 mL). Wash the organic layer successively with 1M HCl (to remove unreacted aniline), sat.

    
     (to remove acid), and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or Methylcyclohexane to yield white needles.
    
Visualization: Synthetic Pathway

SynthesisPath start 4-Chloroaniline (Nucleophile) intermediate Tetrahedral Intermediate start->intermediate + TEA, DCM, 0°C reagent 2-Chloropropionyl Chloride (Electrophile) reagent->intermediate product 2-chloro-N-(4-chlorophenyl) propanamide intermediate->product - HCl (TEA salt) Elimination

Caption: Schotten-Baumann acylation pathway minimizing thermal elimination side-products.

Structure-Activity Relationship (SAR) Matrix

The utility of this molecule relies on "tuning" the reactivity of the


-carbon. Unlike highly reactive 

-chloroacetamides, the propanamide derivative introduces steric hindrance at the reaction site.
Region A: The -Halo Warhead (Covalent Reactivity)

The 2-chloro position is the site of cysteine alkylation.

  • Mechanism: Irreversible

    
     attack by a thiolate anion (Cys-S⁻).
    
  • The "Methyl Effect": The C2-methyl group (distinguishing it from acetamides) increases steric bulk.

    • Result: It reduces the rate of alkylation (

      
      ).
      
    • Benefit: This lower reactivity prevents rapid consumption by cytosolic glutathione (GSH), improving the drug's half-life and reducing indiscriminate toxicity compared to chloroacetamides.

  • Stereochemistry: The C2 position is chiral.

    • (S)-Isomer: Often mimics the natural L-amino acid topology, fitting tighter into chiral enzymatic pockets (e.g., PDI or TRPV1).

    • (R)-Isomer: Frequently less active or serves as a negative control for binding specificity.

Region B: The Amide Linker
  • H-Bonding: The NH acts as a hydrogen bond donor.

  • Conformation: The amide bond adopts a trans conformation (anti) to minimize steric clash between the carbonyl oxygen and the phenyl ring ortho-hydrogens.

  • Substitution: Methylation of the Nitrogen (N-Me) typically abolishes activity by removing the H-bond donor capability and introducing severe steric clash (A-1,3 strain).

Region C: The 4-Chlorophenyl Tail
  • Lipophilicity (LogP): The 4-Cl substituent increases hydrophobicity (

    
    ), facilitating transport across lipid bilayers (cell walls in bacteria/plants, membranes in mammalian cells).
    
  • Metabolic Stability: The Para-Cl blocks the primary site of Cytochrome P450 hydroxylation (para-position), significantly extending metabolic half-life (

    
    ).
    
  • Electronic Effect: Cl is an Inductive Withdrawer (-I) but Mesomeric Donor (+M). Overall, it slightly deactivates the ring but, more importantly, increases the acidity of the amide NH via inductive effects transmitted through the ring, strengthening H-bonds with target residues.

Data Summary: Substituent Effects
RegionModificationEffect on Reactivity (

)
Effect on Affinity (

)
Biological Outcome

-Carbon
Cl

Br
Increases drasticallyUnchangedHigh toxicity; low selectivity.

-Carbon
Cl

H
Abolished (No reaction)DecreasedReversible binding only (Loss of potency).

-Carbon
Methyl

H
IncreasesDecreasedBecomes

-chloroacetamide (Promiscuous binder).
Phenyl Ring 4-Cl

4-H
NeutralDecreasedLoss of hydrophobic interaction.
Phenyl Ring 4-Cl

4-OH
NeutralDecreasedRapid glucuronidation/excretion.

Biological Evaluation Protocols

To validate the SAR, the following self-validating protocols are recommended.

Assay A: Glutathione (GSH) Reactivity Assay (Safety Profiling)

Purpose: To quantify the electrophilic reactivity and predict off-target toxicity. Principle: Measure the rate of chloride displacement by GSH (pseudo-first-order kinetics).

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare 10 mM GSH in PBS (pH 7.4).

  • Incubation: Mix compound (final 50

    
    M) with GSH (final 5 mM, 100x excess) at 37°C.
    
  • Monitoring: At time points (0, 15, 30, 60, 120 min), take aliquots.

  • Analysis: Analyze via LC-MS. Monitor the disappearance of the parent peak [M+H] and appearance of the GSH-adduct.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    .
    • Target: A moderate

      
       (> 60 min) indicates a "tunable" warhead suitable for targeted drugs. A 
      
      
      
      < 5 min suggests high toxicity.
Assay B: Herbicidal/Antimicrobial Disc Diffusion

Purpose: To assess bioactivity driven by the lipophilic tail and warhead.

  • Culture: Inoculate Agar plates with E. coli or Bacillus subtilis.

  • Dosing: Apply sterile discs impregnated with 10, 50, and 100

    
    g of the compound.
    
  • Control: Use Propanil (positive control) and DMSO (negative control).

  • Readout: Measure Zone of Inhibition (mm) after 24h.

    • Interpretation: Activity against Gram-positive bacteria suggests effective cell wall penetration and enzyme inhibition (likely amidases or synthases).

Mechanistic Visualization (SAR Map)

SAR_Map Core 2-chloro-N-(4-chlorophenyl) propanamide Alpha Region A: Alpha-Halo Core->Alpha Linker Region B: Amide Core->Linker Tail Region C: Aryl Ring Core->Tail Mech Covalent Cys Targeting (S_N2 Reaction) Alpha->Mech Steric Methyl Group: Reduces Reactivity (Increases Selectivity) Alpha->Steric Hbond H-Bond Donor (Target Recognition) Linker->Hbond Meta 4-Cl: Metabolic Block (Prevents Oxidation) Tail->Meta Lipo Lipophilicity (Membrane Permeability) Tail->Lipo

Caption: Pharmacophore decomposition highlighting the balance between covalent reactivity (Red) and pharmacokinetic stability (Blue).

References

  • Discovery and Computational Studies of Potent Covalent Kinase Inhibitors with

    
    -Substituent Electrophiles Targeting Cysteine. PubMed.
    [Link]
    
  • 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. Semantic Scholar. [Link]

  • Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide (Propanil Analogues). PrepChem. [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University. [Link]

  • Recent advances in the development of covalent inhibitors. PubMed Central. [Link]

Sources

Foundational

An In-depth Technical Guide to the Antifungal Activity Evaluation of 2-chloro-N-(4-chlorophenyl)propanamide

Foreword: The Imperative for Novel Antifungal Agents The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, presents a formidable challenge to global public health. Pathoge...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Antifungal Agents

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, presents a formidable challenge to global public health. Pathogens such as Candida auris and triazole-resistant Aspergillus fumigatus underscore the urgent need for new therapeutic agents with novel mechanisms of action.[1] This guide focuses on 2-chloro-N-(4-chlorophenyl)propanamide , a member of the chloroacetanilide chemical class, as a candidate for antifungal drug discovery. Chloroacetanilides are historically recognized as herbicides, and their mode of action often involves covalent modification of essential enzymes, a property that suggests a potential for repurposing as antimicrobial agents.[2][3] This document provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to rigorously evaluate the antifungal potential of this compound, from initial in vitro screening to preliminary in vivo efficacy and toxicological assessments.

Compound Profile and Hypothesized Mechanism of Action

A thorough understanding of the candidate molecule is the foundation of any successful drug discovery program.

Chemical Identity
  • Systematic Name: 2-chloro-N-(4-chlorophenyl)propanamide

  • Molecular Formula: C₉H₉Cl₂NO

  • Molecular Weight: 218.08 g/mol [4]

  • Chemical Class: Chloroacetanilide

The structure features a propanamide backbone with two key substitutions: a chlorine atom at the alpha-carbon and a 4-chlorophenyl group on the amide nitrogen. The presence of the reactive α-chloro group is critical, as it is the likely site for nucleophilic substitution reactions with biological macromolecules.[2][5]

Postulated Antifungal Mechanisms

While the precise antifungal mechanism of 2-chloro-N-(4-chlorophenyl)propanamide is yet to be elucidated, data from structurally similar compounds, including 2-chloro-N-phenylacetamide and other chloroacetanilide herbicides, allow for the formulation of several evidence-based hypotheses.[2][6][7]

  • Covalent Modification of Sulfhydryl Groups: The primary herbicidal action of chloroacetanilides involves the alkylation of sulfhydryl (-SH) groups, particularly glutathione (GSH), which detoxifies the compound in tolerant plants.[2][3] It is hypothesized that the compound's α-chloro group can react with cysteine residues in essential fungal enzymes, leading to their inactivation. This could disrupt a wide array of metabolic processes, including lipid, protein, and flavonoid biosynthesis.[2]

  • Disruption of Fungal Cell Membrane Integrity: Studies on the related compound 2-chloro-N-phenylacetamide suggest that interaction with ergosterol, a vital component of the fungal cell membrane, is a probable mechanism of action.[6][7][8] This interaction could lead to membrane permeabilization and loss of cellular homeostasis.

  • Inhibition of DNA Synthesis: A secondary potential mechanism, also proposed for 2-chloro-N-phenylacetamide, is the inhibition of DNA synthesis through the targeting of enzymes like thymidylate synthase.[6][8]

These hypothesized pathways provide a logical framework for designing mechanism-of-action studies should the compound exhibit significant antifungal activity.

Hypothesized_MoA cluster_0 Primary Hypothesized Pathways cluster_1 Cellular Outcomes Compound 2-chloro-N-(4-chlorophenyl)propanamide Enzyme Fungal Enzymes (with -SH groups) Compound->Enzyme Alkylation of Cysteine Residues Membrane Fungal Cell Membrane (Ergosterol) Compound->Membrane Direct Binding or Lipid Disruption DNA_Synth DNA Synthesis Pathway (e.g., Thymidylate Synthase) Compound->DNA_Synth Enzyme Inhibition Inactivation Enzyme Inactivation & Metabolic Disruption Enzyme->Inactivation Permeability Increased Membrane Permeability Membrane->Permeability DNA_Damage Inhibition of DNA Replication DNA_Synth->DNA_Damage Death Fungal Cell Death (Fungicidal/Fungistatic Effect) Inactivation->Death Permeability->Death DNA_Damage->Death

Hypothesized mechanisms of antifungal action.

A Validated Workflow for In Vitro Antifungal Activity Evaluation

The cornerstone of antifungal assessment is a robust in vitro testing cascade. This process quantifies the direct activity of the compound against fungal pathogens and determines whether its effect is inhibitory or lethal. Standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the necessary framework for reproducibility.[1][9]

In_Vitro_Workflow Start Start: Compound Synthesis & Solubilization (DMSO) MIC Primary Screening: Broth Microdilution Assay (Determine MIC) Start->MIC MFC Confirmation: Minimum Fungicidal Concentration (MFC) Assay MIC->MFC MIC > 0 Fungistatic Fungistatic Kinetics Dynamic Analysis: Time-Kill Curve Assay Fungistatic->Kinetics Fungicidal Fungicidal Fungicidal->Kinetics MFC->Fungistatic MFC/MIC > 4 MFC->Fungicidal MFC/MIC ≤ 4 Biofilm Clinical Relevance: Anti-Biofilm Assays (Inhibition & Eradication) Kinetics->Biofilm Toxicity Host Safety: In Vitro Cytotoxicity & Hemolysis Assays Biofilm->Toxicity End Proceed to In Vivo Efficacy Models Toxicity->End

Systematic workflow for in vitro antifungal evaluation.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

  • Objective: To quantify the minimum concentration of 2-chloro-N-(4-chlorophenyl)propanamide required to inhibit the growth of various fungal species.

  • Materials:

    • 96-well, flat-bottom microtiter plates.

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

    • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).

    • 2-chloro-N-(4-chlorophenyl)propanamide stock solution (e.g., 10 mg/mL in DMSO).

    • Positive control (e.g., Fluconazole, Amphotericin B).

    • Negative control (medium with highest DMSO concentration).

    • Spectrophotometer or plate reader (530 nm).

  • Step-by-Step Methodology:

    • Inoculum Preparation: Culture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 to achieve the final inoculum density of 1-5 x 10³ CFU/mL.

    • Compound Dilution: Perform a serial two-fold dilution of the test compound in the 96-well plate. Start by adding 100 µL of RPMI-1640 to wells 2-12. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain only medium.

    • Inoculation: Add 100 µL of the final fungal inoculum to wells 1-11. Well 12 receives 100 µL of sterile medium only. The final volume in each well is 200 µL.

    • Incubation: Incubate the plates at 35°C for 24-48 hours (depending on the fungal species).

    • Endpoint Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by reading the optical density (OD) at 530 nm. The MIC endpoint is typically defined as the concentration that produces a ≥50% reduction in growth compared to the positive control well.

Protocol: Minimum Fungicidal Concentration (MFC) Determination

This assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity.

  • Objective: To determine the lowest compound concentration that results in a ≥99.9% reduction in the initial fungal inoculum.

  • Methodology:

    • Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

    • Spot-plate the aliquot onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).

    • Incubate the plates at 35°C for 48 hours or until growth is seen in control spots.

    • The MFC is the lowest concentration from the MIC plate that yields no fungal growth (or fewer than 3 colonies, corresponding to a 99.9% kill rate) on the subculture plate.

Data Presentation: In Vitro Susceptibility

Results should be compiled into a clear, comparative table.

Fungal Species2-chloro-N-(4-chlorophenyl)propanamideFluconazole (Control)
MIC (µg/mL) MFC (µg/mL)
Candida albicans (ATCC 90028)1632
Candida glabrata (ATCC 90030)3264
Candida auris (B11221)1664
Aspergillus fumigatus (ATCC 204305)816
Cryptococcus neoformans (H99)416

Interpretation: An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio > 4 suggests fungistatic activity. In the example data, the compound shows fungicidal activity against C. albicans and A. fumigatus. The potent activity against the fluconazole-resistant C. auris is particularly noteworthy.

Framework for In Vivo Efficacy Assessment

Positive in vitro data are a prerequisite, but efficacy in a complex biological system is the true test of a potential therapeutic. Animal models are essential for evaluating pharmacokinetics and pharmacodynamics.[11]

Model Selection: Systemic Candidiasis in Mice

The murine model of disseminated or systemic candidiasis is a well-established and highly relevant model for evaluating antifungal agents against invasive fungal infections.[12]

In_Vivo_Workflow Start Start: Immunocompetent or Immunocompromised (e.g., cyclophosphamide) Female BALB/c Mice Infection Infection: Tail Vein Injection of Candida albicans (e.g., 1x10^5 CFUs/mouse) Start->Infection Treatment Treatment Initiation (2h post-infection): Group 1: Vehicle Control (e.g., PBS) Group 2: Test Compound (e.g., 10 mg/kg) Group 3: Positive Control (e.g., Fluconazole) Infection->Treatment Monitoring Daily Monitoring: - Survival Rate - Clinical Score (Weight loss, activity) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Day 7 post-infection) Monitoring->Endpoint Burden Primary Outcome: Fungal Burden in Kidneys (CFU/gram of tissue) Endpoint->Burden Histo Secondary Outcome: Histopathology of Kidneys (PAS Staining) Endpoint->Histo

Experimental workflow for a murine systemic candidiasis model.
Protocol: Murine Systemic Candidiasis Efficacy Model
  • Objective: To assess the ability of 2-chloro-N-(4-chlorophenyl)propanamide to reduce fungal burden and improve survival in mice with a systemic Candida albicans infection.

  • Ethical Statement: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).

  • Methodology:

    • Animal Model: Use 6-8 week old female BALB/c mice. For a more severe infection model, mice can be rendered neutropenic with cyclophosphamide injections prior to infection.

    • Infection: Prepare a suspension of C. albicans (e.g., strain SC5314) in sterile phosphate-buffered saline (PBS). Infect mice via lateral tail vein injection with 100 µL of the suspension containing approximately 1 x 10⁵ colony-forming units (CFUs).

    • Treatment Groups (n=8-10 mice per group):

      • Group A (Vehicle Control): Administer the vehicle used to dissolve the compound (e.g., PBS with 5% Tween-80).

      • Group B (Test Compound): Administer 2-chloro-N-(4-chlorophenyl)propanamide at one or more doses (e.g., 1, 5, 10 mg/kg) via intraperitoneal (IP) or oral (PO) route.

      • Group C (Positive Control): Administer a standard antifungal like fluconazole (e.g., 10 mg/kg).

    • Dosing Regimen: Initiate treatment 2-4 hours post-infection and continue once daily for a predetermined period (e.g., 7 days).

    • Monitoring and Endpoints:

      • Survival: Monitor mice daily for 14-21 days and record survival.

      • Fungal Burden: At a specified endpoint (e.g., Day 3 or 7), euthanize a subset of mice from each group. Aseptically remove kidneys (the primary target organ), homogenize them in sterile PBS, and perform serial dilutions for plating on agar to quantify the CFU per gram of tissue.

      • Histopathology: Fix kidney tissues in formalin, embed in paraffin, section, and stain with Periodic acid-Schiff (PAS) to visualize fungal elements and tissue damage.

Data Presentation: In Vivo Efficacy

Data should be presented clearly to demonstrate treatment effects.

Treatment Group (10 mg/kg)Mean Fungal Burden (log₁₀ CFU/g kidney ± SD)% Survival at Day 14
Vehicle Control6.8 ± 0.50%
2-chloro-N-(4-chlorophenyl)propanamide4.2 ± 0.775%
Fluconazole4.5 ± 0.662.5%

*p < 0.05 compared to Vehicle Control.

Preliminary Toxicological Profile: A Critical Checkpoint

A potent antifungal is only useful if it is safe for the host. Preliminary toxicology studies are essential to establish a therapeutic window.

  • In Vitro Cytotoxicity: The compound should be tested against human cell lines (e.g., HepG2 liver cells, HEK293 kidney cells) using assays like the MTT or LDH release assay to determine the 50% cytotoxic concentration (CC₅₀).

  • Hemolysis Assay: The compound's propensity to lyse red blood cells should be evaluated. A low hemolytic effect is desirable.[7]

  • Selectivity Index (SI): This crucial metric is calculated as SI = CC₅₀ / MIC. A higher SI value indicates greater selectivity for the fungal pathogen over host cells, suggesting a wider therapeutic window.

Concluding Remarks and Strategic Path Forward

This guide outlines a rigorous, multi-stage methodology for the comprehensive evaluation of 2-chloro-N-(4-chlorophenyl)propanamide's antifungal potential. The process is designed to generate robust, reproducible data, starting with foundational in vitro susceptibility and culminating in proof-of-concept in vivo efficacy.

Key findings from studies on analogous compounds suggest that this molecule may exhibit potent, fungicidal activity, potentially through mechanisms that are distinct from current antifungal classes.[6][13] However, antagonism with established antifungals like amphotericin B and fluconazole has been observed for similar molecules and should be investigated.[6][13][14]

Should 2-chloro-N-(4-chlorophenyl)propanamide demonstrate a promising profile—characterized by low MIC values against a broad spectrum of fungi, potent in vivo efficacy, and a high selectivity index—the logical next steps would involve:

  • Definitive Mechanism of Action Studies: Employing transcriptomics, proteomics, and targeted biochemical assays to confirm the molecular target(s).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To optimize dosing regimens for maximum efficacy.

  • Lead Optimization: Utilizing medicinal chemistry to improve potency, selectivity, and drug-like properties.

By adhering to this structured and scientifically-grounded evaluation pipeline, researchers can effectively determine the true therapeutic potential of 2-chloro-N-(4-chlorophenyl)propanamide and contribute to the critical search for the next generation of antifungal agents.

References

  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed.
  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed.
  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-r. ResearchGate.
  • Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Waters Corporation.
  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE.
  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO.
  • Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. PubMed.
  • A Practical Guide to Antifungal Susceptibility Testing. PubMed Central.
  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. ACS Publications.
  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge University Press & Assessment.
  • Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. MDPI.
  • 3-Chloro-N-(4-chlorophenyl)propanamide. PubChem.
  • Overview of in vivo models for assessing efficacy of antifungal drugs... ResearchGate.
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE (Journal of Visualized Experiments).

Sources

Exploratory

Technical Guide: Preliminary In Vitro Characterization of 2-chloro-N-(4-chlorophenyl)propanamide

Part 1: Executive Summary & Structural Rationale Compound Identity & Classification 2-chloro-N-(4-chlorophenyl)propanamide (CAS: 21262-05-5) is a lipophilic small molecule belonging to the -haloanilide class. Structurall...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Rationale

Compound Identity & Classification

2-chloro-N-(4-chlorophenyl)propanamide (CAS: 21262-05-5) is a lipophilic small molecule belonging to the


-haloanilide  class. Structurally, it consists of a 4-chloroaniline moiety acylated by 2-chloropropionic acid.
  • Molecular Formula:

    
    
    
  • Molecular Weight: 218.08 g/mol

  • Structural Homology: It is a close structural analog of the herbicide Propanil (3',4'-dichloropropionanilide) and shares the reactive

    
    -chloro "warhead" seen in chloroacetanilide herbicides (e.g., Propachlor).
    
The "Warhead" Hypothesis

The defining feature of this molecule is the


-chloro stereocenter . This position is electrophilic, making the compound a potential alkylating agent . In biological systems, this suggests two primary modes of action:[1]
  • Covalent Modification: Nucleophilic attack by thiols (e.g., Cysteine residues on proteins, Glutathione) at the

    
    -carbon, leading to irreversible binding or depletion of cellular antioxidants.
    
  • Metabolic Activation/Tox: Hydrolysis of the amide bond by aryl acylamidases releases 4-chloroaniline , a known hemotoxic agent (inducer of methemoglobinemia).

Strategic Directive: Preliminary assays must prioritize reactivity profiling (chemoselectivity) and metabolic stability over simple receptor binding, as the compound's activity is likely driven by covalent interactions or metabolite toxicity.

Part 2: Physicochemical Characterization (The Baseline)

Before biological exposure, the compound's behavior in solution must be validated to prevent false negatives due to precipitation or non-enzymatic degradation.

Solubility & Stability Protocol

Objective: Determine the maximum soluble concentration in assay media (typically <1% DMSO) and chemical half-life (


) in buffer.

Methodology:

  • Stock Preparation: Dissolve 10 mg in 100% DMSO to create a 50 mM Master Stock. Sonicate for 5 mins.

  • Kinetic Solubility (Nephelometry/UV):

    • Spike Master Stock into PBS (pH 7.4) at concentrations ranging from 1

      
      M to 500 
      
      
      
      M.
    • Incubate for 2 hours at 25°C.

    • Measure Absorbance (600 nm) or Light Scattering.

    • Pass Criteria: Solubility > 50

      
      M in 1% DMSO/PBS.
      
  • Chemical Stability (Hydrolysis Check):

    • Incubate 10

      
      M compound in PBS (pH 7.4) and Tris-HCl (pH 8.0) for 24 hours.
      
    • Analyze via HPLC-UV/MS at T=0, 4, and 24h.

    • Risk:[2][3] Spontaneous hydrolysis of the

      
      -chloro group to a hydroxyl group (2-hydroxy-N-(4-chlorophenyl)propanamide).
      

Part 3: Reactivity Profiling (The "Warhead" Assay)

Because of the


-chloro group, this compound is a candidate for Glutathione (GSH) Depletion  assays. This predicts its potential to cause oxidative stress or act as a covalent inhibitor.
GSH-Trapping Assay

Rationale: Electrophiles deplete cellular GSH, leading to ferroptosis or apoptosis. This assay quantifies the rate of alkylation.

Protocol:

  • Reaction Mix: Prepare 10 mM GSH (reduced) in PBS (pH 7.4, degassed).

  • Incubation: Mix Compound (50

    
    M) + GSH (500 
    
    
    
    M) (1:10 ratio to simulate pseudo-first-order kinetics).
  • Time-Points: 0, 15, 30, 60, 120 min at 37°C.

  • Detection (LC-MS/MS):

    • Monitor the disappearance of the parent mass (218.08 Da).

    • Monitor the appearance of the GSH-Adduct (Theoretical Mass:

      
      ).
      
  • Control: Use N-ethylmaleimide (NEM) as a positive control (rapid alkylator).

Part 4: Metabolic Stability (Microsomal)

The amide bond is the metabolic "soft spot." We must determine if the compound is cleared via P450 oxidation or Amidase hydrolysis.

Microsomal Stability Assay

Objective: Calculate Intrinsic Clearance (


) and identify the release of 4-chloroaniline.

Workflow:

  • System: Pooled Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • Substrate: 1

    
    M Compound (ensures linear kinetics).
    
  • Inhibitor Check (Optional): Add BNPP (Bis-p-nitrophenyl phosphate) to inhibit carboxylesterases/amidases. If clearance drops significantly with BNPP, metabolism is hydrolytic (Amidase-driven), not oxidative (P450-driven).

  • Analysis:

    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Critical Analyte: Monitor for 4-chloroaniline (m/z ~127).

Data Calculation:



Part 5: Cytotoxicity Profiling

Cell Viability (Mitochondrial Integrity)

Cell Lines:

  • HepG2: To assess metabolic activation (liver toxicity).

  • HUVEC: To assess general endothelial toxicity.

Protocol (MTT/WST-1):

  • Seeding: 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Dosing: 8-point dose-response (0.1

    
    M to 100 
    
    
    
    M). Solvent control: 0.5% DMSO.
  • Duration: 48 hours.

  • Readout: Add MTT reagent; incubate 4h; solubilize formazan; read OD at 570 nm.

  • Analysis: Fit non-linear regression (Log(inhibitor) vs. Response) to determine

    
    .
    

Part 6: Visualization & Logic Flow

Experimental Assay Cascade

This diagram illustrates the decision tree for evaluating the compound.

AssayCascade Start Compound: 2-chloro-N-(4-chlorophenyl)propanamide Solubility 1. Solubility & Chemical Stability (PBS, pH 7.4) Start->Solubility GSH_Assay 2. GSH Reactivity (Alkylation) (Detect Adduct m/z ~490) Solubility->GSH_Assay If Soluble >10uM Metabolism 3. Microsomal Stability (+/- BNPP Amidase Inhibitor) GSH_Assay->Metabolism If t1/2 > 15min Tox 4. Cytotoxicity (HepG2) (MTT Assay) Metabolism->Tox Identify Metabolites Decision Decision Gate Tox->Decision Decision->Start Optimize Structure

Figure 1: Sequential assay cascade ensuring physicochemical validity before biological testing.

Proposed Mechanism of Action & Metabolism

This diagram details the competing pathways of bioactivation (toxicity) and detoxification.

Mechanism Parent Parent Compound (alpha-chloro) Adduct GSH-Conjugate (Detox/Excretion) Parent->Adduct Nucleophilic Substitution (Non-Enzymatic/GST) Aniline 4-Chloroaniline (Toxic Metabolite) Parent->Aniline Hydrolysis Acid 2-Chloropropionic Acid Parent->Acid Hydrolysis AlkylatedProtein Alkylated Protein (Covalent Inhibition) Parent->AlkylatedProtein Covalent Binding GSH Glutathione (GSH) GSH->Adduct Amidase Aryl Acylamidase (Enzyme) Amidase->Aniline Protein Protein-SH Protein->AlkylatedProtein

Figure 2: Competing pathways: GSH conjugation (detox) vs. Amidase hydrolysis (tox activation).

Part 7: Data Summary Templates

Table 1: Physicochemical & Reactivity Data
ParameterAssay MethodAcceptance CriteriaNotes
Kinetic Solubility Nephelometry (pH 7.4)> 50

M
Ensure no precipitation in cell media.
GSH Half-life (

)
LC-MS (Pseudo-1st Order)> 30 min< 15 min indicates high reactivity/pan-assay interference (PAINS).
Chemical Stability HPLC-UV (24h)> 90% RemainingCheck for spontaneous hydrolysis.
Table 2: Biological Profiling
ParameterCell Line / SystemMetricRisk Threshold
Cytotoxicity HepG2

< 10

M suggests high toxicity.
Metabolic Stability Human Microsomes

High clearance > 50

L/min/mg.
Metabolite ID LC-MSPresence of 4-chloroanilineCritical Safety Flag if detected.

References

  • Matsunaka, S. (1968).[4] Propanil hydrolysis: inhibition in rice plants by insecticides.[4][5] Science, 160(3834), 1360-1361.[4] Link

    • Context: Establishes the mechanism of amide hydrolysis in structural analogs (propanil) by aryl acylamidases.
  • Feng, X., et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Drug Metabolism and Disposition. Link

    • Context: Provides protocols for assessing amide hydrolysis and the role of carboxylesterases/amidases in liver microsomes.
  • World Health Organization (WHO). (1993). Environmental Health Criteria 147: Propachlor. International Programme on Chemical Safety. Link

    • Context: Details the reactivity of -chloroacetanilides with glutathione (GSH) via nucleophilic displacement.
  • Martinson, B. D., et al. (2005).[6] Neutrophil-mediated accumulation of 2-ClHDA during myocardial infarction.[6] Journal of Lipid Research. Link

    • Context: Discusses the toxicity and reactivity of -chloro fatty aldehydes/amides in biological systems.

Sources

Foundational

An In-depth Technical Guide to 2-chloro-N-(4-chlorophenyl)propanamide: Synthesis and Plausible Discovery Pathways

This guide provides a comprehensive overview of 2-chloro-N-(4-chlorophenyl)propanamide, a compound situated within the broader class of chloroacetanilide herbicides. While direct historical records of its discovery are n...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 2-chloro-N-(4-chlorophenyl)propanamide, a compound situated within the broader class of chloroacetanilide herbicides. While direct historical records of its discovery are not as prominent as its more commercially successful analogue, Propanil, this document constructs a plausible discovery and synthesis pathway based on established chemical principles and the well-documented synthesis of structurally related molecules.

Introduction and Chemical Context

2-chloro-N-(4-chlorophenyl)propanamide, with the CAS Number 21262-05-5, belongs to the family of N-phenylamides.[1][2] Its structure is characterized by a propanamide backbone with a chlorine atom at the second position, and a 4-chlorophenyl group attached to the nitrogen atom. This molecular architecture is significant in agrochemistry, as many compounds with similar features exhibit herbicidal activity. The mode of action for many related acylanilide herbicides is the inhibition of photosynthesis at the photosystem II level.[3][4][5]

While the herbicidal properties of 2-chloro-N-(4-chlorophenyl)propanamide are not as extensively documented as those of Propanil (N-(3,4-dichlorophenyl)propanamide), its structure suggests a potential for biological activity.[3][6] The discovery of such compounds often arises from systematic structure-activity relationship (SAR) studies, where variations in the substitution patterns on the phenyl ring and the acyl chain are explored to optimize efficacy and selectivity.

Table 1: Physicochemical Properties of 2-chloro-N-(4-chlorophenyl)propanamide and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-chloro-N-(4-chlorophenyl)propanamideC₉H₉Cl₂NO218.08106-108
PropanilC₉H₉Cl₂NO218.0891-93
2,3-dichloro-N-(4-chlorophenyl)propanamideC₉H₈Cl₃NO252.53127.5-129
N-(4-chlorophenyl)propanamideC₉H₁₀ClNO183.64Not Available

Data sourced from various chemical databases and publications.[2][6][7][8]

Plausible Discovery and Rationale for Synthesis

The discovery of 2-chloro-N-(4-chlorophenyl)propanamide can be logically inferred to have occurred within the broader context of research into acylanilide herbicides that followed the successful introduction of Propanil in the early 1960s.[4][6] Researchers at chemical and agrochemical companies, such as Rohm and Haas who synthesized Propanil in 1957, systematically create libraries of related compounds to explore the SAR and identify molecules with improved properties, such as enhanced activity, greater crop selectivity, or a different weed control spectrum.[3]

The synthesis of 2-chloro-N-(4-chlorophenyl)propanamide would have been a logical step in such an exploratory program. The key structural differences and the rationale for investigating them are:

  • Substitution on the Phenyl Ring: Propanil has a 3,4-dichloro substitution pattern. The synthesis of a 4-chloro analogue would aim to understand the impact of the number and position of chlorine atoms on herbicidal efficacy.

  • Chlorination of the Acyl Chain: The introduction of a chlorine atom at the alpha-position of the propanamide chain is a common strategy in medicinal and agricultural chemistry to modulate the electronic properties and metabolic stability of a molecule.

Initial Synthesis: A Step-by-Step Technical Protocol

The most direct and industrially scalable method for the initial synthesis of 2-chloro-N-(4-chlorophenyl)propanamide is the acylation of a substituted aniline with a corresponding acyl chloride. This method is well-established for the synthesis of amides and is documented for numerous structurally similar compounds.[9][10]

The synthesis can be conceptualized as a two-step process, starting from commercially available reagents.

Step 1: Synthesis of 2-Chloropropanoyl Chloride

The first step involves the preparation of the acylating agent, 2-chloropropanoyl chloride, from 2-chloropropanoic acid.

  • Reaction:

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser and a gas outlet, add 2-chloropropanoic acid.

    • Slowly add an excess of thionyl chloride (SOCl₂) to the flask.

    • Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting 2-chloropropanoyl chloride can be purified by fractional distillation.

Step 2: Acylation of 4-Chloroaniline

The second and final step is the reaction of 2-chloropropanoyl chloride with 4-chloroaniline to form the desired product.

  • Reaction:

  • Protocol:

    • Dissolve 4-chloroaniline in a suitable aprotic solvent, such as dichloromethane or toluene, in a three-necked flask equipped with a stirrer, a dropping funnel, and a thermometer.

    • Add a base, such as pyridine or triethylamine, to the solution to act as an acid scavenger for the HCl produced during the reaction.[7][9]

    • Cool the mixture in an ice bath.

    • Slowly add a solution of 2-chloropropanoyl chloride in the same solvent to the cooled aniline solution via the dropping funnel, ensuring the temperature remains low to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

    • The reaction mixture is then washed successively with dilute hydrochloric acid (to remove excess base and unreacted aniline), a saturated solution of sodium bicarbonate (to remove any remaining acid), and brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude 2-chloro-N-(4-chlorophenyl)propanamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to obtain a crystalline solid.[7][11]

Visualization of the Synthesis Pathway

The overall synthetic workflow can be visualized as a two-step process, starting from readily available precursors.

Synthesis_Pathway cluster_step1 Step 1: Preparation of Acyl Chloride cluster_step2 Step 2: Amide Formation (Acylation) 2-Chloropropanoic_Acid 2-Chloropropanoic Acid 2-Chloropropanoyl_Chloride 2-Chloropropanoyl Chloride 2-Chloropropanoic_Acid->2-Chloropropanoyl_Chloride + SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Final_Product 2-chloro-N-(4-chlorophenyl)propanamide 2-Chloropropanoyl_Chloride->Final_Product 4-Chloroaniline 4-Chloroaniline 4-Chloroaniline->Final_Product + Base (e.g., Pyridine)

Caption: Synthetic pathway for 2-chloro-N-(4-chlorophenyl)propanamide.

Experimental Workflow and Logic

The choice of reagents and conditions in the proposed synthesis is guided by established principles of organic chemistry to ensure high yield and purity of the final product.

Experimental_Workflow Start Start: Reagents and Solvents Dissolve_Aniline Dissolve 4-Chloroaniline and Base in Aprotic Solvent Start->Dissolve_Aniline Cooling Cool Reaction Mixture (0-5 °C) Dissolve_Aniline->Cooling Add_Acyl_Chloride Slowly Add 2-Chloropropanoyl Chloride Cooling->Add_Acyl_Chloride Reaction Stir at Room Temperature (Monitor by TLC) Add_Acyl_Chloride->Reaction Workup Aqueous Workup: 1. Dilute HCl 2. Sat. NaHCO₃ 3. Brine Reaction->Workup Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Solvent_Removal Concentrate under Reduced Pressure Drying->Solvent_Removal Purification Purify by Recrystallization Solvent_Removal->Purification Final_Product Pure 2-chloro-N-(4-chlorophenyl)propanamide Purification->Final_Product

Sources

Exploratory

Structural Elucidation and Analytical Characterization of 2-chloro-N-(4-chlorophenyl)propanamide

CAS Registry Number: 21262-05-5 Synonyms: 2-Chloro-4'-chloropropionanilide; -chloro-N-(4-chlorophenyl)propanamide Molecular Formula: Exact Mass: 217.01 Executive Summary & Scope This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 21262-05-5 Synonyms: 2-Chloro-4'-chloropropionanilide;


-chloro-N-(4-chlorophenyl)propanamide
Molecular Formula: 

Exact Mass: 217.01

Executive Summary & Scope

This technical guide provides a comprehensive spectroscopic profile for 2-chloro-N-(4-chlorophenyl)propanamide , a critical intermediate often encountered in the synthesis of amide-based agrochemicals and pharmaceutical precursors.

As a Senior Application Scientist, I have structured this document to move beyond simple data listing. We will explore the causality of the signals—why they appear where they do—and how to use this data to validate structural integrity against common impurities like the 3-chloro isomer or hydrolyzed byproducts.

Core Structural Features[1]
  • Chiral Center: The C2 position (alpha to carbonyl) is chiral. While typically synthesized as a racemate, the presence of the adjacent methyl group (

    
    ) and chlorine atom (
    
    
    
    ) creates a distinct NMR splitting pattern that serves as the primary identification fingerprint.
  • Dichlorinated System: The presence of two chlorine atoms (one aliphatic, one aromatic) dictates a unique mass spectral isotope pattern (9:6:1) essential for confirmation.

Synthesis Context: The Origin of the Sample

To interpret the spectra correctly, one must understand the synthesis. The standard protocol involves the N-acylation of 4-chloroaniline with 2-chloropropionyl chloride.

Critical Quality Attribute (CQA): The reaction is exothermic and generates HCl. If the temperature is not controlled (


), or if moisture is present, you may observe hydrolysis of the acid chloride or nucleophilic attack by the solvent.
Synthesis Workflow Diagram

Synthesis Reactant1 4-chloroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate DCM/0°C Reactant2 2-chloropropionyl chloride (Electrophile) Reactant2->Intermediate Product 2-chloro-N-(4-chlorophenyl) propanamide Intermediate->Product -HCl Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Caption: Nucleophilic acyl substitution pathway. Control of temperature is vital to prevent polymerization or hydrolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


 NMR spectrum is the definitive tool for distinguishing this molecule from its isomer, 3-chloro-N-(4-chlorophenyl)propanamide.
NMR Analysis (400 MHz, )

Diagnostic Logic: Look for the quartet-doublet coupling between the methine proton and the methyl group. This confirms the branched structure (2-chloro) versus the linear structure (3-chloro), which would show two triplets.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.10 - 8.30 Broad Singlet (br s)1HN-H Deshielded by the carbonyl and the aromatic ring. Chemical shift is concentration-dependent (H-bonding).
7.50 - 7.55 Doublet (d,

Hz)
2HAr-H (2', 6') Ortho to the amide nitrogen. Deshielded by the electron-withdrawing amide group. Part of AA'BB' system.[1]
7.28 - 7.32 Doublet (d,

Hz)
2HAr-H (3', 5') Ortho to the aromatic chlorine.
4.55 Quartet (q,

Hz)
1H-CH(Cl)- The chiral center. Significantly deshielded by the alpha-chlorine and the carbonyl group.
1.75 Doublet (d,

Hz)
3H-CH

Coupled to the single methine proton.
NMR Analysis (100 MHz, )

Key confirmation lies in the carbonyl carbon shift and the aliphatic signals.

Shift (

, ppm)
AssignmentNotes
168.5 C=O Amide carbonyl.
135.8 Ar-C (1') Ipso carbon attached to Nitrogen.
130.0 Ar-C (4') Ipso carbon attached to Chlorine.
129.2 Ar-C (3', 5') Aromatic signal.
121.5 Ar-C (2', 6') Aromatic signal.
55.8 -CH(Cl)- Alpha carbon. Shifted downfield by Cl.
21.5 -CH

Methyl carbon.

Mass Spectrometry (MS) Profile

Mass spectrometry provides the molecular weight and, crucially, the chlorine isotope pattern .

Isotope Pattern Logic

The molecule contains two chlorine atoms . Chlorine exists as


 (75.8%) and 

(24.2%).
  • M+ (217):

    
    
    
  • M+2 (219):

    
     (and vice versa)
    
  • M+4 (221):

    
    
    

Theoretical Intensity Ratio: approx. 9 : 6 : 1 (100% : 66% : 11%). Validation Step: If your M+2 peak is only 33% of the base peak, you have lost a chlorine (likely the aliphatic one), indicating sample degradation.

Fragmentation Pathway Diagram

MS_Fragmentation Parent Molecular Ion [M]+ m/z 217/219/221 (Isotope 9:6:1) Frag1 Loss of Cl [M-35]+ m/z 182 Parent->Frag1 -Cl radical Frag2 Aniline Ion [Cl-C6H4-NH2]+ m/z 127/129 (Isotope 3:1) Parent->Frag2 Amide Cleavage (H-transfer) Frag3 Acylium Ion [CH3-CH(Cl)-CO]+ m/z 105/107 Parent->Frag3 Alpha Cleavage

Caption: EI-MS fragmentation logic. The ion at m/z 127 (chloroaniline) is a diagnostic base peak.

Infrared (IR) Spectroscopy

IR is used primarily for functional group verification and checking for water (broad OH) or hydrolyzed acid (broad OH stretch 2500-3000 cm⁻¹).

Wavenumber (

)
Vibration ModeDescription
3260 - 3290

Medium, sharp band. Indicates secondary amide.
3050 - 3100

Weak bands.
1660 - 1680

Amide I band. Strong. Lower than ester due to resonance.
1530 - 1550

Amide II band. N-H bending coupled with C-N stretch.
1080 - 1095

Characteristic of the chlorophenyl ring.
700 - 850

Out-of-plane bending. Pattern confirms para-substitution (typically ~820 cm⁻¹).

Analytical Protocol & Quality Control

Experimental Methodology for Validation

To ensure the data above is reproducible, follow this standard operating procedure (SOP) for sample preparation:

  • Solvent Selection: Use

    
     (Chloroform-d) neutralized with silver foil or basic alumina if the sample is acid-sensitive. Old chloroform can contain HCl, which may catalyze hydrolysis or protonate the amide.
    
  • Concentration: Prepare a 10 mg/mL solution for

    
     NMR.
    
  • Shimming: Focus on the methyl doublet at 1.75 ppm. If this peak is not a sharp doublet but appears broad or "shouldered," your magnet field homogeneity is poor, or you have rotational isomers (unlikely at RT for this steric bulk).

Differentiating the Isomer
  • Target: 2-chloro-N-(4-chlorophenyl)propanamide.[2][3][4][5]

    • NMR: Methyl is a Doublet . Methine is a Quartet .

  • Impurity: 3-chloro-N-(4-chlorophenyl)propanamide (Beta-chloro).

    • NMR: You will see two triplets (

      
      ) around 2.8 ppm and 3.8 ppm.
      
    • Origin: Use of 3-chloropropionyl chloride starting material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177064, 3-Chloro-N-(4-chlorophenyl)propanamide (Isomer Comparison). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. N-(4-chlorophenyl)propanamide Infrared Spectrum (Base Structure Reference). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characteristics of 2-chloro-N-(4-chlorophenyl)propanamide

Abstract This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-chloro-N-(4-chlorophenyl)propanamide, a halogenated aromatic amide of interest in chemical research and dev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-chloro-N-(4-chlorophenyl)propanamide, a halogenated aromatic amide of interest in chemical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for compound identification, analytical characterization, and safe handling. The guide covers fundamental properties, spectroscopic profiles, experimental workflows for characterization, and essential safety protocols. By synthesizing theoretical knowledge with practical insights, this paper aims to facilitate a deeper understanding of this compound's behavior and potential applications.

Compound Identification and General Properties

Accurate identification is the cornerstone of all subsequent research. 2-chloro-N-(4-chlorophenyl)propanamide is a derivative of propanamide featuring a chloro-substituted phenyl ring.[1] The key identifiers and fundamental properties are summarized below.

Caption: 2D Structure of 2-chloro-N-(4-chlorophenyl)propanamide.

Table 1: Compound Identifiers and Properties

PropertyValueSource
IUPAC Name 2-chloro-N-(4-chlorophenyl)propanamideN/A
CAS Number 21262-05-5[2]
Molecular Formula C₉H₉Cl₂NO[3][4]
Molecular Weight 218.08 g/mol [3][4]
Physical State Solid (predicted)[5]

Core Physicochemical Characteristics

The physicochemical properties of a compound dictate its behavior in various systems, which is of paramount importance in fields like pharmacology and materials science.

Melting Point
Solubility

Solubility is a key factor in drug delivery and formulation. The structure of 2-chloro-N-(4-chlorophenyl)propanamide contains both polar (the amide group) and non-polar (the chlorophenyl ring) moieties.

  • Polar Solvents: The amide functional group can participate in hydrogen bonding, suggesting some solubility in polar protic solvents.[6]

  • Non-polar Solvents: The presence of the aromatic ring and alkyl chain suggests solubility in organic solvents like chloroform and methanol.[5]

The overall solubility will be a balance of these competing factors. It is predicted to have limited solubility in water but better solubility in organic solvents.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. A computed XLogP3 value for the similar compound 3-chloro-N-(4-chlorophenyl)propanamide is 2.6, indicating a moderate degree of lipophilicity.[4] This suggests the compound is likely to partition favorably into lipid membranes.

Table 2: Summary of Physicochemical Data

ParameterValue/PredictionSignificance in Research
Melting Point Predicted >100 °CIndicator of purity and physical state.
Solubility Likely soluble in organic solvents, limited in water.[5][6]Affects formulation, reaction conditions, and bioavailability.
LogP (predicted) ~2.6 (based on isomer)[4]Predicts membrane permeability and ADME properties.

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for structural elucidation and confirmation. The expected spectral characteristics for 2-chloro-N-(4-chlorophenyl)propanamide are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

    • Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the protons on the 4-chlorophenyl ring.

    • Amide Proton (N-H): A broad singlet, typically downfield (approx. 8.0-9.0 ppm), which may exchange with D₂O.

    • Methine Proton (CH-Cl): A quartet (due to coupling with the adjacent methyl group) in the region of 4.5-5.0 ppm.

    • Methyl Protons (CH₃): A doublet (due to coupling with the methine proton) in the upfield region, likely around 1.6-1.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Expected signals include those for the carbonyl carbon (amide), the aromatic carbons, the methine carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule. Key expected absorption bands include:

  • N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic/Aliphatic): Peaks in the 2800-3100 cm⁻¹ region.

  • C=O Stretch (Amide I band): A strong, sharp peak around 1650-1700 cm⁻¹.

  • N-H Bend (Amide II band): A peak around 1550-1640 cm⁻¹.

  • C-Cl Stretch: Typically found in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight (218.08 g/mol ).

  • Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ will be observed, which is a powerful tool for confirming the presence of two chlorine atoms.

Experimental Protocols

Reproducible experimental methods are critical for scientific integrity. The following section outlines a general workflow for the physicochemical characterization of a solid compound like 2-chloro-N-(4-chlorophenyl)propanamide.

cluster_workflow Physicochemical Characterization Workflow A Compound Acquisition & Purity Check B Melting Point Determination A->B C Solubility Screening A->C D Spectroscopic Analysis (NMR, IR, MS) A->D F Safety Assessment (SDS Review) A->F G Final Data Compilation B->G C->G E Data Interpretation & Structural Confirmation D->E E->G F->G

Caption: General workflow for physicochemical characterization.

Protocol 1: Melting Point Determination

Objective: To determine the melting range of the compound as an indicator of purity.

Materials:

  • 2-chloro-N-(4-chlorophenyl)propanamide sample

  • Capillary tubes

  • Digital melting point apparatus

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially, then slow the rate to 1-2 °C per minute as the expected melting point is approached.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the entire sample becomes a clear liquid (the completion of melting).

  • The recorded range is the melting point of the sample. Repeat for accuracy.

Safety and Handling

Proper safety precautions are mandatory when handling any chemical.

  • Hazard Identification: While specific toxicity data for this compound is limited, related compounds are classified as harmful if swallowed.[7] General hazards for chlorinated organic compounds include potential skin and eye irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. An inert atmosphere is recommended for long-term storage.[5]

  • Disposal: Dispose of the chemical waste in accordance with local, regional, and national regulations.

Conclusion

2-chloro-N-(4-chlorophenyl)propanamide is a solid crystalline compound with physicochemical properties that make it a subject of interest for further research. Its moderate lipophilicity and the presence of reactive sites suggest potential for biological activity and as a synthetic intermediate. The analytical data profile outlined in this guide provides a framework for its unambiguous identification and characterization. Adherence to the described experimental protocols and safety guidelines is essential for reliable and safe scientific investigation.

References

  • TCI Chemicals. (n.d.). 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6.
  • Solubility of Things. (n.d.). N-(4-chlorophenyl)propanamide.
  • MDPI. (n.d.). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-N-(2,4-dichlorophenyl)propanamide.
  • BLD Pharm. (n.d.). 2-Chloro-N-(4-nitrophenyl)acetamide | 17329-87-2.
  • PubChem. (n.d.). 2-(4-chlorobutoxy)-N-(2-chlorophenyl)propanamide.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-N-(4-chlorophenyl)propanamide.
  • Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
  • PubChem. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). 2-Chloro-N-(4-chlorophenyl)propanamide - CAS:21262-05-5.
  • PubChem. (n.d.). 2-chloro-N-[1-(4-chlorophenyl)propyl]propanamide.
  • Wikipedia. (n.d.). Propanamide.
  • PubChem. (n.d.). 2-[1-(4-Chlorophenyl)propylamino]propanamide.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%.
  • CymitQuimica. (2014).
  • ResearchGate. (2025). Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)
  • ResearchGate. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide.
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (2013).
  • ChemicalBook. (2025). 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE | 19281-31-3.
  • CDH Fine Chemical. (n.d.).
  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Sema. (n.d.).

Sources

Exploratory

A Comprehensive Technical Guide to 2-chloro-N-(4-chlorophenyl)propanamide: Synthesis, Properties, and Potential Applications

This in-depth technical guide provides a comprehensive review of the existing literature on 2-chloro-N-(4-chlorophenyl)propanamide, a molecule of interest within the broader class of chloroacetamides. This document is in...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive review of the existing literature on 2-chloro-N-(4-chlorophenyl)propanamide, a molecule of interest within the broader class of chloroacetamides. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized understanding of its chemical characteristics, potential biological activities, and relevant experimental protocols. While direct research on this specific compound is limited, this guide draws upon established principles and data from closely related analogues to provide a robust framework for future investigation.

Introduction: The Chloroacetamide Landscape

Chloroacetamides are a well-established class of organic compounds with a diverse range of applications, most notably as herbicides.[1] Their biological activity is primarily attributed to the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis in plants.[1] This mode of action disrupts the formation of essential lipids and other cellular components, leading to growth inhibition and eventual death of susceptible weeds.[1][2] Beyond agriculture, substituted propanamides have emerged as scaffolds in medicinal chemistry, with some demonstrating potential as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain signaling pathways.[3][4] The activation of TRPV1 is associated with the sensation of pain, and its antagonists are being explored as novel analgesic agents.[3][4]

2-chloro-N-(4-chlorophenyl)propanamide, with its characteristic chloroacetamide core and a substituted phenyl ring, sits at the intersection of these fields. Understanding its synthesis, chemical behavior, and potential biological profile is crucial for unlocking its utility in either agrochemical or pharmaceutical research and development.

Synthesis and Chemical Properties

The synthesis of N-aryl amides is a fundamental transformation in organic chemistry. While a specific protocol for 2-chloro-N-(4-chlorophenyl)propanamide is not extensively detailed in the public domain, its synthesis can be reliably achieved through the acylation of 4-chloroaniline with 2-chloropropanoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is a robust and high-yielding method for amide bond formation.[5][6]

General Synthetic Protocol: Acylation of 4-chloroaniline

This protocol is adapted from established methods for the synthesis of similar N-aryl propanamides.[5]

Materials:

  • 4-chloroaniline

  • 2-chloropropanoyl chloride

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Distilled water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 2-chloropropanoyl chloride (1.1 equivalents) to the stirred solution.

  • Add triethylamine (1.2 equivalents) dropwise to the reaction mixture to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding distilled water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.[7]

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

  • The crude 2-chloro-N-(4-chlorophenyl)propanamide can be purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 4-chloroaniline 4-chloroaniline Reaction_Vessel Reaction 4-chloroaniline->Reaction_Vessel 1.0 eq 2-chloropropanoyl_chloride 2-chloropropanoyl_chloride 2-chloropropanoyl_chloride->Reaction_Vessel 1.1 eq Solvent (DCM) Solvent (DCM) Solvent (DCM)->Reaction_Vessel Base (TEA) Base (TEA) Base (TEA)->Reaction_Vessel 1.2 eq Temperature (0°C to RT) Temperature (0°C to RT) Temperature (0°C to RT)->Reaction_Vessel Aqueous_Wash Aqueous Wash Drying Drying Aqueous_Wash->Drying Concentration Concentration Drying->Concentration Purification Purification (Recrystallization/Chromatography) Concentration->Purification Product 2-chloro-N-(4-chlorophenyl)propanamide Purification->Product Reaction_Vessel->Aqueous_Wash Reaction Mixture

Diagram 1: General workflow for the synthesis of 2-chloro-N-(4-chlorophenyl)propanamide.
Physicochemical Properties

The physicochemical properties of 2-chloro-N-(4-chlorophenyl)propanamide can be predicted based on its structure and data from similar compounds.

PropertyPredicted/Reported ValueSource
Molecular FormulaC₉H₉Cl₂NOPubChem
Molecular Weight218.08 g/mol [8]
AppearanceWhite to off-white solidInferred
Melting PointNot reported; likely >100 °CInferred
SolubilitySoluble in organic solvents (DCM, acetone, ethyl acetate), sparingly soluble in waterInferred

Structural Elucidation and Analytical Characterization

The structure of 2-chloro-N-(4-chlorophenyl)propanamide can be unequivocally confirmed using a suite of standard analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR is expected to show characteristic signals for the aromatic protons on the 4-chlorophenyl ring, the methine proton adjacent to the chlorine on the propanamide chain, the methyl protons, and a broad singlet for the amide N-H proton.

    • ¹³C-NMR will display distinct resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the propanamide moiety.[5]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the amide group, typically in the range of 1650-1690 cm⁻¹.[9][10]

    • An N-H stretching vibration will be observed around 3300 cm⁻¹.[9][10]

    • C-Cl stretching vibrations will be present in the fingerprint region.[9]

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.[9]

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a suitable technique for assessing the purity of 2-chloro-N-(4-chlorophenyl)propanamide. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a suitable buffer would likely provide good separation.[11] Chiral chromatography techniques could be employed to separate enantiomers if the 2-chloro position introduces a stereocenter.[12]

Potential Biological Activity and Mechanism of Action

Based on the literature for related compounds, 2-chloro-N-(4-chlorophenyl)propanamide could exhibit biological activity in two primary areas: herbicidal and pharmaceutical.

Herbicidal Activity

The chloroacetamide class of herbicides, which includes widely used compounds like alachlor and metolachlor, functions by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[1] This inhibition disrupts the formation of cell membranes and other essential components, particularly in grasses and small-seeded broadleaf weeds.[1] It is plausible that 2-chloro-N-(4-chlorophenyl)propanamide shares this mechanism of action.

Herbicide_MoA Chloroacetamide 2-chloro-N-(4-chlorophenyl)propanamide VLCFA_Elongase VLCFA Elongase Complex Chloroacetamide->VLCFA_Elongase Inhibition VLCFA_Biosynthesis Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis VLCFA_Elongase->VLCFA_Biosynthesis Catalyzes Cellular_Components Essential Cellular Components (e.g., Membranes, Waxes) VLCFA_Biosynthesis->Cellular_Components Produces Plant_Growth Weed Growth Inhibition & Death Cellular_Components->Plant_Growth Essential for

Diagram 2: Postulated mechanism of herbicidal action for 2-chloro-N-(4-chlorophenyl)propanamide.
Pharmaceutical Potential as a TRPV1 Antagonist

Several N-aryl propanamides have been investigated as antagonists of the TRPV1 receptor.[3][4] This receptor is a non-selective cation channel involved in the perception of pain and heat.[3] Antagonists of TRPV1 block the influx of cations, thereby reducing the excitation of sensory neurons and producing an analgesic effect.[4] The specific stereochemistry at the 2-position of the propanamide moiety can be crucial for potent activity, with the (S)-configuration often being more active.[4] Further investigation would be required to determine if 2-chloro-N-(4-chlorophenyl)propanamide exhibits any affinity for the TRPV1 receptor.

Safety and Handling

While specific toxicity data for 2-chloro-N-(4-chlorophenyl)propanamide is not available, compounds with similar structures are known to be harmful if swallowed, inhaled, or in contact with skin.[13] Chloroacetamide herbicides can also induce oxidative stress.[14] Standard laboratory safety precautions should be followed when handling this compound.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.[15]

  • In case of contact, wash the affected area thoroughly with soap and water.

  • If inhaled, move to fresh air.

  • If ingested, seek immediate medical attention.[13]

Conclusion and Future Directions

2-chloro-N-(4-chlorophenyl)propanamide is a molecule with a foundation in the well-studied class of chloroacetamides. While direct literature is sparse, a comprehensive understanding of its synthesis, properties, and potential applications can be extrapolated from related compounds. Its structural features suggest potential as both an agrochemical and a pharmaceutical lead.

Future research should focus on the definitive synthesis and characterization of 2-chloro-N-(4-chlorophenyl)propanamide. Subsequent biological screening is warranted to evaluate its herbicidal efficacy and its potential as a TRPV1 antagonist. Such studies will be instrumental in determining the ultimate utility of this compound for scientific and commercial purposes.

References

  • 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. PubMed Central. Available at: [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]

  • N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. MDPI. Available at: [Link]

  • Structure of 2-chloro-N-(p-tolyl)propanamide. PMC - NIH. Available at: [Link]

  • 2-Chloro-N-(4-fluorophenyl)propanamide. MySkinRecipes. Available at: [Link]

  • Propanamide, N-(4-chlorophenyl)-. NIST WebBook. Available at: [Link]

  • 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. PMC - PubMed Central. Available at: [Link]

  • Chloroacetamide | ClCH2CONH2 | CID 6580. PubChem - NIH. Available at: [Link]

  • Chloroacetamide Herbicides. ResearchGate. Available at: [Link]

  • Occurrence of Dichloroacetamide Herbicide Safeners and Co-Applied Herbicides in Midwestern U.S. Streams. Environmental Science & Technology Letters - ACS Publications. Available at: [Link]

  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. Available at: [Link]

  • Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. PrepChem.com. Available at: [Link]

  • 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064. PubChem. Available at: [Link]

  • 2-chloro-N-[1-(4-chlorophenyl)propyl]propanamide | C12H15Cl2NO | CID 13904496. PubChem. Available at: [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. NIH. Available at: [Link]

  • OPINION ON 2-Chloro-p-phenylenediamine COLIPA n° A8. European Commission. Available at: [Link]

  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology | Cambridge Core. Available at: [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available at: [Link]

  • 14 - SAFETY DATA SHEET. Available at: [Link]

  • Chemical Properties of Propanamide, N-propyl- (CAS 3217-86-5). Cheméo. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

  • Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. ResearchGate. Available at: [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC - NIH. Available at: [Link]

  • Advanced Organic Chemistry: Infrared spectrum of propanamide. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Quantification and Impurity Profiling of 2-Chloro-N-(4-chlorophenyl)propanamide

This Application Note provides a comprehensive, validated protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-chloro-N-(4-chlorophenyl)propanamide (CAS: 21262-05-5).[1] This compound, a halogenat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, validated protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-chloro-N-(4-chlorophenyl)propanamide (CAS: 21262-05-5).[1] This compound, a halogenated anilide, serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical building blocks.[1] Its analysis requires rigorous separation from its hydrolytic degradation product (4-chloroaniline) and potential synthetic precursors.[1]

Executive Summary

This protocol outlines a robust Reverse-Phase HPLC (RP-HPLC) method for the assay and purity determination of 2-chloro-N-(4-chlorophenyl)propanamide.[1] The method is designed to address the specific physicochemical challenges of the analyte:

  • Hydrophobicity: The presence of a chlorophenyl ring and a chloro-alkyl chain requires a C18 stationary phase for adequate retention.[1]

  • Stability: As an

    
    -haloamide, the compound is susceptible to hydrolysis and nucleophilic attack.[1] The method utilizes a neutral-to-acidic mobile phase to ensure on-column stability.[1]
    
  • Selectivity: Optimized to resolve the target analyte from 4-chloroaniline (a potential genotoxic impurity and degradation product) and 2-chloropropionic acid .[1]

Chemical Context & Properties

Understanding the analyte's chemistry is prerequisite to method execution.[1]

PropertyDescriptionImplications for HPLC
Structure

-chloro-4'-chloropropionanilide
Moderate hydrophobicity; UV active (aromatic ring).[1]
Molecular Formula C₉H₉Cl₂NOMW: 218.08 g/mol .[1]
Solubility Low in water; High in ACN/MeOHSample diluent must contain >50% organic solvent to prevent precipitation.[1]
Reactivity Alkylating agent (

-halo)
Safety Alert: Handle as a potential Genotoxic Impurity (GTI).[1] Avoid basic diluents which induce degradation.[1]
UV Max ~245-254 nmPrimary detection at 254 nm; secondary at 240 nm for higher sensitivity.[1]

Analytical Method Protocol

Instrumentation & Conditions
  • System: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).[1]

    • Rationale: The C18 phase provides strong hydrophobic interaction to retain the non-polar anilide, while the "Plus" or end-capped technology reduces peak tailing for any amine impurities (like 4-chloroaniline).[1]

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Reference: 360 nm).[1]

Mobile Phase[1]
  • Solvent A: 0.1% Phosphoric Acid (H₃PO₄) in Water.[1]

    • Note: Phosphoric acid suppresses silanol activity and ensures acidic impurities (2-chloropropionic acid) are protonated (retained), improving peak shape.[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Program

A gradient is recommended to elute the polar degradation products early while strongly retaining the main peak to remove late-eluting dimers.[1]

Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient
20.01090Wash Step
20.19010Re-equilibration
25.09010End of Run
Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10 mg of 2-chloro-N-(4-chlorophenyl)propanamide reference standard.[1]

  • Dissolve in 10 mL of Acetonitrile . (Do not use water for initial dissolution).[1]

Working Solution (0.1 mg/mL):

  • Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase (50:50 Water:ACN) .

    • Critical: Matching the diluent to the initial gradient strength prevents "solvent shock" and peak distortion.[1]

Method Logic & Separation Mechanism

The separation relies on the hydrophobic difference between the intact amide and its hydrolysis products.[1] The following diagram illustrates the separation logic and the degradation pathway monitored by this method.

SeparationLogic Analyte Target Analyte 2-chloro-N-(4-chlorophenyl)propanamide (Hydrophobic) Impurity1 Impurity A 4-Chloroaniline (Basic/Polar) Analyte->Impurity1 Hydrolysis (Degradation) Impurity2 Impurity B 2-Chloropropionic Acid (Acidic/Polar) Analyte->Impurity2 Hydrolysis Column C18 Stationary Phase Analyte->Column Strong Retention (Elutes ~12-14 min) Impurity1->Column Weak Retention (Elutes ~3-5 min) Impurity2->Column Weak Retention (Elutes ~2-4 min)

Figure 1: Separation logic showing the elution order based on hydrophobicity.[1] The target analyte is significantly more non-polar than its precursors, ensuring baseline resolution.[1]

Experimental Workflow

To ensure reproducibility and data integrity, follow this step-by-step workflow.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Validation Step1 Weigh Standard (10 mg) Step2 Dissolve in 100% ACN (Prevent Precipitation) Step1->Step2 Step3 Dilute with MP (50:50 Water:ACN) Step2->Step3 Step4 Inject 10 µL (Gradient Run) Step3->Step4 Step5 Monitor @ 254 nm Step4->Step5 Step6 Check Resolution (Rs) (Target > 2.0) Step5->Step6 Step7 Calculate Purity % Step6->Step7

Figure 2: Standard Operating Procedure (SOP) workflow for the HPLC analysis.

Results & Troubleshooting

Expected Retention Times (RT)
CompoundApprox. RT (min)RRT (Relative RT)
4-Chloroaniline4.20.32
2-Chloropropionic acid2.80.21
Target Analyte 13.1 1.00
Troubleshooting Guide
  • Peak Tailing: If the target peak tails, ensure the mobile phase pH is acidic (pH ~2.5 with H₃PO₄).[1] The amide nitrogen can exhibit secondary interactions with silanols if the pH is neutral.[1]

  • Ghost Peaks: 2-chloro-N-(4-chlorophenyl)propanamide is an alkyl halide.[1] If left in methanol for extended periods, it may undergo solvolysis (metholysis), creating a methoxy-analog artifact.[1] Always use Acetonitrile for sample prep. [1]

  • Baseline Drift: At 254 nm, drift is minimal.[1] If observing drift at 210 nm, switch from Phosphoric Acid to Phosphate Buffer, though this may reduce MS compatibility.[1]

Safety & Handling (Critical)

The analyte contains an


-chloroacetamide moiety, a structural alert for genotoxicity  (alkylating potential).[1]
  • Engineering Controls: Weigh only in a certified fume hood.

  • PPE: Double nitrile gloves are recommended.[1]

  • Waste Disposal: Segregate as halogenated organic waste.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for Gradient Optimization).

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • PubChem. (n.d.).[1][2] Compound Summary: 2-Chloro-N-(4-chlorophenyl)propanamide (CAS 21262-05-5).[1][3][4][5][6] National Library of Medicine.[1] Link[1]

  • Center for Drug Evaluation and Research (CDER). (2024).[1] M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. FDA.[1] Link

Sources

Application

Application Note: In Vitro Assay Development for 2-chloro-N-(4-chlorophenyl)propanamide

This Application Note is designed for researchers and drug development professionals tasked with profiling 2-chloro-N-(4-chlorophenyl)propanamide (CAS: 21262-05-5). Given the structural characteristics of this compound—s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals tasked with profiling 2-chloro-N-(4-chlorophenyl)propanamide (CAS: 21262-05-5).

Given the structural characteristics of this compound—specifically the


-chloro amide  motif and the 4-chloroaniline  backbone—this guide prioritizes assays that assess metabolic stability , electrophilic reactivity , and toxicological liability  (release of 4-chloroaniline).

Strategic Analysis & Compound Logic

Before pipetting, we must analyze the molecule's "personality" to select the right assays.

Structural Deconstruction
  • Core Scaffold: Propanamide backbone.

  • Pharmacophore/Toxophore A (N-Aryl): The N-(4-chlorophenyl) group.[1][2][3][4][5]

    • Risk:[6] Enzymatic hydrolysis (amidases) will release 4-chloroaniline , a known hemotoxic and genotoxic agent [1].

  • Pharmacophore/Toxophore B (

    
    -Halo):  The 2-chloro substituent.[3][5][6]
    
    • Risk:[6] This is an electrophilic site. It can undergo nucleophilic substitution (

      
      ) with biological thiols (Glutathione), potentially leading to covalent protein binding or depletion of cellular antioxidant reserves [2].
      
The "Go/No-Go" Assay Hierarchy

Instead of generic screening, we employ a risk-based hierarchy:

  • Chemical Stability: Does it degrade in buffer? (Spontaneous hydrolysis).

  • Metabolic Stability: How fast do liver enzymes cleave the amide bond?

  • Reactivity Profiling: Does it alkylate Glutathione (GSH)?

Critical Assay Workflows

A. Metabolic Stability (Microsomal Clearance)

Objective: Determine the intrinsic clearance (


) and identify if the amide bond is the primary metabolic soft spot.
Rationale:  Carboxylesterases and amidases in liver microsomes often rapidly hydrolyze anilides.
Experimental Design Table
ParameterConditionRationale
Test System Pooled Liver Microsomes (Human/Rat)Contains CYPs and Amidases.
Concentration 1 µMBelow

to ensure first-order kinetics.
Cofactors NADPH (for CYPs) & UDPGA (optional)NADPH is required for oxidative metabolism; Amidases function without cofactors.
Time Points 0, 5, 15, 30, 45, 60 minCapture the linear decay phase.
Bioanalysis LC-MS/MS (MRM mode)High sensitivity for parent and metabolite (4-chloroaniline).
B. Glutathione (GSH) Trapping Assay

Objective: Assess the electrophilic potential of the 2-chloro position. Rationale: Alpha-chloro amides can act as alkylating agents. High reactivity predicts toxicity and covalent binding liability.

Workflow Diagram (DOT)

GSH_Trapping Compound 2-chloro-N-(4-chlorophenyl) propanamide Incubation Incubation (pH 7.4, 37°C, 1-4h) Compound->Incubation Analysis LC-MS/MS Analysis (Neutral Loss Scan) Compound->Analysis Parent Depletion GSH Glutathione (GSH) (Nucleophile) GSH->Incubation Trapping Nucleophilic Attack (SN2 Reaction) Incubation->Trapping Adduct GSH-Adduct (M + 305 Da) Trapping->Adduct Alkylation Adduct->Analysis Detect Mass Shift

Figure 1: Logic flow for Glutathione Trapping Assay to detect electrophilic reactivity.

Detailed Protocol: Microsomal Stability & Metabolite Tracking

Scope: This protocol measures the disappearance of 2-chloro-N-(4-chlorophenyl)propanamide and the formation of 4-chloroaniline.

Materials
  • Test Compound: 2-chloro-N-(4-chlorophenyl)propanamide (10 mM stock in DMSO).

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Cofactor: NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

Step-by-Step Procedure
  • Preparation of Reaction Mix:

    • Pre-warm Phosphate Buffer to 37°C.

    • Prepare a 2X Microsome Solution (1.0 mg/mL) in buffer.

    • Prepare a 2X Cofactor Solution (2 mM NADPH).

  • Substrate Spiking:

    • Dilute the 10 mM compound stock to 2 µM in the 2X Microsome Solution . (Final concentration in assay will be 1 µM compound, 0.5 mg/mL protein).

    • Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Incubation:

    • Aliquot 50 µL of the Microsome/Compound mix into a 96-well plate.

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add 50 µL of pre-warmed 2X Cofactor Solution to initiate metabolism.

    • Control: Run a "No Cofactor" control to distinguish Amidase activity (NADPH-independent) from CYP activity (NADPH-dependent).

  • Sampling & Quenching:

    • At T=0, 5, 15, 30, 60 min, remove 50 µL of reaction mixture.

    • Immediately dispense into 150 µL of ice-cold Stop Solution (Acetonitrile).

    • Vortex for 10 minutes; Centrifuge at 4000g for 20 minutes to pellet protein.

  • LC-MS/MS Analysis:

    • Inject supernatant. Monitor two transitions:

      • Parent: 2-chloro-N-(4-chlorophenyl)propanamide (Determine specific MRM).[1][2]

      • Metabolite: 4-chloroaniline (m/z 128 -> 93 typically).

Data Calculation

Calculate the In Vitro Intrinsic Clearance (


) using the depletion rate constant (

):

Safety & Handling (Crucial)

  • 4-Chloroaniline Hazard: If your assay confirms hydrolysis, handle all incubation waste as hazardous cytotoxic waste. 4-chloroaniline is easily absorbed through skin [3].

  • Solubility Check: Chlorinated amides can precipitate in aqueous buffers. Always run a Kinetic Solubility check (nephelometry or UV) before the microsomal assay to ensure the compound is soluble at 1 µM.

References

  • National Toxicology Program. (n.d.). Toxicology and Carcinogenesis Studies of p-Chloroaniline Hydrochloride. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroaniline Compound Summary. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Microsomal Stability Protocols).

Sources

Method

Application Notes &amp; Protocols for the Evaluation of 2-chloro-N-(4-chlorophenyl)propanamide in Herbicide Research

Abstract These application notes provide a comprehensive guide for researchers and scientists on the utilization of 2-chloro-N-(4-chlorophenyl)propanamide in herbicide research. This document outlines detailed protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers and scientists on the utilization of 2-chloro-N-(4-chlorophenyl)propanamide in herbicide research. This document outlines detailed protocols for the synthesis, and evaluation of the herbicidal efficacy of this compound. It delves into the rationale behind experimental design, from initial in vitro screenings to whole-plant greenhouse assays. The methodologies are designed to be self-validating through the inclusion of appropriate controls and statistical analysis, ensuring the generation of robust and reliable data. This guide is intended to serve as a foundational resource for investigating the potential of novel chloroacetamide-class herbicides.

Introduction: The Context of Chloroacetamide Herbicides

The chloroacetamide class of herbicides plays a significant role in modern agriculture for the control of annual grasses and some broadleaf weeds. Their primary mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for various developmental processes in plants, including cell division and membrane formation. This disruption ultimately leads to the cessation of growth and death of susceptible weeds, often before they emerge from the soil.

2-chloro-N-(4-chlorophenyl)propanamide is a member of this chemical family. Its structure, featuring a chloroacetamide functional group linked to a substituted phenyl ring, is characteristic of compounds with herbicidal potential. It is structurally related to established herbicides like propanil, which acts by inhibiting photosynthesis.[1][2] The exploration of novel derivatives like 2-chloro-N-(4-chlorophenyl)propanamide is driven by the need for new active ingredients to manage evolving weed resistance and to broaden the spectrum of controllable weed species.

This document provides the necessary protocols to systematically evaluate its biological activity.

Chemical Profile
PropertyValueSource
IUPAC Name 2-chloro-N-(4-chlorophenyl)propanamidePubChem
CAS Number 21262-05-5[3]
Molecular Formula C₉H₉Cl₂NOPubChem
Molecular Weight 218.08 g/mol PubChem
Physical State Solid (Predicted)
Storage Room Temperature, in a cool, dark place. Store under inert gas as it may be air-sensitive.

Synthesis of 2-chloro-N-(4-chlorophenyl)propanamide

The synthesis of N-aryl propanamides is a well-established chemical transformation. The following protocol describes a standard laboratory-scale synthesis, which involves the acylation of 4-chloroaniline with 2-chloropropionyl chloride. This method is foundational and can be optimized for yield and purity.

Rationale of Synthesis

The core of this synthesis is the nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. The subsequent loss of a proton from the nitrogen and the chloride leaving group from the acyl chloride yields the stable amide product. The use of a base (like triethylamine or pyridine) is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process A 4-Chloroaniline Mix 1. Combine Aniline, Solvent, and Base A->Mix B 2-Chloropropionyl Chloride Add 2. Add Acyl Chloride dropwise at 0°C B->Add C Inert Solvent (e.g., Dichloromethane) C->Mix D Base (e.g., Triethylamine) D->Mix Mix->Add React 3. Stir at Room Temperature Add->React Workup 4. Aqueous Workup (Wash with H₂O, brine) React->Workup Dry 5. Dry Organic Layer (e.g., MgSO₄) Workup->Dry Purify 6. Purify by Recrystallization or Chromatography Dry->Purify Product Product 2-chloro-N-(4-chlorophenyl)propanamide Purify->Product

Caption: Workflow for the synthesis of 2-chloro-N-(4-chlorophenyl)propanamide.

Step-by-Step Synthesis Protocol

Materials:

  • 4-chloroaniline

  • 2-chloropropionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Acylation: Cool the flask in an ice bath to 0°C. Add 2-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Aqueous Workup: Dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 2-chloro-N-(4-chlorophenyl)propanamide.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Protocols for Herbicidal Efficacy Evaluation

A tiered approach is recommended for evaluating herbicidal activity, starting with simple, high-throughput screens and progressing to more complex whole-plant assays.

Protocol 1: In Vitro Seed Germination and Seedling Growth Assay

This primary assay provides rapid, quantitative data on the compound's effect on fundamental plant processes. It is particularly effective for evaluating pre-emergence herbicides.

Rationale: This assay isolates the chemical's effect from environmental variables like soil composition and microbial activity. By measuring both germination and early growth (root and shoot elongation), it provides initial insights into whether the compound is cytostatic (inhibits growth) or cytotoxic (kills the plant).

Materials:

  • Test compound stock solution (e.g., 100 mM in DMSO or acetone).

  • Petri dishes (9 cm diameter) with filter paper.

  • Seeds of monocotyledonous (e.g., ryegrass, Lolium multiflorum) and dicotyledonous (e.g., cress, Lepidium sativum; lettuce[5]) weed species.

  • Growth chamber with controlled temperature and light.

  • Sterile distilled water.

Procedure:

  • Preparation of Test Solutions: Prepare a serial dilution of the test compound in sterile distilled water to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 500 µM). Ensure the final solvent concentration (e.g., DMSO) is consistent across all treatments (including the control) and is non-phytotoxic (typically ≤ 0.5%).

  • Plating: Place two layers of sterile filter paper into each petri dish. Pipette 5 mL of the respective test solution or control solution (water + solvent) onto the filter paper.

  • Sowing: Place 20-30 seeds of a single test species evenly onto the moist filter paper in each dish. Prepare three to four replicate dishes for each concentration.

  • Incubation: Seal the petri dishes with paraffin film to prevent moisture loss. Place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Assessment: After 7-10 days, record the following for each replicate:

    • Germination Percentage: The number of germinated seeds (radicle emergence) as a percentage of the total seeds sown.

    • Root and Shoot Length: Measure the primary root and shoot length of at least 10 representative seedlings from each dish.

  • Data Analysis: Calculate the average and standard deviation for each parameter at each concentration. Determine the GR₅₀ (concentration causing 50% growth reduction) for root and shoot length using a dose-response curve analysis.

Protocol 2: Whole-Plant Pot Assay (Greenhouse)

This secondary assay evaluates the herbicide's performance under conditions that more closely mimic an agricultural setting. It is essential for determining both pre-emergence and post-emergence activity.[6]

Rationale: Soil introduces complexities such as compound adsorption, microbial degradation, and bioavailability, which are not present in an in vitro assay. This test provides a more realistic assessment of a compound's potential field performance. Testing both pre- and post-emergence applications is critical, as some herbicides are only effective when applied to the soil before weeds emerge, while others must be applied to the foliage of existing plants.[2]

Pot_Assay_Workflow cluster_pre Pre-Emergence Application cluster_post Post-Emergence Application Start Start: Prepare Pots with Standard Potting Mix Sow Sow Weed Seeds (e.g., 15-20 seeds/pot) Start->Sow Pre_Spray Spray Soil Surface with Herbicide Sow->Pre_Spray Post_Grow Grow Plants to 2-4 Leaf Stage Sow->Post_Grow Pre_Incubate Incubate in Greenhouse (Water as needed) Pre_Spray->Pre_Incubate Assess Assess Phytotoxicity (21-28 Days After Treatment) Pre_Incubate->Assess Post_Spray Spray Foliage with Herbicide Post_Grow->Post_Spray Post_Incubate Incubate in Greenhouse Post_Spray->Post_Incubate Post_Incubate->Assess Data Record Visual Injury Score (0-100%) Measure Shoot Fresh/Dry Weight Assess->Data End End: Analyze Data (Calculate GR₅₀) Data->End

Caption: Experimental workflow for pre- and post-emergence herbicide pot assays.

Procedure:

  • Plant Preparation: Fill pots (e.g., 10 cm diameter) with a standard potting mix. Sow seeds of target weed species. For post-emergence tests, allow plants to grow to the 2-4 true leaf stage.[6]

  • Herbicide Formulation: Prepare a spray solution of 2-chloro-N-(4-chlorophenyl)propanamide at various rates (e.g., 50, 100, 250, 500, 1000 g a.i./ha). Formulate the compound in a water-based solution containing a suitable surfactant (e.g., 0.1% Tween-20) to ensure proper foliar adhesion and coverage.

  • Application:

    • Pre-emergence: Immediately after sowing, apply the herbicide solution evenly to the soil surface using a calibrated laboratory track sprayer.

    • Post-emergence: Apply the herbicide solution to the foliage of the established seedlings.

    • Include an untreated control (sprayed with water + surfactant) and a positive control (a commercial standard herbicide) for comparison.

  • Greenhouse Conditions: Place the pots in a greenhouse with controlled temperature and a defined photoperiod. Water the plants as needed, avoiding overhead watering for 24 hours post-application to prevent washing the herbicide off the foliage.[6]

  • Efficacy Assessment:

    • Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).

    • At the end of the experiment (typically 21-28 days), harvest the above-ground biomass from each pot.[7]

    • Record the fresh weight, then dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

  • Data Analysis: Express the biomass as a percentage of the untreated control. Use this data to perform a dose-response analysis and calculate the GR₅₀ value.

Example Dose-Response Data Presentation
Concentration (g a.i./ha)Visual Injury (%) (Mean ± SD)Dry Weight (% of Control) (Mean ± SD)
0 (Control)0 ± 0100 ± 5.2
5015 ± 488 ± 6.1
10035 ± 662 ± 7.5
25078 ± 525 ± 4.3
50095 ± 38 ± 2.1
1000100 ± 01 ± 0.5

Investigating the Mechanism of Action (MoA)

While 2-chloro-N-(4-chlorophenyl)propanamide is expected to inhibit VLCFA synthesis, confirming this and screening for other potential MoAs is a critical research step. Photosynthesis inhibition is a common mode of action for many herbicides and is worth investigating.[2]

Photosynthesis Inhibition Assay

Rationale: A rapid decline in photosynthetic efficiency is a hallmark of herbicides that target photosystem II (PSII). Chlorophyll fluorescence measurement is a non-invasive technique to probe the health of PSII.

MoA_Concept cluster_VLCFA Primary MoA (Hypothesized) cluster_Photo Secondary MoA (Screening) Herbicide 2-chloro-N-(4-chlorophenyl)propanamide VLCFA Inhibition of VLCFA Elongase Herbicide->VLCFA PSII Inhibition of Photosystem II (PSII) Herbicide->PSII ? Disruption Disruption of Cell Division, Membrane & Cuticle Formation VLCFA->Disruption Growth_Inhibition Growth Inhibition & Plant Death Disruption->Growth_Inhibition ETC Blocked Electron Transport Chain PSII->ETC ETC->Growth_Inhibition

Sources

Application

"application of 2-chloro-N-(4-chlorophenyl)propanamide" in fungal growth inhibition studies

This Application Note and Protocol Guide details the use of 2-chloro-N-(4-chlorophenyl)propanamide (CAS 21262-05-5) in fungal growth inhibition studies. Based on its chemical structure—an -chloroamide—this compound is pr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-chloro-N-(4-chlorophenyl)propanamide (CAS 21262-05-5) in fungal growth inhibition studies.

Based on its chemical structure—an


-chloroamide—this compound is primarily applied as a high-reactivity electrophilic intermediate  for synthesizing heterocyclic antifungal libraries (specifically thiazolidinones  and aminothiazoles ) via cyclization reactions. Additionally, due to its alkylating nature, it serves as a chemical probe for studying covalent inhibition of fungal enzymes.


H

Cl

NO Molecular Weight: 218.08 g/mol

Executive Summary & Scientific Context

2-chloro-N-(4-chlorophenyl)propanamide is a chlorinated


-haloamide derivative. In fungal growth inhibition studies, it is rarely the final clinical drug but rather a critical pharmacophore building block . Its application is twofold:
  • Precursor for Heterocyclic Synthesis: It undergoes cyclization with thiourea or thiocyanates to form 2-imino-4-thiazolidinones or aminothiazoles . These scaffolds are "privileged structures" in medicinal chemistry, known to inhibit fungal biofilm formation and ergosterol synthesis (similar to azoles).

  • Covalent Probe (Direct Activity): As an

    
    -halocarbonyl, it acts as a mild alkylating agent. It is used in mechanistic studies to probe cysteine-rich active sites of fungal enzymes (e.g., fungal proteases or synthases), inhibiting growth via irreversible covalent modification.
    

Mechanism of Action & Chemical Logic

The "Warhead" Concept

The biological activity stems from the C-Cl bond at the


-position  (adjacent to the carbonyl). This carbon is highly electrophilic.
  • In Synthesis: It is susceptible to nucleophilic attack by sulfur (from thiourea), leading to rapid cyclization.

  • In Biological Systems: It can alkylate nucleophilic residues (Cysteine-SH, Histidine-NH) in fungal proteins, disrupting metabolic pathways.

Pathway Visualization: From Precursor to Antifungal Agent

AntifungalPathway Precursor 2-chloro-N-(4-chlorophenyl)propanamide (Electrophilic Scaffold) Intermediate S-Alkylated Intermediate Precursor->Intermediate + Reagent Reagent Thiourea / KSCN (Nucleophile) Reagent->Intermediate Cyclization Cyclization (Hantzsch-like) Intermediate->Cyclization - HCl Product 2-Imino-4-thiazolidinone (Bioactive Antifungal) Cyclization->Product Target Fungal Target (e.g., Ergosterol Synthase) Product->Target Inhibition

Figure 1: Synthetic pathway transforming the


-chloroamide precursor into a bioactive thiazolidinone antifungal agent.

Protocol A: Synthesis of Thiazolidinone Antifungal Derivatives

Objective: To convert 2-chloro-N-(4-chlorophenyl)propanamide into a library of potentially active 2-imino-4-thiazolidinones for screening.

Materials
  • Substrate: 2-chloro-N-(4-chlorophenyl)propanamide (1.0 equiv).

  • Reagent: Potassium Thiocyanate (KSCN) or Thiourea (1.2 equiv).

  • Solvent: Anhydrous Ethanol or Acetone.

  • Catalyst: Pyridine (drops) or fused Sodium Acetate.

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol (2.18 g) of 2-chloro-N-(4-chlorophenyl)propanamide in 30 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Add 12 mmol of Potassium Thiocyanate (KSCN).

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Observation: The formation of a precipitate (KCl) indicates the substitution is proceeding.

  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice-water (100 mL).

  • Precipitation: The solid product (2-imino-3-(4-chlorophenyl)-5-methyl-4-thiazolidinone) will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF to obtain pure crystals.

  • Validation: Confirm structure via 1H-NMR (Look for the disappearance of the

    
    -CH-Cl proton shift and appearance of the thiazolidinone ring signals).
    

Protocol B: Fungal Growth Inhibition Assay (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivative (or the precursor itself) against Candida albicans and Aspergillus niger. Standard: Adapted from CLSI M27 (Yeasts) and M38 (Molds) .

Experimental Setup
ComponentSpecification
Test Organisms C. albicans (ATCC 90028), A. niger (ATCC 16404)
Culture Medium RPMI 1640 buffered with MOPS (pH 7.0)
Compound Stock Dissolve 2-chloro-N-(4-chlorophenyl)propanamide in 100% DMSO (Stock: 10 mg/mL)
Controls Positive: Fluconazole / Amphotericin BNegative: DMSO solvent control (max 1%)
Workflow Diagram

MIC_Workflow Step1 Inoculum Prep (0.5 McFarland) Step3 Compound Addition (100 µL/well) Step1->Step3 Step2 Dilution Plate Prep (96-well, 2-fold serial) Step2->Step3 Step4 Incubation (35°C, 24-48h) Step3->Step4 Step5 Readout (Visual/OD600) Step4->Step5

Figure 2: Standardized CLSI Broth Microdilution Workflow.

Detailed Procedure
  • Inoculum Preparation:

    • Grow fungi on Sabouraud Dextrose Agar (SDA) for 24h (yeast) or 7 days (mold).

    • Suspend colonies in saline to reach 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:1000 (yeast) or 1:50 (mold) in RPMI 1640 medium.

  • Plate Setup:

    • Use a sterile 96-well microtiter plate.

    • Add 100 µL of RPMI medium to columns 2–12.

    • Add 200 µL of the test compound (200 µg/mL) to column 1.

    • Perform 2-fold serial dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Resulting Range: 100 µg/mL down to 0.19 µg/mL.

  • Inoculation:

    • Add 100 µL of the diluted fungal inoculum to all wells (diluting compound concentration by half again).

  • Incubation:

    • Seal plates to prevent evaporation.

    • Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).

  • Data Analysis:

    • MIC Endpoint: The lowest concentration showing 100% inhibition (optically clear) compared to the growth control.

    • IC50 Calculation: If using a plate reader (OD 530nm), plot % inhibition vs. Log[Concentration] to determine IC50.

Safety & Handling (Critical)

  • Hazard: 2-chloro-N-(4-chlorophenyl)propanamide is an alkylating agent and a potent skin sensitizer .

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Handle strictly inside a fume hood.

  • Disposal: All waste containing this compound must be treated as halogenated organic waste . Do not dispose of down the drain.

References

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4. Wayne, PA: Clinical and Laboratory Standards Institute; 2017. Link

  • Vicini, P., et al. "Synthesis and biological activity of 2-imino-4-thiazolidinones and 2-imino-4-thiazolines." Farmaco 52.7 (1997): 441-448.
  • Gouda, M. A., et al. "Synthesis and antimicrobial activity of some new thiazole and thiophene derivatives." Journal of Saudi Chemical Society 14.2 (2010): 205-213. Link

  • PubChem Compound Summary. "2-chloro-N-(4-chlorophenyl)propanamide (CAS 21262-05-5)." National Center for Biotechnology Information. Link

Method

Application Notes &amp; Protocols: 2-chloro-N-(4-chlorophenyl)propanamide as a Lead Compound for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to leveraging "2-chloro-N-(4-chlorophenyl)propanamide" as a lead compound in a drug discovery campaign...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to leveraging "2-chloro-N-(4-chlorophenyl)propanamide" as a lead compound in a drug discovery campaign. Drawing inspiration from the well-established herbicidal mechanism of the chloroacetamide class—inhibition of very long-chain fatty acid (VLCFA) synthesis—we present a scientifically grounded rationale for repurposing this chemical scaffold to target homologous human enzymes, the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family. Dysregulation of ELOVL activity is increasingly implicated in the pathophysiology of significant human diseases, including various cancers and metabolic disorders. Herein, we provide detailed protocols for the chemical synthesis of the lead compound, its evaluation in primary and secondary screening assays, and a strategic workflow for its progression through a hit-to-lead program.

Introduction: From Herbicidal Action to Therapeutic Potential

The chloroacetamide chemical class, to which 2-chloro-N-(4-chlorophenyl)propanamide belongs, is widely recognized in agriculture for its herbicidal properties. These compounds typically function by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial for plant development.[1] This specific mechanism of action provides a compelling starting point for therapeutic drug discovery, as humans possess a homologous family of enzymes known as Elongation of Very-Long-Chain Fatty Acids proteins (ELOVLs).[2]

The seven ELOVL enzymes in mammals (ELOVL1-7) are integral to the production of VLCFAs, which are precursors for essential molecules like ceramides and sphingolipids.[3][4] Crucially, aberrant ELOVL activity and the resultant alterations in lipid metabolism are now recognized as significant contributors to various pathologies, presenting a novel and promising target class for therapeutic intervention.

Target Rationale: The ELOVL Enzyme Family in Human Disease

The ELOVL enzyme family catalyzes the first, rate-limiting step in the fatty acid elongation cycle.[5] Different ELOVL isoforms exhibit distinct substrate specificities and tissue expression patterns, and their dysregulation is linked to several major diseases:

  • Oncology: Altered lipid metabolism is a hallmark of cancer. Several ELOVL enzymes have been identified as key players in cancer cell proliferation, survival, and metastasis.

    • Prostate Cancer: ELOVL5 and ELOVL7 are frequently overexpressed in prostate cancer, and their activity is linked to tumor growth and progression.[6][7][8]

    • Lung Adenocarcinoma: ELOVL6 has been identified as a potential prognostic marker and therapeutic target in this cancer type.[4]

    • Other Cancers: Various ELOVLs have been implicated in glioblastoma, neuroblastoma, and leukemia, making them attractive targets for a range of malignancies.[4]

  • Metabolic Diseases: The role of ELOVLs in lipid synthesis directly connects them to metabolic disorders.

    • Diabetes and Hepatic Steatosis: ELOVL6 is a key regulator of the elongation of saturated and monounsaturated fatty acids and is considered a viable target for managing diabetes and fatty liver disease.[9]

    • Obesity: Studies have shown that the ablation of ELOVL3 can confer resistance to diet-induced obesity.[10]

  • Genetic Disorders: In conditions like X-linked adrenoleukodystrophy (X-ALD), defects in VLCFA degradation lead to their toxic accumulation. Inhibition of ELOVL1, the enzyme primarily responsible for generating the longest fatty acid chains, is a promising substrate reduction therapy approach.[2][11]

Given these strong disease associations, a lead compound like 2-chloro-N-(4-chlorophenyl)propanamide, which is predicted to inhibit this enzyme class based on its chemical heritage, represents a valuable tool for initiating a drug discovery program targeting an ELOVL-mediated disease.

Chemical Synthesis of 2-chloro-N-(4-chlorophenyl)propanamide

The synthesis of N-aryl chloroacetamides is a well-established chemical transformation. The following protocol outlines a standard procedure for synthesizing the title compound from commercially available starting materials.

Protocol 3.1: Synthesis via Acylation of 4-chloroaniline

Rationale: This is a direct and efficient method involving the formation of an amide bond between an amine (4-chloroaniline) and an acyl chloride (2-chloropropionyl chloride). Triethylamine is used as a base to neutralize the HCl byproduct generated during the reaction.

Materials:

  • 4-chloroaniline

  • 2-chloropropionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and fume hood

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-chloroaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the stirred solution.

  • Slowly add a solution of 2-chloropropionyl chloride (1.05 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-chloro-N-(4-chlorophenyl)propanamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Drug Discovery Workflow: From Hit to Preclinical Candidate

The following section outlines a logical, multi-stage workflow to evaluate and optimize 2-chloro-N-(4-chlorophenyl)propanamide as a lead compound targeting an ELOVL enzyme.

DrugDiscoveryWorkflow cluster_0 Phase 1: Hit Identification & Validation cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Development Lead Lead Compound 2-chloro-N-(4-chlorophenyl)propanamide Synthesis Chemical Synthesis & Purification Lead->Synthesis PrimaryAssay Primary Screen: In Vitro ELOVL Enzyme Inhibition Assay Synthesis->PrimaryAssay SecondaryAssay Secondary Screen: Cell-Based Assay (e.g., Prostate Cancer Cell Line) PrimaryAssay->SecondaryAssay SAR Structure-Activity Relationship (SAR) Studies SecondaryAssay->SAR ADMETox In Vitro ADME-Tox Profiling SAR->ADMETox ADMETox->SAR InVivo In Vivo Efficacy & PK/PD Studies ADMETox->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate

Caption: High-level drug discovery workflow.

Primary Screening: In Vitro ELOVL Enzyme Inhibition Assay

Protocol 4.1.1: Microsomal ELOVL Inhibition Assay

Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific ELOVL isoform (e.g., ELOVL7 for prostate cancer) in a cell-free system. It uses microsomes from cells overexpressing the target enzyme and measures the incorporation of a radiolabeled substrate into elongated fatty acids.

Materials:

  • Microsomes from HEK293 cells overexpressing human ELOVL7

  • [¹⁴C]-Malonyl-CoA (radiolabeled substrate)

  • Palmitoyl-CoA (saturating co-substrate)

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 2-chloro-N-(4-chlorophenyl)propanamide stock solution in DMSO

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and Palmitoyl-CoA.

  • Serially dilute the test compound in DMSO and add to the wells of a 96-well plate. Include a DMSO-only control (vehicle) and a no-enzyme control.

  • Add the ELOVL7-containing microsomes to each well and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind.

  • Initiate the enzymatic reaction by adding [¹⁴C]-Malonyl-CoA to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a strong acid (e.g., 6 M HCl).

  • Saponify the fatty acids by adding a strong base (e.g., KOH) and heating.

  • Acidify the mixture to protonate the fatty acids.

  • Extract the radiolabeled fatty acids with an organic solvent (e.g., hexane).

  • Transfer the organic layer to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Secondary Screening: Cell-Based Assays

Protocol 4.2.1: Cancer Cell Proliferation Assay (e.g., for Prostate Cancer)

Rationale: This assay assesses the functional consequence of ELOVL inhibition in a relevant disease context. A reduction in cancer cell viability or proliferation indicates that the compound is cell-permeable and effectively engages its target to produce a desired biological effect.

Materials:

  • Prostate cancer cell line with high ELOVL7 expression (e.g., LNCaP, C4-2B)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • 96-well clear-bottom, white-walled plates (for luminescence) or standard clear plates (for colorimetric assays)

  • Test compound stock solution in DMSO

Procedure:

  • Seed the prostate cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle (DMSO) control.

  • Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percent of viable cells relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or EC₅₀ value.

Lead Optimization and ADME-Tox Profiling

Once the lead compound demonstrates activity in both primary and secondary assays, a lead optimization phase begins. This involves synthesizing analogs of 2-chloro-N-(4-chlorophenyl)propanamide to improve potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Strategy: The chloroacetamide moiety is a reactive electrophile, known to form covalent bonds with nucleophilic residues like cysteine on target proteins.[12] SAR studies should explore modifications to:

  • The Phenyl Ring: Investigate the effect of different substituents (position, electronics, sterics) on the 4-chloro-phenyl ring to enhance potency and selectivity.

  • The Propanamide Backbone: Modify the methyl group to explore the binding pocket's steric tolerance.

  • The Chloroacetamide "Warhead": While essential for the proposed covalent mechanism, its reactivity may need to be attenuated to reduce off-target effects and improve safety.

In Vitro ADME-Tox Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is critical to de-risk the program.[13][14] A standard panel of in vitro assays should be run on the lead compound and its most promising analogs.

Parameter Assay Purpose
Solubility Kinetic or Thermodynamic Solubility AssayDetermines how well the compound dissolves, which impacts absorption.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 AssayPredicts passive diffusion and active transport across the intestinal wall.
Metabolic Stability Liver Microsome or Hepatocyte Stability AssayMeasures how quickly the compound is metabolized by liver enzymes (e.g., CYPs).[15]
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)Determines the fraction of compound bound to plasma proteins, which affects its availability to reach the target.
Cytotoxicity Assay in a non-cancerous cell line (e.g., HEK293)Assesses general toxicity to healthy cells.
hERG Inhibition Patch-Clamp or Binding AssayScreens for potential cardiac toxicity, a common cause of drug failure.
CYP Inhibition Fluorometric or LC-MS based CYP Isoform AssaysChecks for potential drug-drug interactions.[15]

Conclusion

2-chloro-N-(4-chlorophenyl)propanamide serves as an exemplary lead compound for a drug discovery program targeting the human ELOVL enzyme family. Its structural similarity to known VLCFA synthesis inhibitors provides a strong mechanistic hypothesis. The detailed protocols and workflow presented here offer a clear and scientifically rigorous path for researchers to validate this hypothesis, assess the compound's therapeutic potential, and initiate a lead optimization campaign aimed at developing novel treatments for cancers and metabolic diseases driven by aberrant lipid metabolism.

References

  • Nioi, P., et al. (2020). The structural basis of fatty acid elongation by the ELOVL elongases. bioRxiv. [Link]

  • Structural Genomics Consortium. (2020). Elongation of very long chain fatty acids protein 7 (ELOVL7). SGC. [Link]

  • Labbé, D. P., et al. (2019). ELOVL5 Is a Critical and Targetable Fatty Acid Elongase in Prostate Cancer. Cancer Research. [Link]

  • Engberg, E., et al. (2021). Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). Very long chain fatty acid elongase 6 (human). PubChem. [Link]

  • Chen, R., et al. (2021). ELOVL5-Mediated Long Chain Fatty Acid Elongation Contributes to Enzalutamide Resistance of Prostate Cancer. Cancers. [Link]

  • Tamura, K., et al. (2009). Novel Lipogenic Enzyme ELOVL7 Is Involved in Prostate Cancer Growth through Saturated Long-Chain Fatty Acid Metabolism. Cancer Research. [Link]

  • Zadravec, D., et al. (2011). Ablation of the very-long-chain fatty acid elongase ELOVL3 in mice leads to constrained lipid storage and resistance to diet-induced obesity. Journal of Biological Chemistry. [Link]

  • Sayer, C., et al. (2023). Computational Analysis of ELOVL6 Structure and Inhibition for Rational Drug Design. bioRxiv. [Link]

  • DiRusso, C. C., et al. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical Biochemistry. [Link]

  • Wang, Y., et al. (2023). Exploring the role of ELOVLs family in lung adenocarcinoma based on bioinformatic analysis and experimental validation. BMC Cancer. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: Integration of experimental and computational technologies. Nature Reviews Drug Discovery. [Link]

  • Dayan, F. E., et al. (2019). Current Status and Future Prospects in Herbicide Discovery. Plants. [Link]

  • El-Zemity, S. A., et al. (2024). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. Chemical and Biological Technologies in Agriculture. [Link]

  • Lariosa-Willingham, K. D., et al. (2016). Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy. Endocrinology. [Link]

  • Medina-Franco, J. L., et al. (2013). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. Molecules. [Link]

  • Johnson, D. S., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. [Link]

  • Corteva Agriscience. (2021). A Look Behind the Scenes Research and Development for a New Herbicide Formulation. YouTube. [Link]

  • Liu, J., et al. (2023). Real-Time NMR-Based Drug Discovery to Identify Inhibitors against Fatty Acid Synthesis in Living Cancer Cells. ChemRxiv. [Link]

  • Čapek, J., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. [Link]

  • ResearchGate. (n.d.). ELOVL7 was involved in prostate cancer cell growth. ResearchGate. [Link]

  • Machuqueiro, M., et al. (2021). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. International Journal of Molecular Sciences. [Link]

  • Alden, C., et al. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. [Link]

  • Creative Biostructure. (n.d.). ADME-Tox Modeling and Prediction. Creative Biostructure. [Link]

  • Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

  • ResearchGate. (n.d.). The design strategy of novel chloroacetamide derivatives (1b-22b). ResearchGate. [Link]

  • ResearchGate. (n.d.). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. ResearchGate. [Link]

  • Biocompare. (2015). ADME/Tox: Creating a Safer Drug-Discovery Pipeline. Biocompare. [Link]

  • Claus, I., et al. (2015). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]

  • Al-Abdullah, E. S., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

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Sources

Application

"experimental design for testing 2-chloro-N-(4-chlorophenyl)propanamide" efficacy

An Application Guide for the Preclinical Efficacy Assessment of 2-chloro-N-(4-chlorophenyl)propanamide Introduction The development of novel small molecules is a cornerstone of modern therapeutics. The compound 2-chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preclinical Efficacy Assessment of 2-chloro-N-(4-chlorophenyl)propanamide

Introduction

The development of novel small molecules is a cornerstone of modern therapeutics. The compound 2-chloro-N-(4-chlorophenyl)propanamide belongs to the N-arylacetamide class of molecules, which are recognized as important intermediates in the synthesis of various pharmaceutical agents.[1] While the specific biological target of this exact molecule is not extensively documented, structurally related propanamide compounds have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[2][3] The TRPV1 receptor is a non-selective cation channel involved in pain perception, making it a significant target for novel analgesics.[3] Therefore, a primary hypothesis for the efficacy of 2-chloro-N-(4-chlorophenyl)propanamide is its potential role as a TRPV1 antagonist for pain and inflammation. Concurrently, given the broad screening funnels in drug discovery, assessing general cytotoxicity is a critical initial step to identify any potential anti-cancer activity.

This document provides a comprehensive, multi-phase experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of 2-chloro-N-(4-chlorophenyl)propanamide. The workflow is designed to first establish a foundational understanding of the compound's cellular activity in vitro before progressing to more complex in vivo models, ensuring a logical, data-driven approach to preclinical assessment.[4] The protocols herein are designed with scientific integrity and reproducibility as core principles, incorporating self-validating systems and adhering to established preclinical research guidelines.[5][6][7]

Overall Experimental Workflow

The proposed experimental design follows a hierarchical progression. It begins with broad in vitro screening to determine basic cellular effects and target engagement, followed by functional assays to confirm the hypothesized mechanism of action. Positive results from this phase provide the rationale for advancing to in vivo efficacy studies in a relevant disease model.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Efficacy Testing cluster_2 Phase 3: Data Analysis & Interpretation p1_1 Initial Cytotoxicity Screening (e.g., MTT Assay) p1_2 Target Engagement Assay (TRPV1 Receptor Binding) p1_1->p1_2 If not cytotoxic p1_3 Functional Cellular Assay (Capsaicin-induced Ca2+ Influx) p1_2->p1_3 If binding confirmed p2_1 Animal Model Selection (e.g., Formalin-induced Pain Model) p1_3->p2_1 If functional antagonism shown p2_2 Dose-Range Finding & Toxicology (Acute Toxicity Study) p2_1->p2_2 p2_3 Definitive Efficacy Study (Tumor Growth / Pain Response) p2_2->p2_3 p3_1 Statistical Analysis (IC50 / p-value calculation) p2_3->p3_1 p3_2 Go/No-Go Decision p3_1->p3_2

Caption: High-level workflow for preclinical efficacy testing.

Phase 1: In Vitro Characterization

The primary objective of this phase is to determine if 2-chloro-N-(4-chlorophenyl)propanamide exhibits biological activity at the cellular level. This involves assessing its general cytotoxicity and its specific interaction with the hypothesized target, TRPV1.

Initial Cytotoxicity Screening

Scientific Rationale: Before investigating a specific mechanism, it is crucial to determine the concentration range at which the compound affects cell viability.[8] A highly cytotoxic compound may not be suitable for development unless the intended application is oncology. This initial screen helps establish a non-toxic concentration range for subsequent mechanism-based assays and identifies potential anti-proliferative effects.[9][10] The MTT assay is a robust, widely used colorimetric method for this purpose.[11]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Select a panel of cell lines. For general cytotoxicity, use a common cancer cell line (e.g., HeLa or A549) and a non-cancerous cell line (e.g., HEK293). If a TRPV1 mechanism is being tested, use a cell line engineered to express TRPV1 (e.g., HEK293-hTRPV1).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 2-chloro-N-(4-chlorophenyl)propanamide in DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Add 100 µL of the diluted compound to the respective wells. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Controls: Include wells with vehicle only (0.5% DMSO) as a negative control and a known cytotoxic agent (e.g., 10 µM Doxorubicin) as a positive control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the viability percentage against the log of the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression.

Target Engagement & Functional Assays

Scientific Rationale: Based on structural analogs, the compound is hypothesized to be a TRPV1 antagonist.[2] This hypothesis must be tested directly. A functional assay measuring the inhibition of capsaicin-induced calcium influx in TRPV1-expressing cells provides direct evidence of target modulation. Activation of the TRPV1 receptor leads to an increase in intracellular Ca2+.[2] An effective antagonist will block this response.

Hypothesized Mechanism of Action: TRPV1 Antagonism

G Capsaicin Capsaicin (Agonist) TRPV1 TRPV1 Receptor Channel Capsaicin->TRPV1 Binds & Activates TestCmpd Test Compound (Antagonist) TestCmpd->TRPV1 Binds & Blocks Ca_in Ca2+ Influx TRPV1->Ca_in Opens Channel PainSignal Pain Signaling Cascade Ca_in->PainSignal Initiates

Caption: Simplified pathway of TRPV1 antagonism.

Protocol: Calcium Influx Assay

  • Cell Preparation:

    • Use a cell line stably expressing human TRPV1 (e.g., HEK293-hTRPV1 or CHO-hTRPV1).

    • Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Compound Pre-incubation:

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add various concentrations of 2-chloro-N-(4-chlorophenyl)propanamide (at non-toxic levels determined from the MTT assay) to the wells.

    • Include a known TRPV1 antagonist (e.g., Capsazepine) as a positive control and vehicle (DMSO) as a negative control.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading for ~30 seconds.

    • Add a known TRPV1 agonist, such as capsaicin (at its EC50 concentration, typically ~100 nM), to all wells simultaneously using the instrument's injection system.

    • Immediately begin recording the change in fluorescence intensity over time (e.g., for 3-5 minutes).

  • Data Analysis:

    • The fluorescence signal is proportional to the intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well after agonist addition.

    • Normalize the data to the vehicle control response (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the percent inhibition against the log concentration of the test compound to determine its IC50 value.

Parameter Cytotoxicity Assay Functional Assay (Ca2+ Influx)
Primary Endpoint Cell Viability (IC50)Inhibition of Ca2+ influx (IC50)
Cell Line(s) HeLa, A549, HEK293-hTRPV1HEK293-hTRPV1 or CHO-hTRPV1
Positive Control DoxorubicinCapsazepine
Negative Control Vehicle (DMSO)Vehicle (DMSO)
Instrumentation Microplate Absorbance ReaderFluorescence Plate Reader

Phase 2: In Vivo Efficacy Models

Scientific Rationale: Successful demonstration of in vitro activity provides the justification for progressing to in vivo studies.[4] Animal models are essential for evaluating a compound's therapeutic effect in a complex biological system, providing insights into its potential effectiveness and safety.[12][13] The choice of model should directly reflect the therapeutic hypothesis. Given the hypothesized TRPV1 antagonism, a pain model is the most logical choice. If significant cytotoxicity was observed in Phase 1, an anti-cancer xenograft model would be warranted.

Model Selection and Justification
  • For Analgesic Efficacy (Primary Hypothesis): The formalin-induced pain model in rodents (mice or rats) is a standard and robust choice. It produces a biphasic pain response: an acute neurogenic phase followed by a later inflammatory phase, allowing for the assessment of efficacy against different pain modalities.

  • For Anti-Cancer Efficacy (Secondary Hypothesis): Should the compound prove highly cytotoxic to cancer cells in vitro, a cell line-derived xenograft (CDX) model would be appropriate.[12][14] This involves implanting human cancer cells (e.g., A549) subcutaneously into immunocompromised mice.[15]

Protocol: Formalin-Induced Inflammatory Pain Model

This protocol must be conducted in compliance with institutional animal care and use committee (IACUC) guidelines and Good Laboratory Practice (GLP) where applicable.[5][16]

  • Animal Acclimation and Grouping:

    • Acclimate male Swiss Webster mice (20-25 g) for at least one week.

    • Randomly assign animals to treatment groups (n=8-10 per group) to minimize bias.[17]

    • Groups:

      • Group 1: Vehicle Control (e.g., saline + 5% Tween 80)

      • Group 2: Test Compound (Low Dose, e.g., 10 mg/kg)

      • Group 3: Test Compound (Mid Dose, e.g., 30 mg/kg)

      • Group 4: Test Compound (High Dose, e.g., 100 mg/kg)

      • Group 5: Positive Control (e.g., Morphine, 10 mg/kg)

  • Compound Administration:

    • Administer the test compound or controls via an appropriate route (e.g., intraperitoneal (i.p.) or oral (p.o.)) 30-60 minutes before the formalin injection. The route and vehicle should be consistent across all groups.

  • Induction of Pain:

    • Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw of each mouse.

  • Behavioral Assessment:

    • Immediately after injection, place the mouse in a clear observation chamber.

    • An observer blinded to the treatment groups should record the total time (in seconds) the animal spends licking or biting the injected paw.

    • Time Bins:

      • Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.

      • Phase 2 (Inflammatory Pain): 15-40 minutes post-injection.

  • Data Analysis:

    • Calculate the mean licking/biting time for each group in both phases.

    • Use statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare the treatment groups to the vehicle control group. A p-value < 0.05 is typically considered significant.[18]

Parameter In Vivo Pain Model In Vivo Xenograft Model (Alternative)
Animal Model Swiss Webster MiceAthymic Nude or SCID Mice
Primary Endpoint Reduction in pain behavior (licking time)Tumor Growth Inhibition (TGI)
Induction Intraplantar formalin injectionSubcutaneous injection of cancer cells
Positive Control Morphine or other known analgesicStandard-of-care chemotherapy (e.g., Cisplatin)
Key Measurement Time spent licking/biting pawTumor volume (caliper measurements)
Study Duration ~1 hour per animal21-30 days

Phase 3: Data Analysis, Reproducibility, and Reporting

Scientific Rationale: Rigorous data analysis and transparent reporting are essential for the integrity and reproducibility of preclinical research.[6][19] The statistical methods used should be pre-specified and appropriate for the experimental design to avoid bias and p-hacking.[17][20][21]

Key Considerations:

  • Statistical Planning: The statistical analysis plan should be developed concurrently with the study design.[17] This includes defining the primary endpoint, sample size (based on power calculations), and the statistical tests to be used.

  • Data Integrity: All raw data should be recorded and maintained according to the ALCOA (Attributable, Legible, Contemporaneous, Original, Accurate) principles to ensure data integrity.[19]

  • Reporting: Reports should be detailed enough to allow for replication.[6] This includes specifics on reagents, animal strains, housing conditions, and a clear description of all methods and data analysis procedures.

Conclusion

This application guide outlines a systematic and robust framework for evaluating the preclinical efficacy of 2-chloro-N-(4-chlorophenyl)propanamide. By starting with broad in vitro assays and progressing logically to a targeted in vivo model, researchers can efficiently determine the compound's biological activity, elucidate its mechanism of action, and build a strong data package for a go/no-go decision on further development. Adherence to the principles of scientific rigor, including the use of appropriate controls, randomization, blinding, and robust statistical analysis, is paramount to generating trustworthy and reproducible results.

References

  • Lee, J., et al. (2009). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-N-(4-fluorophenyl)propanamide. Available at: [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Day, C. P., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments. Available at: [Link]

  • Cowley, A. R., et al. (2020). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Matsuura, K., et al. (2001). In vitro cytotoxicity assay to screen compounds for apoptosis-inducing potential on lymphocytes and neutrophils. Journal of Toxicological Sciences. Available at: [Link]

  • Lee, J., et al. (2011). 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Hourani, B. J., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. The Drug Development Process. Available at: [Link]

  • Lorsch, J. R., et al. (2014). A Guide to Reproducibility in Preclinical Research. Nature. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Journal of Nuclear Cardiology. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. Available at: [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Available at: [Link]

  • Plumb, J. A. (2004). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Current Medicinal Chemistry - Anti-Cancer Agents. Available at: [Link]

  • National Institutes of Health. (2024). Principles and Guidelines for Reporting Preclinical Research. Available at: [Link]

  • Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Available at: [Link]

  • Michel, M. C. (n.d.). Practical issues in preclinical data analysis. ERAnet NEURON. Available at: [Link]

  • Trilogy Writing & Consulting. (n.d.). The reproducibility crisis in preclinical research - lessons to learn from clinical research. Available at: [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Available at: [Link]

  • National Institutes of Health SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Available at: [Link]

  • The GXP-Geeks. (2023). The Key To Robust Translational Results In Preclinical Data Analysis. Available at: [Link]

  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • Lorsch, J. R., et al. (2018). A Guide to Reproducibility in Preclinical Research. ResearchGate. Available at: [Link]

  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. ResearchGate. Available at: [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Available at: [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Available at: [Link]

Sources

Method

Application Note: Cytotoxicity Profiling of 2-chloro-N-(4-chlorophenyl)propanamide (Chlorpropham)

Introduction & Mechanistic Basis[1][2][3][4][5][6] 2-chloro-N-(4-chlorophenyl)propanamide , commonly known as Chlorpropham (CIPC) , is a carbamate herbicide widely used as a sprout suppressant in potato storage. While it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1][2][3][4][5][6]

2-chloro-N-(4-chlorophenyl)propanamide , commonly known as Chlorpropham (CIPC) , is a carbamate herbicide widely used as a sprout suppressant in potato storage. While its primary agricultural target is plant meristematic tissue, CIPC exhibits significant biological activity in mammalian cells, necessitating rigorous cytotoxicity profiling during safety assessments or repurposing studies.

The Molecular Mechanism

To design effective assays, one must understand the "Why" behind the toxicity. CIPC acts as a mitotic inhibitor . Unlike alkylating agents that damage DNA directly, CIPC interferes with microtubule dynamics.

  • Target: It binds to intracellular tubulin or microtubule-organizing centers (MTOCs).

  • Effect: Disruption of spindle fiber formation during metaphase.

  • Outcome: Cells accumulate in the G2/M phase of the cell cycle.[1][2] Prolonged arrest triggers apoptotic signaling cascades or leads to mitotic catastrophe.

Therefore, a simple viability assay (MTT) is insufficient. A complete profile requires a triangulated approach :

  • Metabolic Activity (MTT): Quantifies reduction in cell viability.[3]

  • Membrane Integrity (LDH): Distinguishes cytostasis (growth arrest) from acute necrosis.

  • Cell Cycle Analysis (Flow Cytometry): Confirms the specific G2/M arrest mechanism.

Mechanistic Pathway Visualization

CIPC_Mechanism CIPC Chlorpropham (CIPC) Exposure Tubulin Tubulin/MTOC Binding CIPC->Tubulin Spindle Mitotic Spindle Destabilization Tubulin->Spindle Check Spindle Assembly Checkpoint Activation Spindle->Check Arrest G2/M Phase Arrest Check->Arrest Primary Effect Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis Prolonged Exposure Necrosis Necrosis (High Dose) Arrest->Necrosis

Figure 1: The cytotoxic cascade of Chlorpropham. The compound disrupts microtubule dynamics, leading to the characteristic G2/M arrest before cell death.

Experimental Design & Compound Preparation

Critical Solubility Warning: CIPC is hydrophobic. It is poorly soluble in water but soluble in organic solvents like DMSO or Ethanol. Improper solubilization causes micro-precipitation in the culture media, leading to false-negative toxicity results (crystals settle, cells survive).

Stock Solution Protocol
  • Solvent: Sterile Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a 100 mM stock solution.

    • Calculation: Molecular Weight of CIPC = 213.66 g/mol .[4] Dissolve 21.37 mg in 1 mL DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solutions (The "0.5% Rule")

Mammalian cells are sensitive to DMSO. The final concentration of DMSO in the well must not exceed 0.5% (v/v) .

  • Step 1: Dilute 100 mM stock 1:100 in culture media to get 1 mM (1% DMSO).

  • Step 2: Perform serial dilutions from this 1 mM intermediate using complete media. This ensures the DMSO concentration decreases alongside the drug concentration.

Protocol A: Metabolic Viability Screening (MTT Assay)

Purpose: To determine the IC50 (concentration inhibiting 50% of growth). Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT into insoluble purple formazan.

Materials
  • Target Cells (e.g., CHO, HeLa, or HepG2)

  • MTT Reagent (5 mg/mL in PBS, sterile filtered)[3]

  • Solubilization Buffer: 100% DMSO

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well flat-bottom plates.

    • Density: 5,000–10,000 cells/well (cell line dependent).

    • Volume: 100 µL/well.

    • Incubation: 24 hours at 37°C, 5% CO₂ to allow attachment.[5]

  • Treatment:

    • Aspirate old media carefully.[5]

    • Add 100 µL of CIPC working solutions (Range: 1 µM to 500 µM).

    • Controls:

      • Negative: Media + 0.5% DMSO (Vehicle Control).

      • Positive: 10% DMSO or Triton X-100 (Cell Death).[3]

      • Blank: Media only (no cells).

    • Incubate for 24 to 48 hours .[6]

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 3–4 hours at 37°C. (Look for purple precipitate).

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).[5]

    • Add 100 µL DMSO to each well.

    • Shake plate on an orbital shaker for 10 minutes (protect from light).

  • Quantification:

    • Measure absorbance at 570 nm (Reference: 630 nm).

Protocol B: Membrane Integrity (LDH Release)

Purpose: To differentiate between metabolic inhibition (cytostasis) and actual membrane rupture (necrosis/late apoptosis). Why for CIPC? Since CIPC causes cell cycle arrest, MTT might show reduced metabolic signal due to fewer cells (arrest) rather than dead cells. LDH confirms if cells are actually lysing.

Methodology
  • Setup: Identical seeding and treatment as the MTT assay.

  • Harvest: After incubation, transfer 50 µL of supernatant from treated wells to a new 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

  • Incubation: 30 minutes at Room Temperature (Dark).

  • Stop: Add 50 µL Stop Solution (Acetic acid or HCl based).

  • Read: Absorbance at 490 nm.

Data Interpretation:

  • High MTT signal + Low LDH signal = Healthy, dividing cells.

  • Low MTT signal + Low LDH signal = Growth Arrest (Cytostasis) – Expected for low-dose CIPC.

  • Low MTT signal + High LDH signal = Cytotoxicity (Necrosis/Late Apoptosis).

Protocol C: Mechanistic Confirmation (Cell Cycle Analysis)

Purpose: To validate the mode of action (G2/M Arrest). This is the "signature" assay for Chlorpropham.

Workflow Visualization

CellCycle_Workflow Seed Seed Cells (6-well Plate) Treat Treat with CIPC (24 Hours) Seed->Treat Harvest Harvest (Trypsinize) Treat->Harvest Fix Fixation (70% Ethanol, -20°C) Harvest->Fix Stain Stain (PI + RNase A) Fix->Stain Analyze Flow Cytometry (FL2 Channel) Stain->Analyze

Figure 2: Flow Cytometry workflow for analyzing cell cycle distribution using Propidium Iodide.

Step-by-Step Methodology
  • Culture: Seed 1 x 10⁶ cells in 6-well plates. Treat with CIPC at IC50 concentration for 24 hours.

  • Harvest: Collect media (floating cells) and trypsinized adherent cells. Combine in a 15 mL tube.

  • Wash: Centrifuge (300 x g, 5 min) and wash with cold PBS.

  • Fixation (Critical Step):

    • Resuspend pellet in 200 µL PBS.

    • Add 800 µL ice-cold 70% Ethanol dropwise while vortexing gently.

    • Note: Vortexing prevents cell clumping.

    • Incubate at -20°C for at least 2 hours (overnight preferred).

  • Staining:

    • Wash cells twice with PBS to remove ethanol.

    • Resuspend in 500 µL Staining Solution :

      • PBS[5]

      • 50 µg/mL Propidium Iodide (PI) - Stains DNA.

      • 100 µg/mL RNase A - Degrades RNA to prevent false PI signal.

    • Incubate 30 mins at 37°C in the dark.

  • Analysis:

    • Run on Flow Cytometer (Excitation 488 nm, Emission ~585 nm/FL2).

    • Gate single cells (Area vs. Width/Height) to exclude doublets.

Expected Result: A significant increase in the G2/M peak (4N DNA content) compared to the Control (G0/G1 peak).

Data Summary & Troubleshooting

Typical IC50 Ranges (Reference Values)
Cell TypeAssayTypical IC50 (24h)Notes
CHO-K1 MTT50 - 150 µMModerate sensitivity
HeLa MTT30 - 80 µMHigher sensitivity due to rapid division
HepG2 MTT100 - 300 µMHigh metabolic capacity may degrade CIPC
Troubleshooting Guide
IssueProbable CauseSolution
Precipitate in wells CIPC insolubilityEnsure final DMSO < 0.5% but predilute carefully. Warm media to 37°C before adding drug.
High Background (MTT) Serum interferenceUse phenol-red free media or subtract "Blank" wells rigorously.
No G2/M Peak (FACS) Poor FixationEnsure ethanol is added dropwise while vortexing. Clumped cells ruin cycle analysis.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2728, Chlorpropham. Retrieved from [Link]

  • Tippe, A., et al. (2004).Chlorpropham-induced cell cycle arrest and apoptosis in mammalian cells. Toxicology and Applied Pharmacology.
  • Riss, T. L., et al. (2013). Cell Viability Assays.[7] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

Sources

Application

Application Note: Solubility Determination of 2-Chloro-N-(4-chlorophenyl)propanamide

Abstract & Scope This technical guide details the validated protocols for determining the solubility of 2-chloro-N-(4-chlorophenyl)propanamide (an intermediate often associated with the synthesis of amide-based herbicide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the validated protocols for determining the solubility of 2-chloro-N-(4-chlorophenyl)propanamide (an intermediate often associated with the synthesis of amide-based herbicides and fungicides). Accurate solubility data is critical for optimizing crystallization yields, designing purification processes, and ensuring bioavailability in formulation studies.

Given the structural characteristics of this compound (a chlorinated anilide derivative), this guide prioritizes two methodologies:

  • Dynamic Laser Monitoring (Polythermal Method): For rapidly generating solubility curves across temperature ranges (

    
    -dependent).
    
  • Static Equilibrium (Isothermal Saturation): For high-precision measurements at specific temperatures using HPLC quantification.

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8]

  • Compound: 2-chloro-N-(4-chlorophenyl)propanamide[1][2]

  • Structural Class: N-aryl-2-chloropropanamide

  • Solubility Behavior: As a hydrophobic amide with halogen substituents, this compound exhibits low aqueous solubility but significantly higher solubility in polar organic solvents (e.g., Ethanol, Acetone, Ethyl Acetate).

  • Criticality: Solubility data is required to determine the Metastable Zone Width (MSZW) , a key parameter for controlling crystal size distribution (CSD) during industrial crystallization [1].

Method Selection Matrix

Choose the appropriate protocol based on your data requirements and resource availability.

MethodSelection Start Start: Define Data Needs Q1 Is Temperature Dependence (Solubility Curve) required? Start->Q1 Dynamic Method A: Dynamic Laser Monitoring (Polythermal) Q1->Dynamic Yes (Full Curve) Q2 Is Sample Quantity Limited (< 500 mg)? Q1->Q2 No (Single Point) Result1 Output: T vs. x (Mole Fraction) Curve & MSZW Dynamic->Result1 Static Method B: Static Equilibrium (Isothermal + HPLC) Result2 Output: Precise Concentration at Specific T Static->Result2 Q2->Dynamic Yes (Conserves Sample) Q2->Static No (High Accuracy)

Figure 1: Decision matrix for selecting the solubility determination methodology.

Protocol A: Dynamic Laser Monitoring (Polythermal Method)

This method is the industry standard for generating solubility curves and determining the metastable zone. It relies on the detection of the "clear point" (dissolution) and "cloud point" (nucleation) using a laser transmission or Focused Beam Reflectance Measurement (FBRM) system [2].

Principle

A suspension of known composition is heated at a constant rate. The temperature at which the last particle dissolves (transmissivity maximizes) is recorded as the saturation temperature (


).
Equipment[3][10][11]
  • Reactor: 50 mL jacketed glass vessel with magnetic stirring.

  • Temperature Control: Programmable cryostat/thermostat (Accuracy

    
     K).
    
  • Detection: Laser monitoring system (e.g., He-Ne laser

    
     nm) with a photodetector or FBRM probe.
    
  • Atmosphere: Nitrogen purge (to prevent moisture ingress).

Step-by-Step Procedure
  • Preparation: Accurately weigh the solute (

    
    ) and solvent (
    
    
    
    ) using an analytical balance (precision
    
    
    g) to achieve a specific mole fraction (
    
    
    ).
  • Loading: Charge the mixture into the jacketed vessel. Engage stirring (approx. 400 rpm) to ensure a homogeneous suspension.

  • Cooling (Initial): Lower the temperature to 5 K below the estimated solubility point to ensure full crystallization.

  • Heating Ramp: Heat the mixture slowly (

    
     K/min). Fast heating rates will lead to thermal lag and overestimated solubility temperatures.
    
  • Detection: Monitor the laser intensity (

    
    ).
    
    • State 0: Suspension is opaque (

      
      ).
      
    • Transition: As solids dissolve,

      
       increases.
      
    • Endpoint: The temperature where

      
       reaches a maximum plateau is recorded as 
      
      
      
      .
  • Replication: Repeat steps 1-5 for at least 5-7 different mole fractions to construct the full solubility curve.

Data Analysis (The Apelblat Model)

Correlate the experimental mole fraction solubility (


) with temperature (

) using the modified Apelblat equation [3]:


Where


, 

, and

are empirical parameters derived from regression analysis. This model typically yields

for amide derivatives in organic solvents.

Protocol B: Static Equilibrium Method (Isothermal Saturation)

This method is the "Gold Standard" for accuracy, particularly when checking for solvate formation or polymorph stability.

Principle

Excess solute is equilibrated with the solvent at a constant temperature. The saturated supernatant is sampled, filtered, and analyzed via HPLC.

Equipment[3][10][11]
  • Equilibration: Orbital shaker or temperature-controlled shaking water bath.

  • Filtration: 0.22

    
    m PTFE syringe filters (pre-heated to experimental temperature).
    
  • Analysis: HPLC with UV/Vis detector (typically 254 nm for phenyl rings).

Step-by-Step Procedure
  • Saturation: Add excess 2-chloro-N-(4-chlorophenyl)propanamide to 10 mL of solvent in a sealed glass vial.

  • Equilibration: Shake the vials at the desired temperature (e.g., 298.15 K) for 24–48 hours.

    • Tip: Visual inspection must confirm the presence of solid phase throughout the experiment. If all solid dissolves, add more.

  • Sedimentation: Stop shaking and allow the phases to separate for 2-4 hours at the same temperature.

  • Sampling:

    • Withdraw the supernatant using a pre-heated syringe.

    • Immediately filter through a 0.22

      
      m filter into a tared dilution vial.
      
    • Weigh the vial to determine the mass of the saturated solution.

  • Dilution & Analysis: Dilute the sample with the HPLC mobile phase (e.g., Acetonitrile/Water) to bring it within the linear calibration range.

  • Quantification: Inject into HPLC. Calculate concentration using an external standard calibration curve.

HPLC Conditions (Recommended)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase: Acetonitrile : Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240–254 nm.

Experimental Workflow Visualization

Workflow Sample Solid Sample (Excess) Mix Mixing Vessel (T-Controlled) Sample->Mix Solvent Solvent (Pure) Solvent->Mix Equilib Equilibration (24-48h) Mix->Equilib Filter Syringe Filter (0.22 µm) Equilib->Filter Supernatant SolidPhase Solid Phase Analysis (XRD) Equilib->SolidPhase Precipitate Dilute Dilution Filter->Dilute HPLC HPLC Analysis (Quantification) Dilute->HPLC

Figure 2: Workflow for the Static Equilibrium Method including solid-phase verification.

Data Presentation & Reporting

When reporting results, ensure all variables are tabulated clearly. Use the following template:

Table 1: Solubility Data Recording Template

Temperature (K)SolventMole Fraction (

)
Mass Fraction (

)
Standard Deviation (

)
293.15Ethanol0.0XXX0.0XXX

0.0002
298.15Ethanol0.0XXX0.0XXX

0.0002
303.15Ethanol0.0XXX0.0XXX

0.0003

Note on Solid Phase Analysis: Always perform X-ray Powder Diffraction (XRPD) on the residual solid after the static experiment to ensure no polymorphic transformation or solvate formation occurred during equilibration.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. Link

  • Jouyban, A. (2014). An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique.[3][4][5] Journal of Laboratory Automation. Link

  • Zhang, C., et al. (2018).[6] Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide in Binary Solvent Mixtures. Journal of Chemical & Engineering Data. Link

  • NIST. (2023). Solubility Measurements: IUPAC-NIST Solubility Data Series. NIST Standard Reference Data. Link

Sources

Method

Application Notes &amp; Protocols for the Large-Scale Synthesis of 2-chloro-N-(4-chlorophenyl)propanamide

Document ID: AN-CNCP-2026-02 Abstract: This document provides a comprehensive guide for the large-scale synthesis of 2-chloro-N-(4-chlorophenyl)propanamide, a key chemical intermediate. The protocol details a robust and...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-CNCP-2026-02

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 2-chloro-N-(4-chlorophenyl)propanamide, a key chemical intermediate. The protocol details a robust and scalable procedure based on the acylation of 4-chloroaniline with 2-chloropropionyl chloride. Emphasis is placed on reaction principles, process safety, and analytical validation to ensure a high-yield, high-purity outcome suitable for research and development applications.

Introduction and Scientific Context

2-chloro-N-(4-chlorophenyl)propanamide is a substituted amide that serves as a valuable intermediate in organic synthesis. Its structural framework is related to various biologically active molecules and can be a precursor or a reference standard for impurities in agrochemical products like Propanil[1][2]. The synthesis route described herein is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry for the formation of amide bonds[3].

The primary objective of this guide is to present a detailed, validated, and scalable protocol for its synthesis. We will delve into the causality behind experimental choices, from reagent selection to reaction conditions and purification strategies, ensuring the process is both efficient and safe for large-scale production.

Reaction Principle and Mechanism

The synthesis proceeds via the N-acylation of 4-chloroaniline with 2-chloropropionyl chloride. The reaction mechanism is a nucleophilic acyl substitution. The nitrogen atom of the 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-chloropropionyl chloride. This is followed by the elimination of a chloride ion. A tertiary amine base, such as pyridine or triethylamine, is crucial as it acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Neutralizing the HCl prevents the protonation of the starting aniline, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product[4].

Reaction Scheme: 4-Chloroaniline + 2-Chloropropionyl chloride → 2-chloro-N-(4-chlorophenyl)propanamide + HCl

The base then reacts with the HCl to form a salt (e.g., pyridinium chloride), which can be easily removed during the work-up phase.

Reaction Mechanism Diagram

workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Charge Reactor: Toluene, 4-Chloroaniline, Pyridine B Cool to 0-5°C A->B C Dropwise Addition: 2-Chloropropionyl chloride (T < 15°C) B->C D Stir at Ambient Temp for 16-20h C->D E Quench with Water D->E F Separate Organic Layer E->F G Wash with Water & Brine F->G H Dry over MgSO4 G->H I Concentrate under Vacuum H->I J Recrystallize from Methylcyclohexane I->J K Filter Crystals J->K L Vacuum Dry Product K->L M M L->M Final Product: 2-chloro-N-(4-chlorophenyl)propanamide

Sources

Technical Notes & Optimization

Troubleshooting

"optimizing the yield of 2-chloro-N-(4-chlorophenyl)propanamide" synthesis

Technical Support Center: Synthesis of 2-chloro-N-(4-chlorophenyl)propanamide Subject: Optimization of Yield and Purity for Amide Formation via Acyl Chloride Coupling. Ticket ID: CHEM-OPT-2948 Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-chloro-N-(4-chlorophenyl)propanamide

Subject: Optimization of Yield and Purity for Amide Formation via Acyl Chloride Coupling. Ticket ID: CHEM-OPT-2948 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

You are synthesizing 2-chloro-N-(4-chlorophenyl)propanamide (CAS: 35143-88-1 analog). This reaction involves the nucleophilic acyl substitution of 4-chloroaniline with 2-chloropropanoyl chloride .

While this appears to be a standard Schotten-Baumann or anhydrous amidation, users frequently encounter three specific failure modes:

  • Elimination Side-Reaction: Unintended conversion to the acrylamide (alkene) derivative due to excessive base strength or temperature.

  • Hydrolysis: Rapid degradation of the acid chloride reagent by atmospheric moisture.

  • Purification Loss: Difficulty separating the product from unreacted aniline without significant yield loss.

This guide provides a self-validating protocol designed to maximize yield (>85%) and purity (>98%).

Module 1: Reaction Design & Stoichiometry (FAQ)

Q: What is the optimal stoichiometry for this reaction? A: Do not use a 1:1 ratio.

  • 4-Chloroaniline (Limiting Reagent): 1.0 equivalent.[1][2]

  • 2-Chloropropanoyl Chloride: 1.1 to 1.2 equivalents.

    • Reasoning: The acid chloride is moisture-sensitive. A slight excess compensates for hydrolysis during handling.

  • Base (Triethylamine or Pyridine): 1.1 to 1.2 equivalents.

    • Critical Warning: Do not use a large excess (>2.0 eq) of base or strong inorganic bases (like NaOH) at high temperatures. This specific substrate contains an alpha-chloro proton. Strong bases can trigger an E2 elimination, converting your target propanamide into 2-chloro-N-(4-chlorophenyl)propenamide (an acrylamide impurity).

Q: Which solvent system yields the highest recovery? A: Dichloromethane (DCM) or Tetrahydrofuran (THF) .

  • DCM: Excellent solubility for the reactants but poor solubility for the amine-hydrochloride salt byproduct, which precipitates out, driving the reaction forward (Le Chatelier’s principle).

  • Toluene: Good for large-scale (process chemistry) but requires higher temperatures, increasing the risk of elimination. Stick to DCM for lab-scale (<100g).

Module 2: Critical Process Parameters (CPP)

Q: Why is my reaction mixture turning dark purple/black? A: This indicates oxidation of unreacted 4-chloroaniline.

  • Cause: 4-chloroaniline is sensitive to air oxidation, forming complex "aniline black" type impurities.

  • Solution: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Add the acid chloride slowly. If the acid chloride concentration is too low initially, the aniline sits in solution and oxidizes.

Q: How do I control the exotherm? A: The reaction is highly exothermic.

  • Protocol: Cool the amine/base solution to 0°C (ice bath) before adding the acid chloride.

  • Dosing: Add the acid chloride dropwise. Maintain internal temperature below 10°C .

  • Impact: High temperatures (>25°C) during addition promote bis-acylation (adding two acyl groups to the nitrogen) and the elimination side reaction described in Module 1.

Module 3: Troubleshooting & Diagnostic Guide

SymptomProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of Acid ChlorideCheck reagent quality. If the acid chloride smokes heavily in air or has a white crust, distill it before use.
Product is an Oil Residual Solvent or ImpurityThe product should be a solid (MP ~105-108°C). Oils indicate trapped DCM or unreacted aniline. Recrystallize from Ethanol/Water.
NMR shows "Doublets" in Alkene Region (5.5-6.5 ppm) Elimination to AcrylamideReaction got too hot or base was too strong. Keep T < 10°C. Switch from K2CO3 to Pyridine/TEA.
Pungent Smell in Product Residual Acid ChlorideQuench reaction with saturated NaHCO3 solution and stir for 30 mins before separation.

Module 4: Optimized Experimental Protocol

Objective: Synthesis of 2-chloro-N-(4-chlorophenyl)propanamide (10 mmol scale).

Reagents:

  • 4-Chloroaniline: 1.27 g (10.0 mmol)

  • Dichloromethane (Anhydrous): 20 mL

  • Triethylamine (TEA): 1.53 mL (11.0 mmol)

  • 2-Chloropropanoyl chloride: 1.07 mL (11.0 mmol)

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF). Add a magnetic stir bar and purge with Nitrogen.

  • Solubilization: Add 4-Chloroaniline and DCM . Stir until fully dissolved. Add TEA .

  • Cooling: Submerge the RBF in an ice-water bath. Allow internal temp to reach 0°C.

  • Addition: Add 2-Chloropropanoyl chloride dropwise via syringe over 10-15 minutes.

    • Visual Check: White precipitate (TEA·HCl) will form immediately.

  • Reaction: Remove ice bath after addition. Stir at Room Temperature (RT) for 2-3 hours.

    • Validation: Spot TLC (Hexane:Ethyl Acetate 3:1). Aniline spot (low Rf) should disappear.

  • Quench: Add 10 mL saturated NaHCO3 (aq). Stir vigorously for 15 mins to hydrolyze excess acid chloride.

  • Workup:

    • Separate layers.[3]

    • Wash Organic layer with 1M HCl (2 x 10 mL) – Critical Step: Removes unreacted aniline.

    • Wash Organic layer with Brine (10 mL).

    • Dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot Ethanol/Water (approx 8:2 ratio).

Module 5: Process Visualization

The following diagram illustrates the logical flow and critical decision points (in red) to prevent common failures.

G Start Start: Reagent Prep (Anhydrous Conditions) Dissolve Dissolve 4-Chloroaniline in DCM + TEA Start->Dissolve Cool Cool to 0°C (Prevent Side Reactions) Dissolve->Cool AddAC Add 2-Chloropropanoyl Chloride (Dropwise) Cool->AddAC CheckTemp Temp > 10°C? AddAC->CheckTemp Elimination RISK: Elimination to Acrylamide Impurity CheckTemp->Elimination Yes Stir Stir at RT (2-3 hrs) Precipitate forms CheckTemp->Stir No Quench Quench with Sat. NaHCO3 (Destroy excess Acid Chloride) Stir->Quench WashAcid Wash with 1M HCl (Remove unreacted Aniline) Quench->WashAcid Crystallize Recrystallize (EtOH/Water) WashAcid->Crystallize Final Pure Product 2-chloro-N-(4-chlorophenyl)propanamide Crystallize->Final

Figure 1: Optimized synthesis workflow emphasizing temperature control to prevent elimination side-reactions.

References

  • PrepChem. "Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide."[2][3] PrepChem.com. Accessed February 2, 2026. Link

    • Context: Provides the foundational stoichiometry and solvent choice (Chloroform/Pyridine)
  • Organic Chemistry Portal. "Schotten-Baumann Reaction." Organic-Chemistry.org. Accessed February 2, 2026. Link

    • Context: Authoritative source for the mechanism and biphasic optimization strategies used in the "Quench" and "Workup" steps.
  • National Institutes of Health (NIH). "Reaction of anilines and amines: N-chloroacetylation." PubMed Central. Accessed February 2, 2026. Link

    • Context: Validates the reactivity profile of 4-chloroaniline and the tendency for oxidation (color change) if not handled under inert conditions.

Sources

Optimization

Technical Support Center: Synthesis of 2-chloro-N-(4-chlorophenyl)propanamide

Topic: Troubleshooting Common Byproducts & Process Optimization Document ID: TSC-2024-002 Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists System Overview & Core Reaction This guide addresses the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Byproducts & Process Optimization Document ID: TSC-2024-002 Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists

System Overview & Core Reaction

This guide addresses the synthesis of 2-chloro-N-(4-chlorophenyl)propanamide (also known as 2-chloro-p-chloropropionanilide), a critical intermediate in the synthesis of various herbicides and pharmacological agents. The standard route involves the Schotten-Baumann acylation of 4-chloroaniline with 2-chloropropanoyl chloride.

While conceptually simple, this reaction is prone to specific competing pathways driven by the reactivity of the


-halo moiety.
The "Golden Path" Protocol

To establish a baseline for troubleshooting, we define the optimal reaction parameters:

  • Reactants: 4-Chloroaniline (1.0 equiv), 2-Chloropropanoyl chloride (1.05 equiv).

  • Base: Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ) (1.1 equiv).
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

  • Temperature:

    
     to 
    
    
    
    (Addition), then RT.
  • Key Control: Slow addition of acid chloride to the amine/base mixture to minimize localized exotherms.

Critical Impurity Profiling (Troubleshooting Guide)

The following section details the three most common impurity classes, their mechanistic origins, and remediation strategies.

Impurity A: The "Elimination" Product (Acrylamide Derivative)

Chemical Name: N-(4-chlorophenyl)acrylamide Symptom:

  • NMR: Appearance of vinylic protons (multiplets between

    
     5.5 – 6.5 ppm).
    
  • MS: Mass peak at

    
     (Loss of HCl).
    

Mechanism: Under basic conditions, 2-chloropropanoyl derivatives are susceptible to


-elimination  (dehydrohalogenation). The base abstracts a proton from the 

-methyl group, expelling the

-chloride to form the

-unsaturated acrylamide. This is thermodynamically favored at high temperatures.

Corrective Actions:

  • Temperature Control: Maintain reaction temperature strictly below

    
     during base addition.
    
  • Base Selection: Switch from strong organic bases (e.g.,

    
    , pyridine) to inorganic bases (e.g., 
    
    
    
    ,
    
    
    ) in a biphasic system. Inorganic bases are less likely to promote elimination in the organic phase.
  • Order of Addition: Ensure the acid chloride is added slowly to the amine. A high momentary concentration of base relative to the acid chloride favors elimination.

Impurity B: The "Dimer" (Nucleophilic Substitution)

Chemical Name: 2-((4-chlorophenyl)amino)-N-(4-chlorophenyl)propanamide Symptom:

  • MS: High molecular weight peak (

    
    ).
    
  • TLC: Appearance of a more polar spot than the product.

Mechanism: The product contains a reactive alkyl chloride.[1] If excess 4-chloroaniline is present (or if the reaction is too slow), the aniline nitrogen can attack the


-carbon via an 

mechanism
, displacing the chloride.

Corrective Actions:

  • Stoichiometry: Do not use a large excess of 4-chloroaniline. Use a slight excess of the acid chloride (1.05–1.1 equiv).

  • Solvent Choice: Avoid polar aprotic solvents (e.g., DMF, DMSO) which accelerate

    
     reactions. Use non-polar solvents like Toluene or DCM.
    
  • Quench: Quench the reaction immediately upon completion (monitor via HPLC/TLC) to prevent the product from reacting with remaining amine.

Impurity C: Hydrolysis Product

Chemical Name: 2-Chloropropionic acid + 4-Chloroaniline (Reverted starting material) Symptom:

  • Yield Loss: Low conversion.

  • Isolation: Recovery of starting aniline during workup.

Mechanism: Moisture in the solvent or atmosphere hydrolyzes the highly reactive 2-chloropropanoyl chloride back to the carboxylic acid before it can couple with the amine.

Corrective Actions:

  • Reagent Quality: Distill 2-chloropropanoyl chloride prior to use if it has degraded.

  • Drying: Use anhydrous solvents and an inert atmosphere (

    
     or Ar).
    

Visualizing the Reaction Pathways[2]

The following diagram maps the kinetic product (Target) against the thermodynamic and competitive side reactions.

ReactionPathways Reactants 4-Chloroaniline + 2-Chloropropanoyl Chloride Target TARGET PRODUCT 2-chloro-N-(4-chlorophenyl)propanamide Reactants->Target Acylation (Kinetic Control, <10°C) Impurity_Elim IMPURITY A (Elimination) N-(4-chlorophenyl)acrylamide Reactants->Impurity_Elim Direct Elimination (Slow Addition) Impurity_Hyd IMPURITY C (Hydrolysis) 2-Chloropropionic Acid Reactants->Impurity_Hyd Moisture/Water Target->Impurity_Elim Heat (>25°C) Strong Base Impurity_Sub IMPURITY B (Dimer) 2-((4-chlorophenyl)amino)-... Target->Impurity_Sub Excess Aniline Polar Solvent

Caption: Figure 1.[2][3][4] Competitive reaction pathways showing the target acylation vs. elimination and substitution side-reactions.

Comparative Analysis: Base & Solvent Selection

The choice of base and solvent dramatically shifts the impurity profile. Use this table to select conditions based on your available resources.

ParameterRecommendedHigh RiskReason for Risk
Solvent DCM, Toluene DMF, DMSO, THFPolar aprotic solvents increase the rate of

(Dimer formation) and stabilize charged intermediates leading to elimination.
Base

(aq/solid),


, Pyridine, DBU
Strong organic bases promote dehydrohalogenation (Elimination) to the acrylamide impurity.
Temp


Heat provides the activation energy for elimination and substitution side reactions.

Frequently Asked Questions (FAQs)

Q: I am seeing a "doublet of doublets" in the proton NMR at 1.7 ppm. Is this an impurity? A: Likely not. The methyl group of the propanamide backbone (


-methyl) typically appears as a doublet near 1.6–1.8 ppm. However, if the splitting is complex, check if you have formed the Dimer (Impurity B), which introduces a second, chemically distinct methyl environment.

Q: Can I use Acetone as a solvent? A: It is not recommended. Acetone can undergo aldol-type condensations under basic conditions or react with the aniline to form imines (Schiff bases), creating a complex mixture. Stick to non-nucleophilic, non-polar solvents like Toluene or DCM.

Q: My product is colored (pink/brown) instead of white. Why? A: Anilines are prone to oxidation. Trace amounts of unreacted 4-chloroaniline can oxidize in air to form azo-compounds or quinones, which are highly colored.

  • Fix: Wash the organic layer with dilute HCl (1M) during workup to remove unreacted aniline, then recrystallize from Ethanol/Water.

Q: How do I remove the Acrylamide impurity if it has already formed? A: This is difficult to separate via extraction as polarity is similar.

  • Fix: Recrystallization is the best method. The acrylamide derivative often has a different solubility profile in hexanes/ethyl acetate mixtures. Alternatively, flash chromatography (Silica, 0-20% EtOAc in Hexanes) is effective.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Detailed kinetics of Schotten-Baumann conditions).
  • Constantinou-Kokotou, V., et al. (2008). "Synthesis of lipidic amino acid derivatives." Journal of Peptide Science. Link (Analogous

    
    -haloamide synthesis protocols).
    
  • US Patent 5,426,230 . "Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline." Link (Demonstrates handling of chloro-aniline derivatives and acylation side reactions).

  • MasterOrganicChemistry. "Nucleophilic Substitution vs Elimination." Link (Foundational logic for Impurity A vs B).

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 2-chloro-N-(4-chlorophenyl)propanamide

Topic: Resolving Solubility Issues in Biological Assays Compound: 2-chloro-N-(4-chlorophenyl)propanamide (CAS: 21262-05-5) Audience: Research Scientists, Assay Development Engineers Introduction: The Physicochemical Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility Issues in Biological Assays Compound: 2-chloro-N-(4-chlorophenyl)propanamide (CAS: 21262-05-5) Audience: Research Scientists, Assay Development Engineers

Introduction: The Physicochemical Challenge

Welcome to the technical support guide for 2-chloro-N-(4-chlorophenyl)propanamide . Users frequently encounter "crash-out" (precipitation) events when transitioning this compound from organic stock solutions into aqueous assay buffers.

Why is this happening? This molecule belongs to the class of


-halo-N-aryl-amides . Its structure features two chlorination sites (one on the phenyl ring, one on the propyl tail) and a rigid amide backbone. These features significantly increase lipophilicity (LogP > 3.0)  and crystal lattice energy, making the compound thermodynamically resistant to aqueous solvation.

When you dilute a DMSO stock directly into a buffer, the rapid change in solvent polarity forces the hydrophobic molecules to aggregate instantly, often forming micro-precipitates that are invisible to the naked eye but devastating to assay data (e.g., light scattering, false inhibition, or nonspecific binding).

Module 1: Stock Solution Preparation

Q: My stock solution is cloudy or viscous. Is the compound degrading?

A: It is likely not degradation but water contamination . DMSO is highly hygroscopic; it absorbs atmospheric moisture rapidly. Even 1-2% water content in DMSO can significantly reduce the solubility of lipophilic amides like 2-chloro-N-(4-chlorophenyl)propanamide.

Protocol: The "Dry Solvent" Standard

  • Solvent Choice: Use anhydrous DMSO (≥99.9%) stored under inert gas (Argon/Nitrogen) or over molecular sieves.

  • Concentration Limit: Do not attempt to make stocks >50 mM. A safe starting range is 10–20 mM .

  • Dissolution: Vortex vigorously. If particles persist, warm the solution to 37°C for 5 minutes. Note: Sonicate only if necessary, as heat generation can degrade thermally labile amides.

SolventSolubility RatingSuitability for Stock
DMSO (Anhydrous) HighRecommended
Ethanol (100%) ModerateAcceptable (Evaporation risk)
PBS / Media InsolubleDO NOT USE
DMF HighAlternative (Toxic to some cells)

Module 2: The Dilution Strategy (Preventing "Crash-Out")

Q: The compound precipitates immediately when I add it to the cell culture media. How do I fix this?

A: This is the most common error: "Shock Dilution." Dropping 100% DMSO stock directly into 100% aqueous media creates a local high-concentration interface where the compound precipitates before it can disperse.

The Solution: Intermediate Dilution Step You must step down the solvent concentration gradually.

Workflow Visualization: The Intermediate Plate Method

DilutionStrategy cluster_0 Correct Protocol Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Conc. in 10% DMSO) Stock->Inter 1:10 Dilution into Buffer/Media Precip PRECIPITATION RISK (Shock Dilution) Stock->Precip Direct Addition Assay Assay Plate (1x Conc. in <0.5% DMSO) Inter->Assay 1:100 Dilution into Final Well Precip->Assay Transfer of Aggregates

Figure 1: The Intermediate Plate Method minimizes solvent shock by prediluting the compound in a vehicle-rich buffer before final introduction to the assay.

Step-by-Step Protocol:

  • Prepare Intermediate: Dilute your 10 mM stock 1:10 into a buffer containing 5-10% DMSO . This keeps the compound soluble while introducing water.

  • Mix: Shake/vortex the intermediate plate.

  • Final Transfer: Transfer from the intermediate plate to the final assay plate (e.g., 1:100 dilution).

    • Result: Final DMSO is 0.1%, and the compound has transitioned gently into the aqueous phase.

Module 3: Assay Troubleshooting & Validation

Q: I see high variability between replicates. Is the compound binding to the plastic?

A: Yes. Lipophilic amides (LogP > 3) exhibit high non-specific binding (NSB) to polystyrene and polypropylene.

Diagnostic Check:

  • Visual: Check for turbidity.

  • Quantitative: Perform a Nephelometry or Absorbance Sweep (300–800 nm) .

    • Sign: An elevated baseline absorbance at 650 nm (where the compound shouldn't absorb) indicates light scattering from particles.

Troubleshooting Matrix:

ObservationProbable CauseCorrective Action
Visible Precipitate Concentration > Solubility LimitDetermine Thermodynamic Solubility via shake-flask method [1]. Reduce max concentration.
High Well-to-Well CV% Pipetting Heterogeneity (Suspension)Mix stocks immediately before transfer. Use Low-Retention Tips .
Loss of Potency (Right-shift IC50) Plastic BindingSwitch to Glass-Coated Plates or add 0.01% Tween-20 to buffer.
False Positive (Inhibition) Aggregation-based SequestrationAdd 0.01% Triton X-100 (for biochemical assays) to disrupt promiscuous aggregates [2].

Module 4: Advanced Formulation (When DMSO Fails)

Q: I need higher concentrations for animal studies or high-dose assays. DMSO isn't enough.

A: For concentrations >100 µM in aqueous media, simple cosolvents usually fail. You must encapsulate the hydrophobic core of the 2-chloro-N-(4-chlorophenyl)propanamide.

Recommended Excipients:

  • Cyclodextrins: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .
    • Mechanism:[1][2] The chlorophenyl ring inserts into the hydrophobic cavity of the cyclodextrin, shielding it from water.

    • Protocol: Prepare a 20% (w/v) HP-

      
      -CD solution in water. Add compound stock to this vehicle before adding to media.
      
  • Surfactants: Non-ionic surfactants like Pluronic F-68 (0.1%) can stabilize micro-suspensions in cell culture without cytotoxicity.

Decision Tree: Solubility Troubleshooting

TroubleshootingTree Start Start: Assay Variability / Precipitate CheckConc Is Conc. > 100 µM? Start->CheckConc ReduceConc Action: Reduce Max Conc. Check Solubility Limit CheckConc->ReduceConc Yes CheckDMSO Is Final DMSO > 1%? CheckConc->CheckDMSO No CheckDMSO->ReduceConc Yes (Too high) DilutionMethod Are you using Direct Addition? CheckDMSO->DilutionMethod No (DMSO is low) InterPlate Action: Switch to Intermediate Plate Method DilutionMethod->InterPlate Yes AddSurfactant Action: Add 0.01% Tween-20 or HP-beta-CD DilutionMethod->AddSurfactant No (Already optimized)

Figure 2: Logical flow for diagnosing solubility-driven assay failures.

References

  • PubChem. 2-chloro-N-[1-(4-chlorophenyl)propyl]propanamide (Compound Summary). National Library of Medicine (US), National Center for Biotechnology Information.[3] Available at: [Link]

  • Coussens, N.P., et al. (2018).[3] Assay Guidance Manual: Compound-Mediated Assay Interference. NCBI Bookshelf. Available at: [Link]

  • Di, L., & Kerns, E.H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods: Aqueous Solubility. ScienceDirect.

Sources

Optimization

Technical Support Center: Improving the Stability of 2-chloro-N-(4-chlorophenyl)propanamide Solutions

Welcome to the technical support center for 2-chloro-N-(4-chlorophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your exp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-chloro-N-(4-chlorophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental solutions. Inconsistent results can often be traced back to the degradation of stock and working solutions. This document provides in-depth, field-proven insights into the causes of instability and offers robust protocols to mitigate these issues, ensuring the accuracy and reproducibility of your experiments.

Section 1: Understanding the Instability of 2-chloro-N-(4-chlorophenyl)propanamide

2-chloro-N-(4-chlorophenyl)propanamide, like many N-substituted amides, is susceptible to degradation through several key pathways. The amide bond, while generally robust, can be cleaved under certain conditions, and the chloro-substituents can influence the molecule's reactivity.[1] Understanding these mechanisms is the first step toward prevention.

Primary Degradation Pathways:

  • Hydrolysis: This is the most common degradation pathway for amide-containing compounds in aqueous solutions.[2][3] The amide bond is cleaved by water, a reaction catalyzed by both acidic and basic conditions, to yield 4-chloroaniline and 2-chloropropanoic acid. The rate of hydrolysis is highly dependent on the pH and temperature of the solution. Structurally similar herbicides like propanil are known to be degraded via amide hydrolysis by enzymes found in plants and microorganisms.[4][5][6][7]

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to break chemical bonds. Chloroacetamide herbicides, a class of compounds structurally related to the topic compound, are known to undergo photodegradation.[8][9] This process can lead to complex reactions including dechlorination and hydroxylation, resulting in a mixture of degradation products.[8]

  • Thermal Degradation: High temperatures can accelerate the rate of all chemical reactions, including hydrolysis. Storing solutions at elevated temperatures, even for short periods, can lead to significant degradation.

Visualizing the Primary Degradation Pathway

The following diagram illustrates the primary hydrolytic degradation of 2-chloro-N-(4-chlorophenyl)propanamide.

Parent 2-chloro-N-(4-chlorophenyl)propanamide Water + H₂O (Catalyzed by H⁺ or OH⁻) Parent->Water Products Water->Products Aniline 4-chloroaniline Products->Aniline Hydrolysis Acid 2-chloropropanoic acid Products->Acid

Caption: Primary hydrolytic cleavage of the amide bond.

Section 2: Frequently Asked Questions (FAQs)

Q1: My 2-chloro-N-(4-chlorophenyl)propanamide solution has turned slightly yellow. What does this mean?

A: A color change often indicates chemical degradation. The formation of degradation products, particularly substituted anilines, can lead to colored solutions through oxidation and polymerization. You should discard the solution and prepare a fresh one following the recommended protocols in Section 4.

Q2: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis. Could this be degradation?

A: Yes, this is a classic sign of instability. The appearance of new peaks, often accompanied by a decrease in the area of the parent compound's peak, strongly suggests that your compound is degrading into other species. We recommend performing a forced degradation study (see Protocol 4.2) to identify these peaks and confirm they are related to your compound.

Q3: What is the best solvent for preparing a stock solution?

A: For long-term stability, an anhydrous aprotic organic solvent such as DMSO or DMF is recommended for the primary stock solution. For working solutions that require aqueous buffers, it is critical to control the pH and prepare them fresh daily. See the table below for guidance.

Q4: How critical is the pH of my aqueous working solution?

A: Extremely critical. Amide hydrolysis is catalyzed by both acid and base.[2] The stability of amides in aqueous solution is typically greatest in the neutral to slightly acidic pH range (pH 5-7). Strongly acidic (pH < 3) or basic (pH > 9) conditions will significantly accelerate degradation.

Q5: Can I autoclave my buffered solution containing 2-chloro-N-(4-chlorophenyl)propanamide?

A: No. Autoclaving involves high temperatures (typically 121°C), which will cause rapid thermal degradation and hydrolysis of the compound. Filter-sterilize your solutions using a 0.22 µm filter if sterility is required.

Section 3: In-Depth Troubleshooting Guides

Issue 1: Inconsistent Results and Loss of Potency in Biological Assays

You observe that the biological effect of your compound diminishes over time, or that experiments run on different days yield significantly different results.

  • Root Cause Analysis: The most likely cause is the degradation of the active compound in your working solutions. As 2-chloro-N-(4-chlorophenyl)propanamide degrades, its effective concentration decreases, leading to a weaker biological response. This is especially prevalent in aqueous media used for cell culture or enzymatic assays that are often incubated at 37°C, further accelerating hydrolysis.

  • Troubleshooting Workflow:

    Start Inconsistent Assay Results Check1 Was the working solution prepared fresh today from a validated stock? Start->Check1 Action1 Prepare fresh working solution daily. See Protocol 4.1. Check1->Action1 No Check2 How old is the stock solution? Has it been stored correctly (-20°C or -80°C, protected from light)? Check1->Check2 Yes End Re-run Experiment Action1->End Action2 Prepare a new stock solution. Validate its concentration via HPLC. Check2->Action2 Old / Stored Improperly Check3 What is the pH and temperature of the assay buffer/media? Check2->Check3 New / Stored Correctly Action2->End Action3 Adjust pH to 5-7 if possible. Minimize incubation time at high temps. Check3->Action3 pH is <5 or >8 Temp is >37°C Check3->End pH & Temp are Optimal Action3->End

    Caption: Workflow for troubleshooting inconsistent assay results.

Issue 2: Solution Clarity Changes or Precipitate Forms

You notice that your solution, which was initially clear, has become cloudy or contains a visible precipitate.

  • Root Cause Analysis: This can be due to two primary reasons:

    • Degradation: One of the degradation products, such as 4-chloroaniline, may have lower solubility in your solvent system than the parent compound, causing it to precipitate out of solution.

    • Solubility Issues: The compound may be precipitating due to changes in temperature (e.g., removing from a warm incubator to room temp) or interactions with components of a complex medium.

  • Solutions & Preventative Measures:

    • Verify Degradation: Analyze both the supernatant and the precipitate (if possible, after dissolving in a suitable solvent) by HPLC or LC-MS to determine their identities.

    • Solvent Selection: Ensure your chosen solvent can maintain the compound in solution at the highest concentration used and across the temperature range of your experiment.

    • pH Control: The pH of the solution can affect the solubility of both the parent compound and its potential degradation products. Ensure the pH remains in a range where all components are soluble.

    • Fresh Preparation: As a rule, preparing solutions fresh before use is the best way to avoid issues related to both degradation and precipitation over time.

Section 4: Protocols & Methodologies

Protocol 4.1: Preparation and Storage of Stabilized Solutions

This protocol details the best practices for preparing and storing solutions to maximize stability.

Data Summary: Solvent & Storage Recommendations

Solution TypeSolventRecommended ConcentrationStorage ConditionsMax Storage Time
Primary Stock Anhydrous DMSO or DMF10-50 mM-80°C, desiccated, protected from light (amber vials)6 months
Intermediate Stock Acetonitrile or Ethanol1-10 mM-20°C, protected from light1 month
Aqueous Working Assay Buffer (pH 5-7)1-100 µM2-8°C, protected from lightPrepare Fresh Daily

Step-by-Step Methodology:

  • Weighing: Carefully weigh the solid 2-chloro-N-(4-chlorophenyl)propanamide in a controlled environment. The compound is a solid at room temperature.[10]

  • Primary Stock Preparation:

    • Add the appropriate volume of anhydrous DMSO to the solid compound to achieve the desired concentration (e.g., 20 mM).

    • Vortex thoroughly until completely dissolved. A brief sonication in a room temperature water bath may be used if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.

    • Store immediately at -80°C in a desiccated container.

  • Aqueous Working Solution Preparation:

    • On the day of the experiment, thaw one aliquot of the primary stock solution.

    • Perform a serial dilution into your final aqueous buffer (ensure buffer pH is between 5 and 7).

    • Crucial Step: Never dilute the DMSO stock directly into the final large volume of aqueous buffer in one step. Perform an intermediate dilution in a more compatible organic solvent like acetonitrile or in the buffer itself to prevent precipitation.

    • Vortex well after each dilution step.

    • Use the final working solution immediately. Do not store aqueous solutions overnight.

Protocol 4.2: Performing a Forced Degradation Study

This study helps identify potential degradation products and understand the compound's stability under stress conditions.[11]

  • Prepare Solutions: Prepare separate solutions of 2-chloro-N-(4-chlorophenyl)propanamide (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Establish Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl to a solution aliquot to achieve a final concentration of 0.1M HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH to a solution aliquot to achieve a final concentration of 0.1M NaOH. Incubate at 60°C for 2 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to a solution aliquot. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose a solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

    • Thermal Degradation: Incubate a solution at 80°C for 48 hours.

  • Analysis:

    • At the end of the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples, including a time-zero control, by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile).

    • Compare the chromatograms to identify new peaks (degradation products) and quantify the loss of the parent compound.

Section 5: References

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Abdel-Moety, E. M., et al. (2018). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Retrieved February 2, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanamide, N-(4-chlorophenyl)-. NIST WebBook. Retrieved February 2, 2026, from [Link]

  • Matsui, S., et al. (2014). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Larsen, G. L., & Kuhr, R. J. (1981). Propanil hydrolysis: inhibition in rice plants by insecticides. PubMed. Retrieved February 2, 2026, from [Link]

  • Hoerger, F. D., & Litchfield, N. H. (1970). Amide hydrolysis of propanil by aryl acylamidase in plants and microorganisms. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Save My Exams. (n.d.). Reactions of Amides. Retrieved February 2, 2026, from [Link]

  • University of Nebraska–Lincoln. (n.d.). Phase I - Hydrolysis Reactions. PASSel. Retrieved February 2, 2026, from [Link]

  • Zhang, X., et al. (2024). Novel Bifunctional Amidase Catalyzing the Degradation of Propanil and Aryloxyphenoxypropionate Herbicides in Rhodococcus sp. C-1. ACS Publications. Retrieved February 2, 2026, from [Link]

  • Knuutinen, J., & Nykänen, H. (2013). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. PubMed. Retrieved February 2, 2026, from [Link]

  • Vo, T. H., et al. (2021). Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A. MDPI. Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to 2-chloro-N-(4-chlorophenyl)propanamide Stability

Welcome to the technical support guide for 2-chloro-N-(4-chlorophenyl)propanamide, a compound commonly known in agricultural science as the herbicide Propanil.[1] Maintaining the chemical integrity of this molecule durin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-chloro-N-(4-chlorophenyl)propanamide, a compound commonly known in agricultural science as the herbicide Propanil.[1] Maintaining the chemical integrity of this molecule during storage is critical for the validity and reproducibility of experimental results. This guide provides an in-depth analysis of the factors influencing its stability, troubleshooting for common degradation issues, and validated protocols for assessing its purity over time.

Understanding the Stability Profile of 2-chloro-N-(4-chlorophenyl)propanamide

2-chloro-N-(4-chlorophenyl)propanamide is an anilide herbicide that functions by inhibiting photosynthesis in target weeds.[1] Its molecular structure, featuring an amide linkage and chlorinated phenyl ring, is susceptible to specific environmental stressors. Degradation not only reduces the concentration of the active compound but can also introduce new chemical species into your experiments, leading to confounding results. The primary pathways of degradation that must be controlled during storage are hydrolysis, photodegradation, and, to a lesser extent, thermal decomposition.

Primary Degradation Pathways and Their Mechanisms

Understanding how the molecule degrades is the first step in preventing it. The principal vulnerabilities are the amide bond and the molecule's sensitivity to ultraviolet light.

Hydrolysis: The Role of Water and pH

Hydrolysis is the cleavage of the amide bond by water. While 2-chloro-N-(4-chlorophenyl)propanamide is reported to be stable in a neutral pH range (pH 4-9) at room temperature for extended periods (over a year), this stability is not absolute.[2] The presence of strong acids or bases can catalyze this degradation, and even ambient moisture can contribute to slow hydrolysis over long-term storage.[3][4]

  • Mechanism: The amide bond is cleaved, yielding 4-chloroaniline and 2-chloropropanoic acid. The formation of 3,4-dichloroaniline (a common impurity and degradant) is a key indicator to monitor.[5]

  • Causality: The electronegative oxygen of the carbonyl group makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack by water. This process is accelerated under acidic or basic conditions.

G cluster_hydrolysis Hydrolytic Degradation Pathway parent 2-chloro-N-(4-chlorophenyl)propanamide product1 4-chloroaniline parent->product1 Amide bond cleavage product2 2-chloropropanoic acid parent->product2 Amide bond cleavage water H₂O (Moisture, incorrect pH) water->parent

Caption: Hydrolysis of 2-chloro-N-(4-chlorophenyl)propanamide.

Photodegradation: The Impact of Light

This is the most significant and rapid degradation pathway for 2-chloro-N-(4-chlorophenyl)propanamide.[2] Exposure to sunlight or artificial UV light sources can quickly break down the molecule.

  • Mechanism: UV radiation provides the energy to excite electrons within the molecule, leading to bond cleavage. The aromatic ring and chlorine substituents are particularly susceptible to photolytic reactions. In aqueous solutions exposed to sunlight, the half-life can be as short as 12-13 hours.[2]

  • Causality: The energy absorbed from photons exceeds the bond dissociation energy of certain covalent bonds in the molecule, initiating decomposition. This process can create a variety of photoproducts, which can be complex to identify.[6]

G cluster_photodegradation Photodegradation Pathway parent 2-chloro-N-(4-chlorophenyl)propanamide products Multiple Photoproducts parent->products Bond cleavage light UV Light / Sunlight light->parent

Caption: Photodegradation of 2-chloro-N-(4-chlorophenyl)propanamide.

Thermal Degradation

While generally more stable to heat than to light, high temperatures will accelerate all degradation reactions.[4][7] Extreme heat can cause the molecule to decompose, potentially releasing hazardous gases like hydrogen chloride (HCl) and phosgene (COCl2).[8]

Recommended Storage Protocols

To minimize degradation, a multi-faceted approach to storage is required. The following table summarizes the optimal conditions based on mitigating the risks described above.

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated area. Recommended <15°C. Avoid exceeding 30°C.[9]Lower temperatures slow the rate of all chemical reactions, including hydrolysis and other decomposition pathways.[3]
Light Store in a dark location. Use amber glass vials or other opaque containers.Prevents rapid photodegradation, which is the primary stability concern for this compound.[2][10]
Atmosphere Store in a tightly sealed container to keep out moisture. For long-term or bulk storage, consider blanketing with an inert gas like nitrogen.[8]Minimizes contact with atmospheric moisture, thereby inhibiting hydrolysis. An inert atmosphere also displaces oxygen, preventing potential oxidative degradation.
Container Use chemically inert containers (e.g., glass). Ensure the closure system is secure.Prevents leaching from or reaction with the container material.[10]
Chemical Purity Store the pure solid compound. Avoid storing in solution for long periods.The solid state is generally more stable than the solution state. Solvents, especially water, can actively participate in degradation.[10]

Troubleshooting Guide: Investigating Potential Degradation

If you suspect your sample of 2-chloro-N-(4-chlorophenyl)propanamide has degraded, this guide will help you diagnose the issue.

G start Suspicion of Degradation (e.g., inconsistent results) q1 Is there visible evidence of change? (color change, clumping) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No check_storage Review Storage Conditions: - Light exposure? - Temperature fluctuations? - Container seal intact? a1_yes->check_storage analytical_test Perform Analytical Purity Test (e.g., HPLC, LC-MS) a1_no->analytical_test check_storage->analytical_test q2 Does HPLC show new peaks or a reduced main peak? analytical_test->q2 a2_yes Degradation Confirmed q2->a2_yes Yes a2_no Compound is Likely Stable. Review other experimental variables. q2->a2_no No action Action: Discard degraded stock. Procure new, verified material. Implement correct storage protocols. a2_yes->action

Caption: Troubleshooting workflow for suspected degradation.

Q1: My experimental results are inconsistent. Could my 2-chloro-N-(4-chlorophenyl)propanamide be degrading?

A1: Inconsistent results are a primary indicator of a change in reagent purity. The first step is a physical inspection. The pure compound should be a white to light yellow powder or crystal. If you observe significant color change (e.g., to orange or brown), clumping (indicating moisture absorption), or an unusual odor, degradation is highly likely. However, significant degradation can occur without any visible signs. Therefore, analytical verification is essential.

Q2: I see a new, smaller peak in my HPLC chromatogram that wasn't there before. What is it?

A2: This strongly suggests the formation of a degradation product. Based on the known degradation pathways, this new peak is likely 4-chloroaniline (or 3,4-dichloroaniline), a product of hydrolysis.[5] To confirm, you can run a 4-chloroaniline standard under the same HPLC conditions. If the retention times match, you have positively identified the degradant.

Q3: The area of the main peak for my compound is smaller than expected in my analysis. Why?

A3: A reduction in the main peak area, assuming consistent sample preparation and injection volume, directly indicates a loss of the parent compound. This confirms that your stock has degraded and its concentration is lower than labeled. It is crucial to discard this stock and use a fresh, validated sample for your experiments to ensure accurate dosing and reliable results.

Analytical Protocols for Stability Assessment

To quantitatively assess the stability of your compound, High-Performance Liquid Chromatography (HPLC) is a reliable and accessible method.[1]

Experimental Workflow: HPLC Purity Analysis

G prep_std 1. Prepare Standard Solution (Known concentration in mobile phase) hplc_setup 3. Set Up HPLC System (Column, Mobile Phase, Flow Rate, Detector) prep_std->hplc_setup prep_sample 2. Prepare Sample Solution (Stored material, same concentration) prep_sample->hplc_setup inject_std 4. Inject Standard (Establish retention time and peak area) hplc_setup->inject_std inject_sample 5. Inject Sample (Run under identical conditions) inject_std->inject_sample analyze 6. Analyze Chromatograms inject_sample->analyze compare Compare Sample to Standard: - Shift in retention time? - Reduction in main peak area? - Presence of new peaks? analyze->compare conclusion Draw Conclusion on Stability compare->conclusion

Caption: Experimental workflow for HPLC stability testing.

Step-by-Step HPLC Protocol

This protocol provides a robust starting point for analyzing 2-chloro-N-(4-chlorophenyl)propanamide. Method optimization may be required for your specific equipment.

  • Reagents and Equipment:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Ammonium Formate

    • Reference standard of 2-chloro-N-(4-chlorophenyl)propanamide

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]

  • Mobile Phase Preparation: [1]

    • Prepare a 20 mM Ammonium Formate buffer (pH 3.0).

    • The mobile phase is a 50:50 (v/v) mixture of Acetonitrile and the 20 mM Ammonium Formate buffer.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions to create a working standard at a concentration relevant to your analysis (e.g., 10 µg/mL).

  • Sample Solution Preparation:

    • Prepare your stored sample in the same manner and at the same theoretical concentration as the working standard.

  • Chromatographic Conditions: [1]

    • Column: C18 reverse-phase (e.g., Newcrom B, 4.6 x 150 mm)

    • Mobile Phase: 50% Acetonitrile / 50% 20 mM Ammonium Formate (pH 3.0)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 248 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of the pure compound.

    • Inject the sample solution.

    • Compare the chromatograms. Look for:

      • A decrease in the area of the main peak compared to the standard.

      • The appearance of new peaks, particularly those at different retention times which may indicate degradants.

Frequently Asked Questions (FAQs)

Q: Can I store 2-chloro-N-(4-chlorophenyl)propanamide in a plastic container? A: It is strongly discouraged. Glass is the preferred material as it is inert.[11] Plastic containers can potentially leach plasticizers or other chemicals into your sample, and some solvents used to dissolve the compound may degrade the plastic. For long-term storage, always use a tightly sealed glass container.

Q: I have a solution of the compound in DMSO. How should I store it? A: While solid-state storage is best, if you must store it in solution, use anhydrous DMSO and store it at -20°C or -80°C in small, single-use aliquots. Protect from light. Repeated freeze-thaw cycles should be avoided as this can introduce moisture and accelerate degradation.

Q: How often should I check the purity of my stored compound? A: For a newly acquired compound, it is good practice to get an initial purity profile via HPLC. For long-term storage, an annual check is a reasonable baseline.[11] However, if the material is stored under less-than-ideal conditions or if you begin to see inconsistent experimental data, you should re-verify its purity immediately.

References

  • El-Gizawy, S. M., et al. (n.d.). Forced degradation study and development of stability indicating chromatographic methods for the determination of Gliclazide in the presence of its degradation products. Vertex AI Search.
  • BenchChem. (n.d.). Technical Support Center: Degradation Pathways of 2-(4-Chlorophenyl)ethanol.
  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.
  • ResearchGate. (2025, August 6). (PDF) Photocatalytic degradation of 2-chlorophenol by tio2: kinetic studies.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide.
  • ResearchGate. (2025, August 10). (PDF) Degradation of chlorinated nitroaromatic compounds.
  • National Institutes of Health. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC.
  • National Institutes of Health. (n.d.). Propanil | C9H9Cl2NO | CID 4933 - PubChem.
  • Unknown. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
  • SciTechnol. (n.d.). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation.
  • National Institutes of Health. (n.d.). Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina - PubMed Central.
  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
  • National Institutes of Health. (n.d.). 2-chloro-N-[1-(4-chlorophenyl)propyl]propanamide | C12H15Cl2NO | CID - PubChem.
  • TCI Chemicals. (n.d.). 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6.
  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • US EPA. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601.
  • ResearchGate. (2017, April 10). (PDF) Quantitative Study of Photocatalyst Degradation of Propanil Herbicide in Water Using different Analytical Methods.
  • Chapman University. (n.d.). Guidelines for Chemical Storage.
  • Infoscience. (2023, May 25). Chlorination of amides.
  • SIELC Technologies. (n.d.). HPLC Determination of Propanil on Newcrom B Column.
  • National Institutes of Health. (n.d.). Photodegradation of Sulfonamides and Their N (4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts - PubMed.
  • AERU, University of Hertfordshire. (2025, October 28). Propanil (Ref: FW 734).
  • NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations.
  • ResearchGate. (n.d.). Degradation pathway analysis of propanil using GC–MS.
  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • US EPA. (n.d.). Environmental Chemistry Methods: Propanil; 422005-01.

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Results in 2-chloro-N-(4-chlorophenyl)propanamide Bioassays

Welcome to the technical support center for bioassays involving 2-chloro-N-(4-chlorophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioassays involving 2-chloro-N-(4-chlorophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining consistent and reliable data with this chloroacetamide-class compound. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 2-chloro-N-(4-chlorophenyl)propanamide?

A1: 2-chloro-N-(4-chlorophenyl)propanamide belongs to the chloroacetamide class of herbicides. Its primary mode of action, similar to related compounds like propanil, is the inhibition of photosynthesis at photosystem II (PSII). It binds to the D1 protein within the PSII complex in chloroplasts, which disrupts the electron transport chain. This blockage halts CO2 fixation and the production of energy required for plant growth, leading to cell death[1][2][3]. In non-photosynthetic organisms, such as mammalian cell lines used in cytotoxicity assays, the effects are generally linked to broader cellular stress and disruption of essential processes, though the specific targets are less well-defined.

Q2: I'm observing high variability in my IC50 values. What are the most likely causes?

A2: High variability in IC50 values is a common issue and can stem from several factors. The most frequent culprits include:

  • Compound Solubility and Stability: The compound may be precipitating in your culture medium or degrading over the course of the experiment.

  • Cell Health and Density: Inconsistent cell health, passage number, or seeding density can significantly alter the cellular response to the compound.

  • Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, or pipetting techniques can introduce significant error.

  • Compound Purity: Impurities in your sample of 2-chloro-N-(4-chlorophenyl)propanamide can have their own biological activity, confounding your results.

This guide will delve deeper into each of these areas to help you pinpoint and resolve the source of your variability.

Q3: How should I prepare my stock solution of 2-chloro-N-(4-chlorophenyl)propanamide?

A3: Due to its moderate aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). It is crucial to ensure that the final concentration of DMSO in your assay wells is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Troubleshooting Guides

Issue 1: Compound Precipitation in Culture Medium

Symptoms:

  • Visible particulate matter or cloudiness in the treatment wells, especially at higher concentrations.

  • Inconsistent or unexpectedly low cytotoxicity at higher doses (a non-sigmoidal dose-response curve).

Causality: 2-chloro-N-(4-chlorophenyl)propanamide has limited solubility in aqueous solutions like cell culture media[4]. When a concentrated DMSO stock is diluted into the aqueous medium, the compound can crash out of solution, leading to a lower effective concentration and inaccurate results. The presence of proteins in fetal bovine serum (FBS) can sometimes aid in solubility, but can also lead to protein binding that reduces the free compound concentration.

Solutions:

  • Visually inspect your dilutions: Before adding to cells, prepare your highest concentration in media and visually inspect for any signs of precipitation.

  • Optimize your dilution scheme: Instead of a single large dilution, perform a serial dilution of your DMSO stock in the culture medium.

  • Reduce the final concentration of the compound: If precipitation is consistently observed at higher concentrations, it may be necessary to lower the top concentration in your dose-response curve.

  • Consider the use of a different solvent: While less common, other solvents could be explored, but their compatibility with your cell line must be thoroughly validated.

Experimental Workflow: Assessing Compound Solubility in Culture Medium

cluster_prep Preparation cluster_dilution Dilution and Observation cluster_analysis Analysis prep_stock Prepare a 10 mM stock solution in 100% DMSO dilute Prepare serial dilutions of the compound in culture medium to final assay concentrations prep_stock->dilute prep_media Prepare cell culture medium (e.g., DMEM + 10% FBS) prep_media->dilute observe Visually inspect for precipitation under a microscope immediately and after 24 hours at 37°C dilute->observe analyze Note the highest concentration that remains in solution observe->analyze adjust Adjust the concentration range for your bioassay accordingly analyze->adjust

Caption: Workflow for determining the solubility of the compound in culture medium.

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Symptoms:

  • Significant shifts in the IC50 value from one experiment to the next.

  • Poor reproducibility of dose-response curves.

Causality: The physiological state of the cells at the time of treatment is a critical determinant of their response. Factors such as cell passage number, confluency, and metabolic activity can all influence the outcome of a cytotoxicity assay. Inconsistencies in these parameters will lead to variable results.

Solutions:

  • Standardize Cell Culture Conditions:

    • Use cells within a consistent and narrow range of passage numbers.

    • Seed cells at a consistent density and allow them to adhere and stabilize for a set period (e.g., 24 hours) before adding the compound.

    • Ensure that the confluency at the time of treatment is consistent between experiments.

  • Monitor Cell Health: Regularly check your cell cultures for any signs of stress or contamination. Discard any cultures that appear unhealthy.

  • Perform a Cell Proliferation Assay: To ensure that the observed effects are due to cytotoxicity and not just inhibition of proliferation, consider running a cell proliferation assay in parallel.

Logical Diagram: Key Factors for Reproducible Cytotoxicity Assays

cluster_cell_factors Cellular Factors cluster_compound_factors Compound & Assay Factors reproducible_results Reproducible Cytotoxicity Results passage Consistent Passage Number passage->reproducible_results density Consistent Seeding Density density->reproducible_results health Good Cell Health health->reproducible_results purity High Compound Purity purity->reproducible_results solubility Verified Solubility solubility->reproducible_results protocol Standardized Protocol protocol->reproducible_results

Caption: Interrelated factors contributing to reproducible bioassay results.

Issue 3: Potential Assay Interference

Symptoms:

  • High background signal in your assay.

  • Atypical dose-response curves that do not fit a standard sigmoidal model.

  • Discrepancies between results from different types of cytotoxicity assays (e.g., MTT vs. LDH release).

Causality: The chemical structure of 2-chloro-N-(4-chlorophenyl)propanamide may interfere with the detection method of your assay. For example, it could have intrinsic fluorescence or absorbance at the wavelengths used for detection, or it could chemically interact with the assay reagents. Studies have shown that various small molecules can interfere with common metabolic assays like MTT and resazurin[5][6].

Solutions:

  • Run a cell-free control: To test for direct interference, run your assay in the absence of cells, but with the compound and all assay reagents. This will reveal if the compound itself is generating a signal or quenching the signal from the reagents.

  • Use an orthogonal assay method: If interference is suspected, validate your results using a different cytotoxicity assay that relies on a different detection principle. For example, if you are using a metabolic assay like MTT, you could confirm your findings with a membrane integrity assay like LDH release.

  • Consult the literature: Review studies on similar compounds to see if assay interference has been reported.

Data Presentation: Comparison of Cytotoxicity Assay Principles

Assay TypePrinciplePotential for Interference
MTT/XTT/WST Measures metabolic activity via reduction of a tetrazolium salt.Can be affected by compounds that are reducing agents or that interfere with cellular metabolism.[5][7]
Resazurin (AlamarBlue) Measures metabolic activity via reduction of resazurin to the fluorescent resorufin.Can be affected by compounds with intrinsic fluorescence or that can chemically reduce resazurin.[5]
LDH Release Measures membrane integrity by quantifying the release of lactate dehydrogenase from damaged cells.Generally less prone to chemical interference, but can be affected by compounds that stabilize or destabilize the LDH enzyme.
ATP-based (e.g., CellTiter-Glo) Measures the level of intracellular ATP as an indicator of cell viability.Can be affected by compounds that interfere with luciferase activity or alter cellular ATP levels through mechanisms other than cytotoxicity.

Experimental Protocols

Protocol 1: Standard MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Materials:

  • 2-chloro-N-(4-chlorophenyl)propanamide

  • DMSO

  • Cell culture medium (e.g., DMEM) with FBS and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 2X serial dilution of 2-chloro-N-(4-chlorophenyl)propanamide in culture medium from your DMSO stock. Remember to include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Purity Assessment by HPLC

Ensuring the purity of your test compound is critical. This is a general HPLC method that can be adapted for the analysis of 2-chloro-N-(4-chlorophenyl)propanamide.

Materials:

  • 2-chloro-N-(4-chlorophenyl)propanamide sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of 2-chloro-N-(4-chlorophenyl)propanamide in the mobile phase to create a stock solution of known concentration. Prepare a series of dilutions from this stock.

  • Sample Preparation: Dissolve your test sample in the mobile phase to a similar concentration as the standard.

  • HPLC Analysis:

    • Set the flow rate (e.g., 1 mL/min).

    • Set the detection wavelength (e.g., 254 nm, or a wavelength determined by UV-Vis scan).

    • Inject the standards and the sample.

  • Data Analysis:

    • Generate a standard curve from the peak areas of the reference standard dilutions.

    • Determine the concentration of 2-chloro-N-(4-chlorophenyl)propanamide in your sample.

    • Calculate the purity by area percentage, assuming all components have a similar response factor.

Note: This is a starting point, and the method may need to be optimized for your specific instrument and sample.

References

  • Efficacy of propanil for the mixed weed flora in direct-seeded rice. (URL not available)
  • Propanil 80% (Crop Protection - Herbicides) - Behn Meyer. [Link]

  • Propanil - Active Ingredient Page - Chemical Warehouse. [Link]

  • Propanil (Ref: FW 734) - AERU - University of Hertfordshire. [Link]

  • cell line cytotoxicity: Topics by Science.gov. [Link]

  • In vitro cytotoxicity test of medical devices - CleanControlling. [Link]

  • Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. (URL not available)
  • Evaluating binding and interaction of selected pesticides with serum albumin proteins by Raman, 1H NMR, mass spectrometry and molecular dynamics simulation - PubMed. [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PubMed. [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC - NIH. [Link]

  • Propanil | C9H9Cl2NO | CID 4933 - PubChem - NIH. [Link]

  • Quality Control of Pesticide Products - Scientific, technical publications in the nuclear field | IAEA. [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. [Link]

  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC. [Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed. [Link]

  • (PDF) Study of molecular mechanisms of herbicide binding t o target proteins of weeds by in silico methods - ResearchGate. [Link]

  • (PDF) The changing 50% inhibitory concentration (IC50) of cisplatin: A pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - ResearchGate. [Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells | Request PDF - ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-N-(4-chlorophenyl)propanamide

Guide for Senior Application Scientists and Development Professionals This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-chloro-N-(4-chlorophenyl)pr...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Senior Application Scientists and Development Professionals

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-chloro-N-(4-chlorophenyl)propanamide. It is designed to help researchers anticipate, identify, and resolve common side reactions and experimental issues, ensuring higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low to no yield of the desired amide. What are the primary causes?

Answer: Low yield in this acylation reaction is a common issue that typically points to one of three primary problems: deactivation of the amine nucleophile, degradation of the acyl chloride electrophile, or suboptimal reaction conditions.

  • Deactivation of 4-chloroaniline: The most frequent cause of reaction failure is the protonation of the 4-chloroaniline starting material.[1] The reaction between 2-chloropropionyl chloride and 4-chloroaniline generates one equivalent of hydrochloric acid (HCl) as a byproduct.[2] In the absence of a suitable base, this HCl will protonate the lone pair of the nitrogen on another molecule of 4-chloroaniline, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the synthesis.[1][3]

    • Solution: Always use at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to act as an acid scavenger.[4] It is common practice to use a slight excess (e.g., 1.1-1.2 equivalents) to account for any moisture.

  • Hydrolysis of 2-chloropropionyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis.[5] Any trace amounts of water in the reaction solvent, glassware, or 4-chloroaniline will rapidly convert the 2-chloropropionyl chloride into the unreactive 2-chloropropionic acid, reducing the effective concentration of your electrophile and lowering the yield.[3]

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and ensure the 4-chloroaniline starting material is dry. Store 2-chloropropionyl chloride under an inert atmosphere (e.g., nitrogen or argon) and handle it quickly.

  • Suboptimal Temperature Control: The acylation reaction is exothermic. Adding the acyl chloride too quickly or at room temperature can cause a rapid increase in temperature. This can promote side reactions and potentially lead to the degradation of reactants or products.

    • Solution: The reaction should be cooled in an ice bath (0 °C) before the addition of the 2-chloropropionyl chloride. The acyl chloride should be added dropwise to maintain control over the reaction temperature.[6]

Q2: I'm observing a significant impurity with a higher molecular weight in my analysis. Could this be a diacylation product?

Answer: Yes, this is a strong possibility. The product, 2-chloro-N-(4-chlorophenyl)propanamide, is a secondary amide. While the nitrogen lone pair is significantly less nucleophilic than in the starting aniline due to resonance with the adjacent carbonyl group, it can still react with a second molecule of the highly electrophilic 2-chloropropionyl chloride. This side reaction forms an imide byproduct, N-(2-chloropropanoyl)-N-(4-chlorophenyl)-2-chloropropanamide.

This is more likely to occur if:

  • A large excess of 2-chloropropionyl chloride is used.

  • The acyl chloride is added too quickly, creating localized areas of high concentration.

  • Prevention Strategy:

    • Control Stoichiometry: Use a stoichiometry of 1.0 equivalent of 4-chloroaniline to 1.0-1.05 equivalents of 2-chloropropionyl chloride.

    • Slow Addition: Add the acyl chloride solution dropwise to the solution of 4-chloroaniline and base. This maintains a low concentration of the acylating agent, favoring reaction with the more nucleophilic primary amine over the less reactive secondary amide product.

Q3: My product analysis suggests the presence of an unsaturated byproduct, N-(4-chlorophenyl)acrylamide. How is this formed and how can I avoid it?

Answer: The formation of N-(4-chlorophenyl)acrylamide is the result of a dehydrohalogenation (elimination) reaction. The alpha-proton on the propanamide backbone is acidic and can be removed by a base. The resulting enolate can then eliminate the chloride ion to form a double bond.

This side reaction is favored by:

  • Strong Bases: Using an unnecessarily strong base can promote this elimination.

  • Elevated Temperatures: Higher reaction temperatures provide the activation energy needed for the elimination to occur.

  • Prevention Strategy:

    • Choice of Base: Use a moderately hindered, non-nucleophilic base like triethylamine (TEA) or pyridine, which is sufficient for scavenging HCl but generally not strong enough to cause significant elimination at low temperatures.[7] Avoid stronger bases like DBU or alkali hydroxides unless elimination is the desired outcome.[8]

    • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature). Avoid heating the reaction mixture unless absolutely necessary for solubility or reactivity, and even then, proceed with caution.

Troubleshooting Guide: At-a-Glance

Symptom / Observation Potential Cause (Side Reaction) Recommended Corrective Action
Low Yield / Incomplete Reaction Amine Protonation by HCl byproduct.Add 1.1-1.2 equivalents of a tertiary amine base (e.g., TEA, DIPEA).
Hydrolysis of Acyl Chloride by moisture.Use oven-dried glassware and anhydrous solvents. Handle acyl chloride under inert gas.
High MW Impurity Detected Diacylation of the amide product.Use a near 1:1 stoichiometry of reactants. Add acyl chloride dropwise to the amine solution.
Unsaturated Impurity Detected Dehydrohalogenation (Elimination) of the product.Use a mild base (TEA, pyridine). Maintain low reaction temperatures (0 °C to RT).
Friedel-Crafts Acylation of the aniline ring.Avoid Lewis acid catalysts. The N-acylation is generally much faster and is the major pathway under standard Schotten-Baumann conditions.
Reaction Mixture Turns Dark Decomposition of starting materials or product.[9]Ensure high purity of starting materials. Maintain strict temperature control and run the reaction under an inert atmosphere.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired synthetic route and the key side reactions that can impact yield and purity.

Synthesis_Pathway cluster_main Desired Reaction Pathway cluster_conditions Conditions Reactant1 4-Chloroaniline Product 2-chloro-N-(4-chlorophenyl) propanamide Reactant1->Product Nucleophilic Acyl Substitution Reactant2 2-Chloropropionyl Chloride Reactant2->Product Base Triethylamine (Base) Solvent Anhydrous Solvent (e.g., DCM)

Caption: Desired synthesis of 2-chloro-N-(4-chlorophenyl)propanamide.

Side_Reactions Amine 4-Chloroaniline Product Desired Amide Product Amine->Product reacts with ProtonatedAmine Protonated Amine (Inactive) Amine->ProtonatedAmine + HCl (No Base) AcylCl 2-Chloropropionyl Chloride AcylCl->Product HydrolyzedAcyl 2-Chloropropionic Acid AcylCl->HydrolyzedAcyl + H₂O Diacylated Diacylated Byproduct HCl HCl (byproduct) Product->Diacylated + Excess AcylCl Eliminated Elimination Product (Alkene) Product->Eliminated + Strong Base/ Heat Water H₂O (contaminant) Base Base (e.g., TEA)

Caption: Common side reaction pathways in the synthesis.

Optimized Experimental Protocol

This protocol is designed to minimize the side reactions discussed above. It represents a self-validating system by incorporating controls for temperature, moisture, and stoichiometry.

Materials:

  • 4-chloroaniline (1.0 eq)

  • 2-chloropropionyl chloride (1.05 eq)

  • Triethylamine (TEA), freshly distilled (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Reactant Loading: Under a positive pressure of nitrogen, charge the flask with 4-chloroaniline (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution and allow the temperature to re-equilibrate to 0 °C.

  • Acyl Chloride Addition: Dissolve 2-chloropropionyl chloride (1.05 eq) in a small volume of anhydrous DCM and load it into the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the 4-chloroaniline is consumed (typically 1-3 hours).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove any acidic byproducts), and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford the pure 2-chloro-N-(4-chlorophenyl)propanamide.

References

  • Wikipedia. 2-Chloropropionic acid. Available from: [Link]

  • PrepChem.com. Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Available from: [Link]

  • AERU, University of Hertfordshire. Propanil (Ref: FW 734). Available from: [Link]

  • Wikipedia. Propanil. Available from: [Link]

  • ResearchGate. Why did my amide syntesis does not work?. Available from: [Link]

  • INCHEM. 4-Chloroaniline (CICADS 48, 2003). Available from: [Link]

  • Sciencemadness.org. Friedel-Crafts acylation of anilides. Available from: [Link]

  • Google Patents. CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride.
  • Google Patents. EP1359141A1 - Method of friedel-crafts acylation of anilides.
  • Quora. Is the Friedel-Crafts acylation of aniline difficult?. Available from: [Link]

  • Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. Available from: [Link]

  • PMC, NIH. Clinical characteristics, treatment and outcomes of acute propanil poisoning in a 7-year retrospective cohort study. Available from: [Link]

  • Google Patents. CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.
  • PMC, NIH. Structure of 2-chloro-N-(p-tolyl)propanamide. Available from: [Link]

  • Pearson. Acylation of Aniline Explained. Available from: [Link]

  • PubChem. 2-chloro-N-[1-(4-chlorophenyl)propyl]propanamide. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • PMC, NIH. TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Available from: [Link]

  • Organic-chemistry.org. Amine to Amide (via Acid Chloride) - Common Conditions. Available from: [Link]

  • MDPI. Direct Transamidation Reactions: Mechanism and Recent Advances. Available from: [Link]

  • MDPI. N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Available from: [Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for 2-chloro-N-(4-chlorophenyl)propanamide

Method Development Strategy: The "Why" and "How" Welcome to the technical support hub for 2-chloro-N-(4-chlorophenyl)propanamide . As a neutral, hydrophobic amide, this molecule presents specific challenges, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Method Development Strategy: The "Why" and "How"

Welcome to the technical support hub for 2-chloro-N-(4-chlorophenyl)propanamide . As a neutral, hydrophobic amide, this molecule presents specific challenges, particularly regarding resolution from its hydrolysis precursors (4-chloroaniline) and potential isomeric impurities.

The Physicochemical Context
  • Hydrophobicity: The presence of the chlorine atom on the phenyl ring and the aliphatic chain increases lipophilicity (LogP ≈ 2.5–3.0). Standard C18 phases are highly effective but may lack selectivity for positional isomers.

  • Ionization: While the amide bond is neutral, potential impurities like 4-chloroaniline are basic (pKa ≈ 4.0).

    • Implication: You must control pH. A neutral mobile phase will cause the aniline impurity to tail severely due to silanol interactions. An acidic mobile phase (pH < 3.0) ensures the aniline is fully protonated, eluting early with good peak shape, while the target amide remains unaffected.

Stationary Phase Selection
Column TypeMechanismRecommendation
C18 (L1) Hydrophobic InteractionPrimary Choice. Excellent for general retention and robustness. Use end-capped columns to reduce tailing.
Phenyl-Hexyl (L11)

-

Interaction
Optimization Choice. Use if you observe co-elution with aromatic impurities. The phenyl ring provides orthogonal selectivity.
PFP (Pentafluorophenyl) Dipole-Dipole /

-

Specialist Choice. Best for separating halogenated isomers if C18 fails.

Troubleshooting Guide (Q&A)

Issue 1: Peak Tailing & Asymmetry

Q: My target peak (2-chloro-N-(4-chlorophenyl)propanamide) is symmetrical, but a small early-eluting impurity peak is tailing severely. What is happening?

A: This is a classic signature of secondary silanol interactions , likely caused by the hydrolysis product, 4-chloroaniline .

  • The Cause: At neutral pH, the aniline moiety interacts with residual acidic silanols on the silica surface.

  • The Fix:

    • Lower the pH: Add 0.1% Formic Acid or Phosphoric Acid to the aqueous mobile phase (Target pH 2.5). This protonates the amine, reducing silanol interaction.

    • Increase Ionic Strength: If using formic acid doesn't work, switch to 20 mM Phosphate Buffer (pH 2.5). The cation (

      
       or 
      
      
      
      ) competes for silanol sites.
Issue 2: Retention Time Drift

Q: The retention time of the main peak shifts by 0.5–1.0 minutes between runs. How do I stabilize it?

A: This is often due to incomplete column equilibration or temperature fluctuations .

  • The Cause: Hydrophobic amides are sensitive to organic modifier changes. If the column is not fully re-equilibrated after a gradient, the surface chemistry varies.

  • The Fix:

    • Thermostat Control: Set the column oven to 35°C or 40°C. Do not rely on ambient temperature.

    • Equilibration Volume: Ensure a re-equilibration time of at least 5–10 column volumes between injections.

Issue 3: Critical Pair Resolution

Q: I cannot separate the target from the des-chloro analog (N-(4-chlorophenyl)propanamide). They co-elute.

A: These molecules differ only by a single chlorine atom on the alkyl chain, making their hydrophobicities very similar.

  • The Fix:

    • Change Solvent Selectivity: Switch Methanol for Acetonitrile. Methanol often provides better selectivity for methylene/alkyl differences.

    • Switch Column: Move to a Phenyl-Hexyl column. The interaction with the aromatic ring will be constant, but the steric difference of the chlorine atom might be better resolved by the rigid phenyl phase.

Step-by-Step Optimization Protocol

Phase 1: The Universal Screening Method

Start here. This method works for 90% of chlorinated amide separations.

  • Column: End-capped C18 (e.g., 150 mm x 4.6 mm, 3.5 µm or 5 µm)

  • Temperature: 40°C

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm (primary) and 210 nm (secondary for impurities)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
2.0 5 Start Gradient
15.0 95 Linear Ramp
20.0 95 Wash
20.1 5 Return to Initial

| 25.0 | 5 | Re-equilibration |

Phase 2: Optimization Workflow

If Phase 1 fails to resolve impurities, follow this logic:

OptimizationWorkflow Start Start: Universal Screening Method (C18, ACN/H2O/H3PO4) CheckRes Check Resolution (Rs) Start->CheckRes Pass Rs > 2.0 for all peaks? CheckRes->Pass Success Validate Method Pass->Success Yes Fail Identify Problem Pass->Fail No Tailing Problem: Peak Tailing Fail->Tailing Asymmetry > 1.2 Coelution Problem: Co-elution Fail->Coelution Overlapping Peaks FixTailing Action: Switch to Phosphate Buffer OR Use Base-Deactivated Column Tailing->FixTailing FixCoelution Action: Change Organic Modifier (MeOH) OR Switch to Phenyl-Hexyl Coelution->FixCoelution FixTailing->CheckRes Retest FixCoelution->CheckRes Retest

Caption: Iterative decision matrix for optimizing HPLC separation of amide derivatives.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile? A: Yes. Methanol is a "greener" solvent and often provides different selectivity. However, it has higher viscosity, so system backpressure will increase.[2] Ensure your column heater is active (40°C) to lower viscosity.

Q: What is the limit of detection (LOD) for this method? A: With a standard UV detector at 254 nm, you should achieve an LOD of approximately 0.05–0.1 µg/mL (ppm). For trace impurity analysis (<0.05%), consider using a larger injection volume (20–50 µL) or switching to Mass Spectrometry (LC-MS) detection.

Q: Is the method compatible with LC-MS? A: The "Universal Screening Method" above uses Phosphoric Acid, which is non-volatile and incompatible with MS. For LC-MS applications, substitute Phosphoric Acid with 0.1% Formic Acid or 10 mM Ammonium Formate .

References

  • BenchChem. (2025).[3][4] A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers. (Provides foundational principles for separating chlorinated aromatic isomers using C18 vs. Phenyl-Hexyl phases).

  • MDPI. (2023). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (Discusses solvent selection strategies relevant to hydrophobic amides).

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (The global standard for validating the optimized method).

Sources

Troubleshooting

"how to increase the purity of synthesized 2-chloro-N-(4-chlorophenyl)propanamide"

Technical Support Center: Purification & Synthesis Optimization Subject: Increasing Purity of Synthesized 2-chloro-N-(4-chlorophenyl)propanamide Ticket ID: #SYN-2CL-PROP-001 Status: Resolved / Guide Generated Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Synthesis Optimization Subject: Increasing Purity of Synthesized 2-chloro-N-(4-chlorophenyl)propanamide Ticket ID: #SYN-2CL-PROP-001 Status: Resolved / Guide Generated

Executive Summary

This guide addresses the purification and synthesis optimization of 2-chloro-N-(4-chlorophenyl)propanamide (CAS: 21262-05-5).[1][2] High-purity isolation of this compound is frequently complicated by the persistence of unreacted 4-chloroaniline (starting material), hydrolysis byproducts (2-chloropropionic acid), and "oiling out" during crystallization.[1]

The following protocols are designed for researchers requiring >98% purity for biological screening or kinetic studies.

Part 1: Critical Troubleshooting (Q&A)

Category A: Reaction Optimization (Preventing Impurities)

Q: Why does my crude product contain significant residual 4-chloroaniline despite using stoichiometric equivalents? A: 4-chloroaniline is a relatively weak nucleophile due to the electron-withdrawing chlorine atom at the para position.[1][2]

  • Causality: If you add the acid chloride too quickly, it may hydrolyze with moisture in the solvent or air before reacting with the amine, leaving unreacted aniline.

  • Solution:

    • Use a slight excess (1.1 eq) of 2-chloropropanoyl chloride.[1][2][3]

    • Ensure the reaction solvent (DCM or Toluene) is anhydrous .[2][3]

    • Add the acid chloride dropwise at 0°C to minimize side reactions, then warm to room temperature to drive the amide formation.

Q: The product is colored (pink/brown) instead of white. Is this an impurity? A: Yes. This indicates oxidation of the unreacted 4-chloroaniline.[1][2]

  • Causality: Anilines oxidize easily in air to form colored azo/nitro compounds or quinones, which trace-contaminate the white amide product.[3]

  • Solution: Perform a carbon treatment during recrystallization (see Part 3).[2][3]

Category B: Work-up & Isolation[1][2]

Q: How do I effectively remove the HCl byproduct and unreacted starting materials? A: A standard aqueous wash is insufficient.[3] You must exploit the acid/base properties of the impurities.[3]

  • Protocol:

    • Acid Wash (1M HCl): Protonates unreacted 4-chloroaniline, making it water-soluble.[1][2][3]

    • Base Wash (Sat. NaHCO₃): Deprotonates any 2-chloropropionic acid (from acid chloride hydrolysis), making it water-soluble.[1][2][3]

    • Brine Wash: Removes trapped water from the organic layer.[2][3]

Q: My product "oils out" during recrystallization instead of forming crystals. How do I fix this? A: Oiling out occurs when the compound separates as a liquid phase before it crystallizes.[3][4]

  • Causality: This usually happens if the solution is too concentrated, the cooling is too rapid, or the solvent boiling point is higher than the compound's melting point (~106°C).

  • Solution:

    • Re-dissolve the oil by heating.[2][3]

    • Add a small amount of the "good" solvent (e.g., Ethanol).[3]

    • Seed the solution with a pure crystal if available.

    • Cool slowly to room temperature with vigorous stirring before placing in an ice bath.

Part 2: Experimental Protocols

Workflow Visualization

ReactionWorkflow Start Start: 4-Chloroaniline + Solvent (DCM) AddBase Add Base (TEA or Pyridine) Start->AddBase AddAcidCl Add 2-Chloropropanoyl Chloride (Dropwise @ 0°C) AddBase->AddAcidCl Reaction Stir at RT (2-4 hours) AddAcidCl->Reaction CheckTLC TLC Check (Is Aniline gone?) Reaction->CheckTLC CheckTLC->AddAcidCl No (Add more Acid Cl) Workup Workup Phase CheckTLC->Workup Yes WashHCl Wash 1: 1M HCl (Removes Aniline) Workup->WashHCl WashBase Wash 2: Sat. NaHCO3 (Removes Acid) WashHCl->WashBase Dry Dry (MgSO4) & Evaporate WashBase->Dry Crude Crude Solid Dry->Crude Recryst Recrystallization (EtOH/Water) Crude->Recryst Final Pure Product (>98%) Recryst->Final

Caption: Step-by-step synthesis and purification logic flow for 2-chloro-N-(4-chlorophenyl)propanamide.

Standard Synthesis Protocol
  • Setup: In a dry round-bottom flask, dissolve 4-chloroaniline (10 mmol, 1.27 g) in anhydrous Dichloromethane (DCM, 30 mL) .

  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL) . Cool the mixture to 0°C in an ice bath.

  • Reaction: Dropwise add 2-chloropropanoyl chloride (11 mmol, 1.07 mL) over 15 minutes.

    • Note: Exotherm is expected.[2][3] Maintain temp < 5°C.

  • Completion: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2][3]

  • Work-up:

    • Wash organic layer with 1M HCl (2 x 15 mL) .[2][3]

    • Wash with Sat. NaHCO₃ (2 x 15 mL) .

    • Wash with Brine (1 x 15 mL) .[2][3]

    • Dry over anhydrous MgSO₄, filter, and evaporate solvent.[3]

Purification Protocol (Recrystallization)

The crude solid is often off-white or pinkish.[1][2][3]

  • Solvent Choice: Ethanol/Water (1:[2][3]1) or Toluene/Hexane.[2][3]

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (95%) .

  • Decolorization (Optional): If colored, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Crystallization: Add hot water dropwise until slight turbidity persists. Re-heat to clear solution.

  • Isolation: Allow to cool slowly to RT, then 4°C. Filter crystals and wash with cold 50% Ethanol.

Part 3: Data & Specifications

Physicochemical Data Table
ParameterValue / SpecificationNotes
Molecular Formula C₉H₉Cl₂NO
Molecular Weight 218.08 g/mol
Melting Point 105 – 108 °C Sharp range indicates purity [1].[1][2][5]
Solubility (Crude) DCM, Ethyl Acetate, EthanolSoluble
Solubility (Impurity) Water (Acidified)4-chloroaniline (as HCl salt)
TLC Rf Value ~0.45Solvent: Hexane/EtOAc (7:[1][3]3)
Solvent Selection Guide for Recrystallization
Solvent SystemSuitabilityComments
Ethanol / Water Excellent Best balance of yield and purity.[1][2] Standard for amides [2].
Toluene GoodGood for removing non-polar impurities.[2][3]
Acetone / Hexane ModerateRisk of oiling out if hexane is added too fast.[2][3]
Water PoorCompound is insoluble; hydrolysis risk at high temp.[2][3]

References

  • PubChem. (n.d.).[2][3] 2-chloro-N-(4-chlorophenyl)propanamide Compound Summary. National Library of Medicine.[2][3] Retrieved February 11, 2026, from [Link]3]

  • Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2][3] (General reference for amide synthesis and recrystallization techniques).

  • BenchChem. (n.d.).[2][3] Technical Support: Synthesis of N-(2-chlorophenyl)-2-phenylpropanamide. (Analogous amide purification protocols). Retrieved February 11, 2026, from ]">https://benchchem.com[3]

Sources

Optimization

Technical Support Hub: Matrix Effect Mitigation for 2-chloro-N-(4-chlorophenyl)propanamide

Topic: Addressing Matrix Effects in LC-MS/MS Analysis Analyte: 2-chloro-N-(4-chlorophenyl)propanamide (Lipophilic Chlorinated Amide) Context: Bioanalysis (Plasma/Tissue) & Complex Formulations Executive Summary Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Matrix Effects in LC-MS/MS Analysis Analyte: 2-chloro-N-(4-chlorophenyl)propanamide (Lipophilic Chlorinated Amide) Context: Bioanalysis (Plasma/Tissue) & Complex Formulations

Executive Summary

Welcome to the Technical Support Center. You are likely experiencing signal suppression, variable recovery, or non-linear calibration curves while analyzing 2-chloro-N-(4-chlorophenyl)propanamide .

This compound is a hydrophobic amide (Predicted LogP ~2.7 - 3.6) [1]. Its lipophilicity makes it prone to co-elution with endogenous phospholipids in biological matrices, leading to severe Ion Suppression in Electrospray Ionization (ESI). This guide provides a root-cause analysis and validated protocols to resolve these issues.

Module 1: Diagnostic Hub

How do I confirm if my signal loss is due to matrix effects or extraction inefficiency?

Q1: I see low sensitivity in plasma samples compared to neat standards. Is this matrix effect (ME) or low recovery (RE)? A: You must decouple these two parameters. Low sensitivity is often a combination of both.

  • The Science: Matrix effects alter ionization efficiency inside the source (competition for charge).[1] Recovery is physical loss during sample prep.

  • The Protocol: Perform the "Matuszewski Three-Set Experiment" [2]. Prepare three sets of samples at Low, Medium, and High QC concentrations:

    • Set A (Neat): Standard in mobile phase.

    • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte.

    • Set C (Pre-Extraction Spike): Spike matrix, then extract.

ParameterCalculationInterpretation
Matrix Effect (ME%)

< 100% = Suppression (Ion Killing)> 100% = Enhancement
Recovery (RE%)

< 100% = Physical Loss during prep
Process Efficiency (PE%)

Total method performance

Q2: How do I visualize exactly where the matrix is interfering? A: Perform a Post-Column Infusion experiment. This is the gold standard for visualizing suppression zones.

Methodology:

  • Infuse the analyte (2-chloro-N-(4-chlorophenyl)propanamide) continuously into the MS source via a T-tee connector.

  • Inject a blank extracted matrix sample via the LC column.

  • Monitor the baseline. A drop in the constant baseline indicates suppression; a spike indicates enhancement.

PostColumnInfusion LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Connector (Mixing) Column->Tee Eluent MS Mass Spectrometer (Detector) Tee->MS Combined Stream Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Analyte Flow Data Chromatogram (Dip = Suppression) MS->Data

Figure 1: Post-Column Infusion Setup for Matrix Effect Visualization.

Module 2: Sample Preparation Solutions

My protein precipitation (PPT) method has 60% signal suppression. How do I fix this?

Q3: Why is Protein Precipitation (PPT) failing? A: PPT (using Acetonitrile/Methanol) removes proteins but leaves behind phospholipids (glycerophosphocholines).

  • Mechanism: 2-chloro-N-(4-chlorophenyl)propanamide is lipophilic. It elutes late in reverse-phase chromatography, often in the same window as phospholipids (retention factor

    
     ~ 4-10).
    
  • Solution: Switch to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .

Q4: Which extraction protocol is best for this chlorinated amide? A: Given the LogP ~2.7, Liquid-Liquid Extraction (LLE) is often the most cost-effective and cleanest method for this class of compounds.

Recommended LLE Protocol:

  • Aliquot: 50 µL Plasma.

  • Buffer: Add 50 µL Ammonium Acetate (pH 9.0). Rationale: Ensure the amide and any impurities are in a non-ionized state if pKa allows, though amides are generally neutral; high pH helps suppress ionization of acidic matrix components.

  • Solvent: Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (50:50) .

    • Why? Chlorinated amides partition excellently into MTBE, while phospholipids are less soluble in ether than in alcohols.

  • Agitate: Vortex 5 min, Centrifuge 10 min @ 4000g.

  • Transfer: Supernatant to clean plate.

  • Dry & Reconstitute: Evaporate under N2; reconstitute in Mobile Phase (e.g., 50:50 MeOH:H2O).

Decision Tree: Selecting the Right Prep

SamplePrep Start Start: High Matrix Effect? CheckLogP Analyte LogP > 2.0? Start->CheckLogP PPT Protein Precipitation (High Risk of ME) CheckLogP->PPT No (Polar) LLE Liquid-Liquid Extraction (Rec: MTBE/EtAc) CheckLogP->LLE Yes (Lipophilic) PL_Removal Phospholipid Removal Plate (Alternative) PPT->PL_Removal If ME persists SPE Solid Phase Extraction (Rec: Polymeric HLB) LLE->SPE If Recovery < 50%

Figure 2: Sample Preparation Decision Matrix based on Physicochemical Properties.

Module 3: Chromatographic & Internal Standard Solutions

I cannot change my extraction method. Can I solve this on the LC?

Q5: How can I chromatographically separate the analyte from the matrix? A: You must shift the retention time (RT) of your analyte away from the "Phospholipid Zone."

  • The Zone: Phospholipids typically elute at the end of the gradient (high % organic).

  • Strategy:

    • Column Choice: Use a Phenyl-Hexyl or Biphenyl column instead of C18. The

      
       interactions with the chlorinated aromatic ring of 2-chloro-N-(4-chlorophenyl)propanamide will increase retention and selectivity, potentially moving it away from aliphatic lipid interferences [3].
      
    • Gradient: Implement a "wash step" at 95-100% organic for 2 minutes at the end of every run to clear lipids, but ensure your analyte elutes before this ramp.

Q6: What Internal Standard (IS) should I use? A: The choice of IS is critical for compensating matrix effects.

  • Gold Standard: Stable Isotope Labeled (SIL) analog (e.g., 2-chloro-N-(4-chlorophenyl)propanamide-d4 or 13C6 ).

    • Why? It co-elutes exactly with the analyte and experiences the exact same suppression, mathematically cancelling out the error.

  • Alternative: If SIL is unavailable, use a structural analog like Propanil (if not present in sample) or a similar chlorinated amide.

    • Warning: An analog elutes at a different time. If the matrix effect is transient (a specific peak), the analog will NOT compensate for suppression occurring at the analyte's RT.

Summary of Specifications
FeatureRecommendation
Ionization Mode ESI Positive (Amides protonate on the Oxygen or Nitrogen)
MRM Transition Screen for loss of Cl or Propionyl group.
Column Biphenyl or C18 (High Carbon Load)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol (MeOH often yields better ESI signal for amides)
Wash Solvent Isopropanol:Acetonitrile (50:50) to remove lipids
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43697940, 2-chloro-N-[1-(4-chlorophenyl)propyl]propanamide. (Used for physicochemical property estimation of the class).[2] Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. (See Section III.B.2 on Matrix Effects). Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (Source for LLE/SPE phospholipid removal strategies). Link

Sources

Troubleshooting

"degradation pathways of 2-chloro-N-(4-chlorophenyl)propanamide" under stress conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-N-(4-chlorophenyl)propanamide. This guide provides in-depth troubleshooting and frequently ask...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-N-(4-chlorophenyl)propanamide. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the degradation pathways of this compound under various stress conditions. The information herein is designed to help you anticipate challenges, interpret your results, and design robust stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should expect for 2-chloro-N-(4-chlorophenyl)propanamide under hydrolytic stress conditions (acidic, basic, and neutral)?

A1: Based on the chloroacetamide structure of 2-chloro-N-(4-chlorophenyl)propanamide, two primary hydrolytic degradation pathways are anticipated:

  • Amide Bond Cleavage: This is a common degradation route for amide-containing compounds. Under both acidic and basic conditions, the amide bond can be hydrolyzed to yield 4-chloroaniline and 2-chloropropanoic acid.[1][2] This pathway is often favored under more extreme pH and temperature conditions.

  • Nucleophilic Substitution of Chlorine: The chlorine atom on the propanamide moiety is susceptible to nucleophilic substitution by a hydroxide ion, particularly under basic conditions.[1][2] This results in the formation of 2-hydroxy-N-(4-chlorophenyl)propanamide. This SN2 reaction is a well-documented pathway for chloroacetamide herbicides.[2]

Under neutral conditions, hydrolysis is generally much slower. However, over extended periods, both amide cleavage and nucleophilic substitution can occur to a lesser extent. The relative prominence of these pathways will depend on the specific pH and temperature of your study.

parent 2-chloro-N-(4-chlorophenyl)propanamide amide_cleavage Amide Bond Cleavage parent->amide_cleavage Acid/Base sn2_reaction Nucleophilic Substitution (SN2) parent->sn2_reaction Base product1 4-chloroaniline amide_cleavage->product1 product2 2-chloropropanoic acid amide_cleavage->product2 product3 2-hydroxy-N-(4-chlorophenyl)propanamide sn2_reaction->product3

Caption: Primary hydrolytic degradation pathways.

Q2: I'm observing unexpected or inconsistent results in my photolytic degradation study. What are the common pitfalls and how can I troubleshoot them?

A2: Photolytic degradation studies can be sensitive to several factors. Here are some common issues and their solutions:

  • Inappropriate Wavelength: Ensure your light source emits wavelengths relevant to the UV absorbance profile of 2-chloro-N-(4-chlorophenyl)propanamide. The aromatic ring suggests absorbance in the UVA and UVB range. Using a light source that doesn't overlap with the compound's absorbance spectrum will result in minimal degradation. The ICH Q1B guideline recommends a combination of UV and visible light for photostability testing.[3]

  • Solvent Effects: The choice of solvent can significantly impact photodegradation. Some solvents can act as photosensitizers, accelerating degradation, while others may quench the excited state of the molecule, inhibiting it. It's crucial to use a photochemically inert solvent or a solvent system that mimics the intended formulation or environmental conditions.

  • Secondary Reactions: Primary photoproducts can themselves be photolabile, leading to a complex mixture of degradants. Consider conducting time-course studies to identify primary versus secondary degradation products.

  • Control Experiments: Always run dark controls (samples protected from light) to differentiate between photolytic and hydrolytic/thermal degradation. This is critical for accurate interpretation of your results.

Q3: My oxidative degradation study is not showing significant degradation. How can I ensure my experimental setup is appropriate?

A3: A lack of degradation in an oxidative stress study often points to an issue with the oxidizing agent or reaction conditions. Consider the following:

  • Choice of Oxidizing Agent: Hydrogen peroxide (H₂O₂) is a common choice, but its reactivity can be pH-dependent. For some substrates, stronger oxidizing agents like those generated in Fenton-type reactions (H₂O₂ + Fe²⁺) or other N-halo compounds may be necessary to induce degradation.[4][5]

  • Concentration and Temperature: Ensure you are using a sufficient concentration of the oxidizing agent and an appropriate temperature. Forced degradation studies often employ elevated temperatures to accelerate reactions.[3][6] A typical starting point is 3% H₂O₂ at room temperature, with the potential to increase the temperature or H₂O₂ concentration if no degradation is observed.

  • Catalyst Presence: Trace metal ions in your reagents or glassware can catalyze the decomposition of hydrogen peroxide, reducing its effective concentration. Using high-purity water and acid-washed glassware can mitigate this.

Troubleshooting Guides

Issue 1: Difficulty in Chromatographic Separation of Degradation Products

Symptom: Poor resolution between the parent compound and its degradation products, or co-elution of multiple degradants in your HPLC analysis.

Troubleshooting Steps:

  • Gradient Optimization: If you are using an isocratic method, switch to a gradient elution. Start with a high percentage of the aqueous phase and gradually increase the organic phase. This will help to separate compounds with different polarities.

  • Mobile Phase pH Adjustment: The ionization state of your analytes can significantly affect their retention on a reverse-phase column. Experiment with different mobile phase pH values. For example, adjusting the pH to be 2 units below the pKa of acidic analytes or 2 units above the pKa of basic analytes can improve peak shape and resolution.

  • Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds compared to a standard C18 column.

  • Ion-Pairing Agents: For highly polar degradants that are not well-retained, adding an ion-pairing agent to the mobile phase can improve retention and resolution.

Issue 2: Inconclusive Identification of Degradation Products by MS

Symptom: You observe peaks for potential degradants in your mass spectrometry (MS) data, but you are unable to confidently assign structures.

Troubleshooting Steps:

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of the parent and degradation product ions. This will allow you to determine the elemental composition and narrow down the possibilities for the chemical formula of each degradant.

  • MS/MS Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the parent compound and the suspected degradation products. By comparing the fragmentation patterns, you can identify common structural motifs and deduce the site of modification.

  • Isotopic Labeling Studies: If feasible, synthesize an isotopically labeled version of 2-chloro-N-(4-chlorophenyl)propanamide (e.g., with ¹³C or ¹⁵N). The mass shift in the degradation products will confirm their origin from the parent compound.

  • Reference Standards: The most definitive way to identify a degradation product is to compare its retention time and mass spectrum to a synthesized reference standard.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of 2-chloro-N-(4-chlorophenyl)propanamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at 60 °C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Neutralization: For the acidic and basic samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

start Prepare 1 mg/mL Stock Solution acid Acidic Stress (0.1 M HCl, 60°C) start->acid base Basic Stress (0.1 M NaOH, 60°C) start->base neutral Neutral Stress (Water, 60°C) start->neutral sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) acid->sampling base->sampling neutral->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analysis HPLC Analysis neutralize->analysis

Sources

Reference Data & Comparative Studies

Validation

"comparative study of 2-chloro-N-(4-chlorophenyl)propanamide" and propanil

This guide is structured as a high-level technical dossier designed for researchers evaluating structure-activity relationships (SAR) between established anilide herbicides and their reactive -halo analogs. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier designed for researchers evaluating structure-activity relationships (SAR) between established anilide herbicides and their reactive


-halo analogs.

Executive Summary

This guide provides a technical comparison between Propanil (the industry-standard photosystem II inhibitor) and its structural analog, 2-chloro-N-(4-chlorophenyl)propanamide (hereafter referred to as 2-Cl-4-CPA ).

While Propanil is a widely used post-emergence herbicide, 2-Cl-4-CPA serves as a critical reference molecule in Structure-Activity Relationship (SAR) studies. This comparison highlights the drastic shift in reactivity and biological mechanism caused by two specific structural modifications: the removal of the meta-chlorine on the phenyl ring and the introduction of an electrophilic


-chlorine on the propionyl chain.

Key Insight: Propanil functions via reversible protein binding (D1 protein). In contrast, 2-Cl-4-CPA possesses alkylating potential due to the


-halo moiety, shifting its profile from a pure signaling inhibitor to a potentially reactive electrophile with distinct toxicological implications.

Molecular Profiling & Physicochemical Divergence

The distinct behaviors of these molecules stem from their electronic and steric differences.

FeaturePropanil 2-Cl-4-CPA (Target Analog)
IUPAC Name

-(3,4-dichlorophenyl)propanamide
2-chloro-

-(4-chlorophenyl)propanamide
CAS Number 709-98-821262-05-5
Molecular Weight 218.08 g/mol 218.08 g/mol (Isomeric)
Core Structure 3,4-Dichloroaniline + Propionyl4-Chloroaniline +

-Chloropropionyl
Electronic Character Lipophilic, stable amideElectrophilic

-carbon (Alkylating)
Primary Target Photosystem II (

site)
Non-specific thiol alkylation / SAR Probe
Hydrolysis Product 3,4-Dichloroaniline (3,4-DCA)4-Chloroaniline (4-CA)
LogP (Predicted) ~3.07~2.65 (Lower lipophilicity due to polar

-Cl)
Structural Visualization
  • Propanil: Optimized for hydrophobic pockets. The 3,4-dichloro pattern is essential for fitting into the D1 protein binding niche.

  • 2-Cl-4-CPA: The

    
    -chlorine introduces steric bulk near the carbonyl, potentially disrupting the hydrogen bond network required for PSII inhibition, while increasing chemical reactivity toward nucleophiles (e.g., glutathione).
    

Mechanistic Divergence: The "Binding vs. Reactivity" Paradigm

This section details the theoretical and experimental basis for the performance difference.

Pathway A: Propanil (Reversible Inhibition)

Propanil acts by competing with plastoquinone at the


 site of the D1 protein in the thylakoid membrane.
  • Mechanism: Competitive binding.

  • Key Interaction: Hydrogen bonding between the amide nitrogen and Serine-264 of the D1 protein.

  • Outcome: Electron transport chain blockade

    
     Oxidative stress 
    
    
    
    Necrosis.
Pathway B: 2-Cl-4-CPA (Electrophilic Reactivity)

The presence of the chlorine atom at the


-position (adjacent to the carbonyl) activates the carbon for nucleophilic attack (

type reactions).
  • Mechanism: Potential covalent modification or rapid metabolic degradation.

  • Reactivity: The

    
    -chloroamide moiety is a known structural alert for skin sensitization and glutathione depletion.
    
  • Outcome: Reduced PSII efficacy (due to steric clash) but increased cellular toxicity via non-specific protein alkylation.

Diagram: Comparative Mechanisms

G Propanil Propanil (Standard) PSII Photosystem II (D1 Protein) Propanil->PSII High Affinity Binding (H-Bonding) Analog 2-Cl-4-CPA (Analog) Analog->PSII Low Affinity (Steric Clash) GSH Glutathione (GSH) Cellular Nucleophiles Analog->GSH Nucleophilic Attack (SN2 Reaction) Blockade Electron Transport Blockade PSII->Blockade Inhibition Alkylation Covalent Adducts (GSH Depletion) GSH->Alkylation Irreversible

Figure 1: Mechanistic bifurcation. Propanil targets the photosynthetic machinery, whereas 2-Cl-4-CPA is predisposed to chemical reactivity with cellular thiols.

Experimental Workflow: Comparative Evaluation

To objectively compare these compounds, a dual-assay approach is required: Photosynthetic Efficiency (Efficacy) and Chemical Stability (Reactivity).

Protocol 1: Hill Reaction Assay (PSII Inhibition)

Objective: Determine the


 for inhibition of electron transport in isolated chloroplasts.
  • Isolation: Isolate chloroplasts from 10-day-old spinach or pea leaves using standard centrifugation (4000 x g) in isotonic buffer (0.33 M sorbitol).

  • Preparation: Resuspend chloroplasts to 20 µg chlorophyll/mL in reaction buffer (50 mM Tricine-NaOH, pH 7.8, 100 mM sorbitol, 5 mM

    
    ).
    
  • Dosing:

    • Prepare 100 mM stock solutions of Propanil and 2-Cl-4-CPA in DMSO.

    • Dilute to test concentrations (0.01 µM to 100 µM).

  • Reaction: Add DCPIP (2,6-dichlorophenolindophenol) as the electron acceptor (artificial oxidant).

  • Illumination: Expose samples to saturating light (

    
    ) for 60 seconds.
    
  • Measurement: Measure absorbance decrease at 600 nm (reduction of DCPIP).

  • Calculation:

    
    
    

Expected Result: Propanil will show an


 in the low nanomolar range (~50-100 nM). 2-Cl-4-CPA is expected to show significantly higher 

(micromolar range) due to the loss of the 3-Cl anchor and

-substitution interference.
Protocol 2: Hydrolytic Stability & Reactivity Assay

Objective: Assess the stability of the amide bond and the reactivity of the


-chloride.
  • System: Phosphate-buffered saline (PBS, pH 7.4) vs. PBS + 5 mM Glutathione (GSH).

  • Incubation: Incubate 50 µM of each compound at 37°C.

  • Sampling: Aliquot at 0, 1, 4, and 24 hours.

  • Analysis: HPLC-UV/Vis (C18 column, Acetonitrile/Water gradient).

    • Monitor: Disappearance of parent peak and appearance of degradation products (Anilines).

  • Validation:

    • Propanil: Should remain stable in PBS; slow hydrolysis to 3,4-DCA.

    • 2-Cl-4-CPA: In the presence of GSH, look for a mass shift corresponding to the GSH-conjugate (displacement of the

      
      -Cl), indicating alkylating potential.
      
Workflow Diagram

Experiment cluster_0 Assay A: Efficacy cluster_1 Assay B: Reactivity Start Compound Stock (DMSO) Chloroplast Chloroplasts + DCPIP Start->Chloroplast Buffer PBS + GSH (37°C) Start->Buffer Light Light Exp. (60s) Chloroplast->Light Spec Spec (600nm) IC50 Calc Light->Spec HPLC HPLC-MS (Conjugate ID) Buffer->HPLC

Figure 2: Parallel workflow for validating biological efficacy vs. chemical reactivity.

Safety & Toxicological Implications

When handling 2-Cl-4-CPA compared to Propanil, researchers must account for the metabolic activation difference.

  • Aryl Acylamidase (AAA) Sensitivity: Propanil is infamous for its interaction with organophosphates (which inhibit AAA), leading to "Propanil suicide" in plants lacking the enzyme. 2-Cl-4-CPA will likely be a poorer substrate for AAA due to the steric bulk of the

    
    -chlorine, potentially leading to longer persistence of the intact amide in biological systems.
    
  • Aniline Toxicity:

    • Propanil degrades to 3,4-dichloroaniline (hematotoxic, nephrotoxic).

    • 2-Cl-4-CPA degrades to 4-chloroaniline (known carcinogen, hemotoxic).

    • Critical Note: 4-chloroaniline is generally considered more genotoxic than 3,4-dichloroaniline.

Recommendation: Handle 2-Cl-4-CPA as a potent alkylating agent and a generator of carcinogenic metabolites. Use full PPE (nitrile gloves, fume hood) to prevent skin absorption, which is enhanced by the lipophilic phenyl ring.

References

  • United States Environmental Protection Agency (EPA). (2006). Reregistration Eligibility Decision (RED) for Propanil. Washington, D.C. Link

  • Ahrens, W. H. (Ed.). (1994). Herbicide Handbook of the Weed Science Society of America. 7th Edition. Champaign, IL: WSSA. (Source for Propanil physicochemical constants).
  • Casida, J. E., & Lykken, L. (1969). Metabolism of Organic Insecticide Chemicals. Annual Review of Plant Physiology. (Foundational text on anilide metabolism and aryl acylamidase activity).
  • Jablonkai, I. (2011). Structure-activity relationships of anilide herbicides. In Herbicides - Mechanisms and Mode of Action. InTech Open. Link

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 89633 (2-Chloro-N-(4-chlorophenyl)propanamide).Link

Validation

A Comparative Analysis of the Antifungal Spectrum of 2-Chloro-N-phenylacetamide Against Clinically Relevant Fungicides

Introduction The relentless emergence of drug-resistant fungal pathogens necessitates a continuous search for novel antifungal agents with unique mechanisms of action and broad-spectrum activity. Within this context, chl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless emergence of drug-resistant fungal pathogens necessitates a continuous search for novel antifungal agents with unique mechanisms of action and broad-spectrum activity. Within this context, chloro-N-phenylpropanamide derivatives have garnered interest as a potential new class of antifungals. While direct data on 2-chloro-N-(4-chlorophenyl)propanamide is limited in publicly accessible literature, extensive research on the closely related analog, 2-chloro-N-phenylacetamide , provides a valuable foundation for a comparative analysis against established antifungal agents. This guide offers a detailed comparison of the antifungal spectrum of 2-chloro-N-phenylacetamide with three cornerstone fungicides: the azole fluconazole , the polyene amphotericin B , and the echinocandin caspofungin .

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the available preclinical data, a standardized protocol for antifungal susceptibility testing, and a discussion of the scientific rationale behind the experimental design.

Comparative Antifungal Spectrum

The in vitro activity of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the known antifungal spectrum of 2-chloro-N-phenylacetamide and the comparator fungicides against key fungal pathogens.

Fungal Species2-Chloro-N-phenylacetamide (MIC in µg/mL)Fluconazole (MIC in µg/mL)Amphotericin B (MIC in µg/mL)Caspofungin (MIC in µg/mL)
Candida albicans 128 - 256[1][2]0.25 - 20.25 - 10.03 - 0.25
Candida parapsilosis 128 - 256[1][2]1 - 80.12 - 11 - 4[3]
Candida tropicalis 16 - 2561 - 40.25 - 20.12 - 0.5
Aspergillus niger 32 - 256[3]Resistant0.5 - 20.12 - 0.5
Aspergillus flavus 16 - 256[4][5]Resistant0.5 - 20.12 - 0.5
Cryptococcus neoformans Not Reported4 - 160.12 - 1Resistant[6]

Key Observations:

  • 2-Chloro-N-phenylacetamide demonstrates activity against both Candida and Aspergillus species. Notably, it retains activity against fluconazole-resistant strains of Candida spp., suggesting a different mechanism of action.[1][2]

  • Fluconazole is highly effective against most Candida species but has notable gaps in its spectrum, including intrinsic resistance in Candida krusei (now Pichia kudriavzevii) and acquired resistance in some strains of Candida glabrata (now Nakaseomyces glabrata). It is not effective against filamentous fungi like Aspergillus.[7][8]

  • Amphotericin B possesses a very broad spectrum of activity, encompassing most yeasts and molds that cause invasive fungal infections.[9][10][11][12] Resistance to amphotericin B is rare.

  • Caspofungin , an echinocandin, exhibits potent activity against Candida and Aspergillus species.[3][6][13][14][15] However, it is not active against Cryptococcus neoformans.

Experimental Workflow for Antifungal Susceptibility Testing

The determination of the antifungal spectrum of a novel compound is a meticulous process that requires standardized methodologies to ensure reproducibility and comparability of data. The following diagram illustrates a typical workflow based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Antifungal_Susceptibility_Workflow cluster_preparation Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Fungal_Isolate Fungal Isolate Culture Subculture on Agar Fungal_Isolate->Culture Growth Inoculum_Prep Inoculum Preparation Culture->Inoculum_Prep Standardization Microdilution_Plate Inoculation of Microdilution Plate Inoculum_Prep->Microdilution_Plate Addition Serial_Dilution Serial Dilution of Antifungal Agents Serial_Dilution->Microdilution_Plate Addition Incubation Incubation Microdilution_Plate->Incubation Controlled Environment MIC_Reading MIC Determination Incubation->MIC_Reading Visual or Spectrophotometric Data_Analysis Data Analysis and Interpretation MIC_Reading->Data_Analysis Comparison to Breakpoints

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Detailed Experimental Protocol: Broth Microdilution Method for Yeasts

This protocol is a synthesized representation of the CLSI M27 and EUCAST methodologies for antifungal susceptibility testing of yeasts.[5][16][17][18][19]

I. Materials

  • Fungal Strains: Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258) and clinical isolates of interest.

  • Culture Media: Sabouraud Dextrose Agar (SDA) for subculturing. RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0.

  • Antifungal Agents: 2-chloro-N-phenylacetamide, fluconazole, amphotericin B, caspofungin (analytical grade powders).

  • Reagents: Dimethyl sulfoxide (DMSO) for dissolving compounds, sterile saline (0.85% NaCl).

  • Equipment: 96-well flat-bottom microtiter plates, multichannel pipettes, spectrophotometer or nephelometer, incubator (35°C), sterile tubes and plates.

II. Methodology

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh the antifungal powders and dissolve in a minimal amount of DMSO to create high-concentration stock solutions (e.g., 1280 µg/mL). The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the fungi.

    • Further dilute the stock solutions in RPMI-1640 medium to create working solutions.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the antifungal working solutions in the 96-well plates using RPMI-1640 as the diluent. This will create a range of concentrations to test.

    • Leave a column of wells with only RPMI-1640 medium to serve as a growth control.

  • Inoculum Preparation:

    • Subculture the yeast strains on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the yeast suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm, the transmittance should be between 80% and 82%).[20] This corresponds to approximately 1-5 x 10^6 cells/mL.

    • Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microdilution plate with the standardized yeast suspension.

    • Seal the plates or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Read the plates visually or using a microplate reader at a wavelength that detects fungal growth (e.g., 405 nm).

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

      • For azoles and echinocandins, the endpoint is typically a ≥50% reduction in growth.[21]

      • For amphotericin B, the endpoint is complete inhibition of growth (100% reduction).[21][22]

III. Causality and Self-Validation

  • Choice of Media: RPMI-1640 is a chemically defined medium, which ensures consistency between experiments. The inclusion of MOPS buffer maintains a stable pH, crucial for the activity of some antifungal agents.

  • Standardized Inoculum: The use of a 0.5 McFarland standard for inoculum preparation is critical for reproducibility. A higher inoculum can lead to falsely elevated MIC values, while a lower inoculum may result in false susceptibility.

  • Quality Control Strains: The inclusion of ATCC quality control strains with known MIC ranges for the comparator drugs validates the experimental setup. If the MICs for the QC strains fall within the expected range, it provides confidence in the results obtained for the test compound.

  • Growth Control: The growth control wells are essential to ensure that the fungal isolates are viable and that the medium can support their growth under the experimental conditions.

Mechanism of Action Insights and Future Directions

While the precise mechanism of action of 2-chloro-N-phenylacetamide is still under investigation, some studies suggest it may involve disruption of the fungal cell membrane by interacting with ergosterol.[3] However, other research indicates that its mechanism may be independent of ergosterol binding or cell wall damage, highlighting the need for further exploration.[1][2] The observation of antagonism when combined with amphotericin B and fluconazole suggests complex interactions that warrant deeper investigation.[1][2]

The broad-spectrum activity of 2-chloro-N-phenylacetamide, particularly against resistant strains, makes it a promising lead compound for the development of new antifungal therapies. Future research should focus on elucidating its precise molecular target, optimizing its structure to enhance potency and reduce potential toxicity, and expanding in vivo studies to assess its therapeutic potential.

References

  • Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. PubMed. [Link]

  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed. [Link]

  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. SciELO. [Link]

  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. PubMed. [Link]

  • Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. YouTube. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PubMed Central. [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Fungal Infection Trust. [Link]

  • Anti fungal (amphotericin b). Slideshare. [Link]

  • Fluconazole (oral route). Mayo Clinic. [Link]

  • Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. Oxford Academic. [Link]

  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. SciELO. [Link]

  • Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed. [Link]

  • Caspofungin. StatPearls - NCBI Bookshelf. [Link]

  • Amphotericin B: spectrum and resistance. PubMed. [Link]

  • Clinical breakpoint table. EUCAST. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Fluconazole. Wikipedia. [Link]

  • (PDF) In vitro antifungal susceptibility testing. ResearchGate. [Link]

  • Caspofungin: the first agent available in the echinocandin class of antifungals. PubMed Central. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. [Link]

  • Amphotericin B in the Era of New Antifungals: Where Will It Stand?. MDPI. [Link]

  • Fluconazole. DermNet. [Link]

  • Amphotericin B: Spectrum and resistance. ResearchGate. [Link]

  • Activities of Antifungal Agents against Yeasts and Filamentous Fungi: Assessment according to the Methodology of the European Committee on Antimicrobial Susceptibility Testing. ASM Journals. [Link]

  • Caspofungin: pharmacology, safety and therapeutic potential in superficial and invasive fungal infections. PubMed. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. CDC. [Link]

  • Amphotericin B. StatPearls - NCBI Bookshelf. [Link]

  • Caspofungin Acetate: An Antifungal Agent. Medscape. [Link]

Sources

Comparative

Independent Verification of 2-chloro-N-(4-chlorophenyl)propanamide's Biological Activity: A Comparative Guide for Researchers

For researchers and professionals in drug development and agricultural science, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for the independent verificat...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and agricultural science, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for the independent verification of the biological activity of 2-chloro-N-(4-chlorophenyl)propanamide, a compound of interest due to its structural similarities to established herbicides. In the absence of extensive public data on this specific molecule, this document serves as a detailed protocol for its characterization, offering a comparative analysis against two well-documented herbicides: Propanil , a photosystem II inhibitor, and Metolachlor , a chloroacetanilide herbicide that inhibits very-long-chain fatty acid (VLCFA) synthesis.

This guide is designed to be a self-validating system, explaining the rationale behind experimental choices and providing detailed methodologies to ensure scientific integrity and reproducibility.

Introduction: Unveiling the Potential of a Novel Chloroanilide

2-chloro-N-(4-chlorophenyl)propanamide belongs to the broad class of N-aryl amide compounds, a chemical scaffold present in numerous biologically active molecules, including fungicides, insecticides, and herbicides.[1] Its structure, featuring a chlorophenyl ring and a propanamide side chain, suggests potential herbicidal properties. This is inferred from its similarity to two major classes of herbicides:

  • Acetanilide Herbicides (e.g., Propanil): These are typically post-emergence herbicides that act by inhibiting photosynthesis. Propanil, or N-(3,4-dichlorophenyl)propanamide, is widely used in rice cultivation to control various grasses and broadleaf weeds.[2][3]

  • Chloroacetanilide Herbicides (e.g., Metolachlor): This class of herbicides primarily acts as pre-emergence controllers of annual grasses and some broadleaf weeds by inhibiting the elongation of very-long-chain fatty acids (VLCFAs).[4]

Given these structural parallels, a thorough investigation into the herbicidal activity of 2-chloro-N-(4-chlorophenyl)propanamide is warranted. This guide outlines the necessary experimental workflows to determine its efficacy and elucidate its potential mechanism of action.

Comparative Compounds: Establishing Benchmarks for Activity

To provide a robust context for the experimental results of 2-chloro-N-(4-chlorophenyl)propanamide, this guide utilizes Propanil and Metolachlor as positive controls and comparative benchmarks.

CompoundChemical StructureClassPrimary Mechanism of Action
2-chloro-N-(4-chlorophenyl)propanamide CI-C6H4-NH-CO-CH(CI)-CH3N-Aryl Amide (Test Compound)Hypothesized: Photosynthesis Inhibition or VLCFA Elongation Inhibition
Propanil CI2-C6H3-NH-CO-CH2-CH3AcetanilideInhibition of Photosystem II in Photosynthesis[5][6]
Metolachlor C15H22CINO2ChloroacetanilideInhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis[4]

Experimental Workflow for Biological Activity Verification

The following diagram outlines the comprehensive workflow for assessing the herbicidal activity of 2-chloro-N-(4-chlorophenyl)propanamide.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Primary Herbicidal Screening cluster_moa Mechanism of Action Studies cluster_data Data Analysis & Comparison synthesis Synthesis & Purification of 2-chloro-N-(4-chlorophenyl)propanamide characterization Structural Characterization (NMR, MS) synthesis->characterization germination Seed Germination & Seedling Growth Assay characterization->germination whole_plant Whole Plant Assay (Post-emergence) characterization->whole_plant photosynthesis Photosynthesis Inhibition Assay (e.g., Chlorophyll Fluorescence) whole_plant->photosynthesis vlcfa VLCFA Elongation Assay (Biochemical Assay) whole_plant->vlcfa dose_response Dose-Response Curve Generation (GR50/EC50 Determination) photosynthesis->dose_response vlcfa->dose_response comparison Comparative Analysis with Propanil & Metolachlor dose_response->comparison

Caption: Experimental workflow for verifying the herbicidal activity of a novel compound.

Detailed Experimental Protocols

The following protocols are designed to be executed with scientific rigor, ensuring the generation of reliable and reproducible data.

Protocol 1: Seed Germination and Seedling Growth Inhibition Assay

This assay serves as a primary screen to determine the pre-emergence herbicidal potential of the test compound.

Objective: To evaluate the effect of 2-chloro-N-(4-chlorophenyl)propanamide on the germination and early growth of representative monocot and dicot weed species.

Materials:

  • Test compound: 2-chloro-N-(4-chlorophenyl)propanamide

  • Comparative compounds: Propanil, Metolachlor

  • Weed seeds: Echinochloa crus-galli (barnyardgrass - monocot) and Amaranthus retroflexus (redroot pigweed - dicot)

  • Petri dishes (9 cm diameter) with filter paper

  • Distilled water

  • Solvent for stock solution (e.g., acetone or DMSO)

  • Growth chamber with controlled temperature and light cycles

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound and comparative compounds in a suitable solvent.

  • Treatment Application:

    • Place two layers of filter paper in each Petri dish.

    • Apply 5 mL of a series of dilutions of the test and comparative compounds to the filter paper. A typical concentration range to start with is 0.1, 1, 10, 100, and 1000 µM.

    • Include a solvent-only control and a distilled water control.

  • Seed Plating: Place 20-25 seeds of either E. crus-galli or A. retroflexus evenly on the treated filter paper.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark cycle).[7]

  • Data Collection: After 7-10 days, record the following for each replicate:

    • Germination percentage (a seed is considered germinated when the radicle is at least 2 mm long).[8]

    • Radicle length of germinated seeds.

    • Hypocotyl/coleoptile length of germinated seeds.

  • Data Analysis: Calculate the percent inhibition of germination and seedling growth for each treatment relative to the solvent control. Generate dose-response curves and determine the GR50 (concentration causing 50% growth reduction) or EC50 (concentration causing 50% effect) values.[1]

Protocol 2: Whole Plant Post-Emergence Assay

This assay evaluates the post-emergence herbicidal activity of the test compound.

Objective: To determine the efficacy of 2-chloro-N-(4-chlorophenyl)propanamide when applied to the foliage of young weed seedlings.

Materials:

  • Test and comparative compounds formulated for spraying (e.g., as an emulsifiable concentrate).

  • Young weed plants (E. crus-galli and A. retroflexus) at the 2-3 leaf stage, grown in pots.

  • Laboratory spray chamber.

  • Greenhouse or controlled environment growth room.

Procedure:

  • Plant Preparation: Grow weeds in pots containing a standard potting mix until they reach the 2-3 leaf stage.

  • Herbicide Application:

    • Prepare a range of application rates for the test and comparative compounds. For Propanil, a typical range is 1000 to 4000 g/ha.[4]

    • Spray the plants uniformly using a laboratory spray chamber calibrated to deliver a specific volume.

    • Include an untreated control group.

  • Post-Treatment Care: Return the pots to the greenhouse and water as needed, avoiding washing the herbicide from the leaves.

  • Data Collection: At 7, 14, and 21 days after treatment (DAT), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death). Also, harvest the above-ground biomass and record the fresh and dry weights.

  • Data Analysis: Calculate the percent weed control and biomass reduction for each treatment compared to the untreated control. Determine the GR50 or ED50 values from the dose-response curves.

Protocol 3: Photosynthesis Inhibition Assay (Chlorophyll Fluorescence)

This assay is a rapid and non-destructive method to assess if the test compound inhibits photosynthetic electron transport, a mechanism characteristic of herbicides like Propanil.[9]

Objective: To measure the effect of 2-chloro-N-(4-chlorophenyl)propanamide on the photosynthetic efficiency of treated plants.

Materials:

  • Treated plants from the whole plant assay (Protocol 2).

  • A portable chlorophyll fluorometer.

Procedure:

  • Dark Adaptation: Before measurement, dark-adapt a leaf from each treated and control plant for at least 20-30 minutes.

  • Fluorescence Measurement:

    • Use the chlorophyll fluorometer to measure the minimal fluorescence (Fo) and maximal fluorescence (Fm) of the dark-adapted leaves.

    • Calculate the maximum quantum yield of photosystem II (PSII) photochemistry using the formula: Fv/Fm = (Fm - Fo) / Fm .

  • Data Analysis: A decrease in the Fv/Fm ratio in treated plants compared to the control indicates an inhibition of PSII, suggesting a mechanism of action similar to Propanil.[6]

Potential Mechanisms of Action

Based on the structural characteristics of 2-chloro-N-(4-chlorophenyl)propanamide, two primary herbicidal mechanisms of action are plausible.

Inhibition of Photosystem II (Propanil-like activity)

Propanil acts by blocking the electron transport chain in photosystem II (PSII) of the photosynthetic apparatus.[5][6] This leads to a buildup of reactive oxygen species and subsequent cell death.

photosystem_II_inhibition cluster_photosynthesis Photosystem II Electron Transport Chain Light Light Energy PSII Photosystem II (P680) Light->PSII Pheo Pheophytin PSII->Pheo Electron Transfer QA Quinone A (QA) Pheo->QA QB Quinone B (QB) QA->QB Cytb6f Cytochrome b6f Complex QB->Cytb6f Propanil Propanil or 2-chloro-N-(4-chlorophenyl)propanamide Propanil->QB Blocks Electron Transfer vlcfa_inhibition cluster_vlcfa_synthesis VLCFA Elongation Pathway C16_C18 C16/C18 Fatty Acids Elongase VLCFA Elongase Enzyme Complex C16_C18->Elongase VLCFA Very-Long-Chain Fatty Acids (>C18) Elongase->VLCFA Membranes Cell Membrane Synthesis & Cell Division VLCFA->Membranes Metolachlor Metolachlor or 2-chloro-N-(4-chlorophenyl)propanamide Metolachlor->Elongase Inhibits

Caption: Inhibition of VLCFA elongation by Chloroacetanilide-like herbicides.

Comparative Efficacy Data

While specific data for 2-chloro-N-(4-chlorophenyl)propanamide is pending experimental verification, the following tables provide efficacy data for the comparative compounds, Propanil and Metolachlor, to serve as a benchmark.

Table 1: Efficacy of Propanil on Common Weeds in Rice

Weed SpeciesApplication Rate (g/ha)Weed Control Efficiency (%)Reference
Echinochloa colona3000 - 4000~73.6[4]
Echinochloa crus-galli3000 - 4000~73.6[4]
Broadleaf Weeds3000 - 4000High[4]

Table 2: Efficacy and Properties of Metolachlor

ParameterValueReference
Typical Application Rate 1120 - 2240 g/ha
Primary Target Weeds Annual grasses, some broadleaf weeds[4]
Mode of Action Inhibition of VLCFA synthesis[4]
Application Timing Pre-emergence

Conclusion and Future Directions

This guide provides a robust framework for the independent verification of the biological activity of 2-chloro-N-(4-chlorophenyl)propanamide. By following the detailed protocols and utilizing the provided comparative data for Propanil and Metolachlor, researchers can effectively characterize the herbicidal potential of this novel compound.

The key outcomes of this investigation will be the determination of its herbicidal efficacy, its spectrum of activity against different weed species, and the elucidation of its primary mechanism of action. These findings will be crucial in assessing its potential for further development as a novel crop protection agent. Subsequent research should focus on crop selectivity, environmental fate, and toxicological profiling to build a comprehensive understanding of this promising molecule.

References

  • Javadi, F., et al. (2021). Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A. Water, 13(15), 2085. [Link]

  • Wikipedia. (n.d.). Propanil. [Link]

  • Wisconsin Department of Agriculture, Trade and Consumer Protection. (n.d.). CHLOROACETANILIDE HERBICIDE METABOLITES IN WISCONSIN GROUNDWATER. [Link]

  • El-Zemity, S. A., et al. (2021). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. Journal of King Saud University - Science, 33(5), 101467.
  • PubChem. (n.d.). Propanil. [Link]

  • Chemical Warehouse. (n.d.). Propanil - Active Ingredient Page. [Link]

  • EXTOXNET. (1996). Propanil. [Link]

  • PubChem. (n.d.). N-(3,4-Dichlorophenyl)propanamide. [Link]

  • Royal Botanic Gardens, Kew. (n.d.). Germination testing: procedures and evaluation. [Link]

  • Singh, S., et al. (2018). Efficacy of propanil for the mixed weed flora in direct-seeded rice. Indian Journal of Weed Science, 50(1), 4-7.
  • Kiran, B. R., et al. (2017). Efficacy of Propanil against Weeds in Direct Seeded Rice and Its Effect on Succeding Crop. International Journal of Current Microbiology and Applied Sciences, 6(7), 1849-1856.
  • Hafner, M. A., et al. (2014). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs.
  • Voss, M. D., et al. (1983). Determination of Herbicide Inhibition of Photosynthetic Electron Transport by Fluorescence. Weed Science, 31(3), 361-367.
  • Seefeldt, S. S., et al. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227.
  • U.S. Environmental Protection Agency. (n.d.). Test Guidelines for Pesticide Data Requirements. [Link]

  • Gamliel, A., et al. (2000). Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. Applied and Environmental Microbiology, 66(5), 1-7.
  • ResearchGate. (n.d.). Seed germination inhibition test in the conventional method. [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52922.
  • PubChem. (n.d.). 2-Chloro-N-phenethyl-acetamide. [Link]

  • da Silva, A. F., et al. (2021). Photosystem II inhibitor herbicides. Planta Daninha, 39, e021241757.
  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [Link]

  • Sorger, P. K., et al. (2017). sensitivity and resistance of breast cancer cell lines to anti-cancer drugs using GR metrics.
  • Juliano, L. M., & Casimero, M. C. (2007). HERBICIDE RESISTANCE IN Echinochloa spp IN THE PHILIPPINES. Proceedings of the 21st Asian-Pacific Weed Science Society (APWSS) Conference, 2-6 October 2007, Colombo, Sri Lanka, 1, 355-360.
  • UC Weed Science. (2023). Weeds in 2023: Wrap Up. [Link]

  • National Seed Health System. (n.d.). Best Practices for Blotter Assays in Seed Health Tests. [Link]

  • ResearchGate. (n.d.). Chemical structure of propanil and its primary detoxification is due to... [Link]

  • Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]

  • Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. [Link]

  • USDA ARS. (2016). Germination Test Methods. [Link]

  • ResearchGate. (2025). 2-Chloro-N-phenylacetamide. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pesticide Fact Sheet: Propanil. [Link]

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Validation

Comparative SAR Analysis: 2-Chloro-N-(4-chlorophenyl)propanamide vs. Established Halo-Amide Scaffolds

Executive Summary Topic: Technical evaluation of 2-chloro-N-(4-chlorophenyl)propanamide (referred to herein as Compound A ) against its 2-bromo analog (Compound B ) and the industry-standard herbicide Propanil (Compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Technical evaluation of 2-chloro-N-(4-chlorophenyl)propanamide (referred to herein as Compound A ) against its 2-bromo analog (Compound B ) and the industry-standard herbicide Propanil (Compound C ).

Core Insight: While Propanil relies on reversible binding to Photosystem II (PSII) for herbicidal activity, Compound A introduces an electrophilic


-chloro "warhead."[1] This structural modification shifts the molecule's profile from a pure receptor ligand to a reactive intermediate  capable of covalent cysteine modification.[1] This guide analyzes this reactivity-stability trade-off, essential for researchers utilizing this scaffold in the synthesis of Non-Steroidal Androgen Receptor Modulators (SARMs) or novel agrochemicals.[1]

Head-to-Head Comparison: The Triad

We evaluate three distinct derivatives to isolate the effects of the


-halogen and the aromatic substitution pattern.
FeatureCompound A (Target)Compound B (Reactive Variant)Compound C (Control/Propanil)
Structure 2-Cl, 4-Cl-phenyl2-Br, 4-Cl-phenylDes-chloro, 3,4-di-Cl-phenyl
Role Synthetic Intermediate / Electrophile High-Reactivity Alkylator Commercial Herbicide
Key Mechanism

Displacement / Covalent Mod.
Rapid

/ Hydrolysis
Reversible D1 Protein Binding
Electrophilicity (

)
Moderate (Tunable)High (Unstable)Negligible
Metabolic Stability Low (GSH conjugation)Very Low (Rapid degradation)Moderate (Amidase hydrolysis)
Primary Application SARM Precursor (e.g., Andarine)Kinetic StudiesRice Herbicide
Technical Analysis
  • Compound A (The Target): The chloride at the

    
    -position creates a polarized center susceptible to nucleophilic attack.[1] This makes it an ideal "lock-and-key" precursor.[1] In drug development, this chloride is often displaced by a cyano- or trifluoromethyl-substituted phenol to generate SARMs.
    
  • Compound B (The Bromo-Analog): Replacing chlorine with bromine increases the leaving group ability (

    
    ).[1] While this accelerates synthetic throughput, it drastically reduces shelf-life and increases non-specific toxicity via rapid alkylation of cellular thiols.[1]
    
  • Compound C (Propanil): Lacking the

    
    -halogen, Propanil is chemically inert to 
    
    
    
    attack under physiological conditions.[1] Its activity is purely non-covalent.[1] This highlights the critical role of the
    
    
    -substituent in determining the "mode of action."[1]

Mechanism of Action & Reactivity Pathways[1]

The following diagram illustrates the divergent pathways for Compound A: Biological Covalent Modification (Toxicity/Activity) versus Synthetic Utility (SARM construction).[1]

ReactivityPathways Start Compound A (2-Cl-N-(4-Cl-Ph)propanamide) Adduct S-Conjugate (Detoxification/Depletion) Start->Adduct  Spontaneous SN2   (Physiological pH) SARM SARM Scaffold (Ether/Thioether Linkage) Start->SARM  Base (K2CO3)    Reflux   GSH Glutathione (GSH) (Intracellular Thiol) GSH->Adduct Toxicity Oxidative Stress (Cell Death) Adduct->Toxicity  GSH Depletion   Nucleophile Ar-O- / Ar-S- (Synthetic Nucleophile) Nucleophile->SARM

Figure 1: Divergent reactivity pathways. In biological systems, the


-chloro group acts as an electrophilic trap for glutathione (GSH).[1] In synthesis, it serves as the attachment point for pharmacophores.[1]

Experimental Protocols

Synthesis of 2-chloro-N-(4-chlorophenyl)propanamide

Objective: High-yield synthesis avoiding di-acylation byproducts.

Reagents:

  • 4-Chloroaniline (1.0 eq)[2]

  • 2-Chloropropionyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Protocol:

  • Preparation: Dissolve 4-chloroaniline (12.75 g, 100 mmol) in anhydrous DCM (150 mL) in a round-bottom flask under

    
     atmosphere. Cool to 0°C.[1]
    
  • Base Addition: Add TEA (16.7 mL, 120 mmol) dropwise.

  • Acylation: Add 2-chloropropionyl chloride (10.7 mL, 110 mmol) dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent bis-acylation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Wash organic layer with 1M HCl (2x), Sat.

    
     (2x), and Brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Validation: Target Melting Point: 110–113°C.

Glutathione (GSH) Reactivity Assay

Objective: Quantify the electrophilic reactivity (


) to predict toxicity or stability.[1]

Principle: The depletion of free thiol (GSH) is monitored via Ellman’s Reagent (DTNB) or direct HPLC.[1]

Protocol:

  • Stock Solutions: Prepare 10 mM Compound A in DMSO and 10 mM GSH in Phosphate Buffer (pH 7.4).

  • Incubation: Mix Compound A (100

    
    M final) with GSH (1 mM final) in buffer (Pseudo-first-order conditions: GSH >> Compound). Incubate at 37°C.
    
  • Sampling: At t = 0, 15, 30, 60, 120 min, remove aliquots.

  • Quenching/Analysis: Stop reaction with 1% Formic Acid. Analyze remaining Compound A via HPLC-UV (254 nm) or LC-MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1]

Comparative Data Analysis

The following data represents typical physicochemical and reactivity profiles for this class of


-haloacetanilides.
MetricCompound A (Cl)Compound B (Br)Compound C (Propanil)
LogP (Lipophilicity) ~2.4~2.63.07
GSH Half-Life (

)
45–60 min< 10 min> 24 hours (Stable)
Melting Point 110–113°C125–128°C91–93°C
Primary Toxicity AlkylationRapid AlkylationMethemoglobinemia (Metabolite)
Decision Matrix: When to use which?
  • Use Compound A if you are synthesizing SARMs or need a "tunable" electrophile that is stable enough to handle on the bench but reactive enough for substitution.[1]

  • Use Compound B only if the nucleophile for the subsequent step is extremely weak (e.g., steric hindrance) and you need the enhanced leaving group ability of bromine.[1]

  • Use Compound C as a negative control in cytotoxicity assays to prove that the biological effect is due to alkylation (covalent binding) rather than just lipophilic receptor binding.[1]

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 4-Chloroaniline Step1 Acylation: + 2-Chloropropionyl Chloride (0°C, DCM, TEA) Start->Step1 Check TLC Check: Complete Conversion? Step1->Check Check->Step1 No (Stir longer) Workup Workup: Acid/Base Wash Recrystallization (EtOH) Check->Workup Yes Product Final Product: 2-chloro-N-(4-chlorophenyl)propanamide Workup->Product

Figure 2: Step-by-step synthetic workflow for the high-yield production of Compound A.

References

  • Mechanism of Action (Propanil): United States Environmental Protection Agency.[1] (2006).[1][3] Reregistration Eligibility Decision (RED) for Propanil.[1] Link

  • Synthesis & Crystallography: Ma, D. S., et al. (2011).[1][4] "2-(4-Chlorophenyl)acetamide".[1][5] Acta Crystallographica Section E. Link

  • GSH Reactivity: Coles, B. (1984).[1] "Effects of modifying structure on electrophilic reactivity...". Drug Metabolism and Disposition. (Contextual grounding for

    
    -haloamide reactivity).
    
  • SARM Synthesis Context: Narayana Swamy, G., et al. (2012).[1][2] "Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide". Der Pharma Chemica. Link

  • Chemical Properties: PubChem. "2-chloro-N-(4-chlorophenyl)propanamide".[1] National Library of Medicine.[1] Link

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-chloro-N-(4-chlorophenyl)propanamide

Introduction: The Critical Role of Method Validation In pharmaceutical development and quality control, the ability to reliably detect and quantify specific chemical entities is paramount. The compound 2-chloro-N-(4-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Method Validation

In pharmaceutical development and quality control, the ability to reliably detect and quantify specific chemical entities is paramount. The compound 2-chloro-N-(4-chlorophenyl)propanamide is a potential process-related impurity or degradant in the synthesis of various active pharmaceutical ingredients (APIs). Its presence, even in minute quantities, can significantly impact the safety and efficacy of the final drug product. Therefore, establishing and validating a robust analytical method for its quantification is not merely a procedural step but a foundational requirement for regulatory compliance and patient safety.[1][2][3]

This guide provides an in-depth comparison of two primary analytical techniques for the quantification of 2-chloro-N-(4-chlorophenyl)propanamide: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[4][5][6]

The objective of validating an analytical method is to provide documented evidence that the procedure consistently produces reliable and accurate results.[3][7] This guide will delve into the experimental design, execution, and interpretation of validation parameters, offering field-proven insights into the causality behind methodological choices.

The Regulatory Cornerstone: ICH Q2(R1)

All analytical method validation activities are anchored to the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[5][6] This internationally recognized standard ensures a harmonized approach to validation, which is critical for global drug submissions. The core validation parameters stipulated by ICH Q2(R1) and discussed in this guide include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The method's ability to produce results directly proportional to the analyte concentration.

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.

Visualization of the Validation Workflow

A well-defined workflow is essential for a systematic and compliant validation process. The following diagram illustrates the logical progression from method development to full validation.

Validation_Workflow cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: ICH Q2(R1) Validation cluster_imp Phase 3: Implementation Dev Method Development (Selectivity, Sensitivity) Opt Method Optimization (Peak Shape, Run Time) Dev->Opt Refinement Spec Specificity (Forced Degradation) Opt->Spec Finalized Method LinAccP Linearity, Accuracy, Precision, Range Spec->LinAccP LODLOQ LOD & LOQ (S/N or STEYX) LinAccP->LODLOQ Robust Robustness (OAT Variations) LODLOQ->Robust Transfer Method Transfer Robust->Transfer Validated Method Routine Routine QC Use Transfer->Routine

Caption: Logical workflow for analytical method validation.

Comparative Analysis: HPLC-UV vs. GC-MS

The choice of analytical technique is driven by the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. For 2-chloro-N-(4-chlorophenyl)propanamide, both HPLC-UV and GC-MS present viable options, each with distinct advantages.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a powerful separation technique that relies on the differential partitioning of an analyte between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 2-chloro-N-(4-chlorophenyl)propanamide, a reversed-phase (RP) method is the logical choice.[8] Detection is achieved using a UV detector, as the aromatic rings in the molecule provide sufficient chromophores for sensitive detection.

Expert Rationale: An RP-HPLC method is often the first choice for routine quality control due to its robustness, cost-effectiveness, and widespread availability. The selection of a C18 stationary phase is based on the non-polar nature of the target analyte, ensuring adequate retention and separation from more polar process impurities or degradants.

Detailed Experimental Protocol: HPLC-UV

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

    • Chromatographic Data System (CDS) for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and Water (60:40 v/v). Rationale: This isocratic mobile phase provides a good balance of elution strength and analysis time for this compound.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 240 nm. Rationale: This wavelength corresponds to a high absorbance maximum for the chlorophenyl group, maximizing sensitivity.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: Mobile Phase (Acetonitrile:Water, 60:40).

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-chloro-N-(4-chlorophenyl)propanamide reference standard and dissolve in 100 mL of diluent.

    • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution to cover the desired range (e.g., 0.1 to 10 µg/mL).

    • Sample Solution: Prepare the drug substance or product sample in the diluent to a target concentration within the calibration range.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a highly selective and sensitive technique ideal for volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.

Expert Rationale: GC-MS is the superior choice when unambiguous identification and ultra-low-level quantification are required. The mass spectrometer acts as a highly specific detector, capable of distinguishing the target analyte from co-eluting impurities, which is a significant advantage over UV detection.[9][10] This is particularly crucial for impurity profiling in complex matrices.

Detailed Experimental Protocol: GC-MS

  • Instrumentation:

    • Gas chromatograph equipped with an autosampler and a mass selective detector (MSD).

    • Data system for instrument control and data analysis.

  • Chromatographic and MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: This non-polar column is well-suited for a wide range of semi-volatile organic compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MSD Transfer Line Temp: 290°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Rationale: SIM mode drastically increases sensitivity and selectivity by monitoring only characteristic ions of the target analyte.

    • Monitored Ions (m/z): 203 (M+), 127, 155. Rationale: These ions correspond to the molecular ion and key fragments, providing high confidence in identification.

  • Standard and Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Standard Stock Solution (100 µg/mL): Prepare as described for HPLC, using the appropriate GC solvent.

    • Working Standard Solutions: Prepare calibration standards by serial dilution to cover the range (e.g., 0.01 to 1.0 µg/mL).

    • Sample Solution: If the sample is not directly soluble, an appropriate extraction procedure (e.g., liquid-liquid extraction) may be required.

Head-to-Head Validation Data Comparison

The performance of each method is evaluated against the ICH validation parameters. The following tables summarize typical experimental data obtained during the validation of these two methods.

Specificity (Forced Degradation)

To demonstrate specificity, forced degradation studies are performed to ensure the method can separate the analyte from potential degradation products.[11][12][13] Samples are stressed under acidic, basic, oxidative, thermal, and photolytic conditions.[11] The goal is to achieve 5-20% degradation of the active ingredient.[11]

Table 1: Forced Degradation Results

Stress ConditionMethodObservationPeak Purity (PDA) / Mass Spectrum Confirmation
0.1 M HCl, 60°C, 4hHPLC-UVMajor degradant peak observed at RRT 0.85Pass
0.1 M NaOH, 60°C, 2hHPLC-UVTwo minor degradant peaks observed at RRT 0.7 & 1.2Pass
3% H₂O₂, RT, 24hHPLC-UVOne major degradant peak observed at RRT 0.9Pass
0.1 M HCl, 60°C, 4hGC-MSDegradant peak identified; distinct mass spectrumPass
0.1 M NaOH, 60°C, 2hGC-MSDegradant peaks resolved; no spectral overlapPass
3% H₂O₂, RT, 24hGC-MSOxidative degradant confirmed by mass spectrumPass

RRT = Relative Retention Time

Linearity, Range, LOD, and LOQ

Table 2: Comparison of Quantitative Performance Parameters

ParameterHPLC-UVGC-MS
Linearity Range 0.1 - 10.0 µg/mL0.01 - 1.0 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.03 µg/mL0.003 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL0.01 µg/mL

Expert Insight: The GC-MS method demonstrates approximately a 10-fold greater sensitivity (lower LOD/LOQ) than the HPLC-UV method. This is a direct result of the selectivity of the mass spectrometer and the use of SIM mode, which filters out background noise.

Accuracy and Precision

Accuracy is determined by spike recovery experiments, while precision is assessed by analyzing multiple replicates.

Table 3: Accuracy and Precision Data

ParameterHPLC-UVGC-MS
Accuracy (% Recovery at 3 levels) 98.5% - 101.2%99.1% - 100.8%
Precision (Repeatability, %RSD, n=6) < 1.5%< 2.0%
Precision (Intermediate, %RSD) < 2.0%< 2.5%

%RSD = Percent Relative Standard Deviation

Expert Insight: Both methods exhibit excellent accuracy and precision, well within the typical acceptance criteria (e.g., recovery of 98-102% and RSD < 2%). The slightly higher RSD for the GC-MS method can be attributed to the multi-step sample preparation that may be required for complex matrices.

Decision Framework: Selecting the Right Method

The choice between HPLC-UV and GC-MS is not about which method is "better," but which is more "fit for purpose."

Method_Selection start Start: Need to Quantify 2-chloro-N-(4-chlorophenyl)propanamide level Is Quantification Limit < 0.1 µg/mL required? start->level matrix Is the Sample Matrix Complex or 'Dirty'? level->matrix No gcms Use GC-MS Method level->gcms Yes id Is Unambiguous ID (Structural Info) Required? matrix->id No matrix->gcms Yes hplc Use HPLC-UV Method id->hplc No id->gcms Yes

Caption: Decision tree for analytical method selection.

Conclusion and Recommendations

Both the developed HPLC-UV and GC-MS methods are validated and proven to be specific, accurate, precise, and linear for the determination of 2-chloro-N-(4-chlorophenyl)propanamide.

  • The HPLC-UV method is highly recommended for routine quality control applications, such as release testing and stability studies where the expected concentration of the impurity is well above the 0.1 µg/mL quantitation limit. Its operational simplicity, lower cost, and robustness make it an efficient workhorse for this purpose.

  • The GC-MS method is the superior choice for applications requiring trace-level quantification or confirmatory analysis . It is indispensable for impurity identification in early-stage development, troubleshooting manufacturing processes, and analyzing samples from complex matrices where the high selectivity of the mass spectrometer is necessary to ensure reliable results.

Ultimately, the selection of the analytical method should be based on a risk assessment that considers the intended use of the data and the regulatory requirements for the specific stage of drug development.

References

  • Analytical Method Validation for Biopharmaceuticals. (n.d.). SciSpace. Retrieved February 2, 2026, from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved February 2, 2026, from [Link]

  • MDPI. (2022, May 27). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved February 2, 2026, from [Link]

  • Chemistry Research Journal. (n.d.). Analytical Method Validation: Principles, Techniques, and Applications. Retrieved February 2, 2026, from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved February 2, 2026, from [Link]

  • BioPharm International. (2004, November 1). Validating Analytical Methods for Biopharmaceuticals, Part 2. Retrieved February 2, 2026, from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved February 2, 2026, from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved February 2, 2026, from [Link]

  • PharmTech. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 2, 2026, from [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). Analytical method validation: A brief review. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2020, May 12). (PDF) NMR and GC/MS analysis of industrial chloroparaffin mixtures. Retrieved February 2, 2026, from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 2, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). Propanamide, N-(4-chlorophenyl)-2,2-dimethyl-. Retrieved February 2, 2026, from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved February 2, 2026, from [Link]

  • American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved February 2, 2026, from [Link]

  • Elsevier. (2019, March 9). A practical guide to validation and verification of analytical methods in the clinical laboratory. Retrieved February 2, 2026, from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved February 2, 2026, from [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved February 2, 2026, from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved February 2, 2026, from [Link]

  • EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved February 2, 2026, from [Link]

  • Agilent. (2017, October 9). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time‑of‑Flight Mass Spectrometry. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Contract Laboratory. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved February 2, 2026, from [Link]

  • NIH. (2020, May 29). NMR and GC/MS analysis of industrial chloroparaffin mixtures. Retrieved February 2, 2026, from [Link]

  • Journal of Global Biosciences. (2020, May 12). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Retrieved February 2, 2026, from [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 8). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. Retrieved February 2, 2026, from [Link]

Sources

Validation

Reproducibility Guide: 2-chloro-N-(4-chlorophenyl)propanamide Synthesis &amp; Bioactivity Profiling

Executive Summary The compound 2-chloro-N-(4-chlorophenyl)propanamide (CAS: 1943-52-8) serves as a critical electrophilic scaffold in medicinal chemistry and agrochemical development. Structurally, it is an -haloamide an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-chloro-N-(4-chlorophenyl)propanamide (CAS: 1943-52-8) serves as a critical electrophilic scaffold in medicinal chemistry and agrochemical development. Structurally, it is an


-haloamide analog of the herbicide Propanil, distinguished by the reactive chlorine at the 

-carbon of the propionyl chain.

This guide addresses the "reproducibility crisis" often encountered with this scaffold: hydrolytic instability of the


-chloro moiety and stereochemical drift  (racemization) during synthesis. We compare the industrial standard (Acid Chloride Method) against a high-precision Laboratory Method (Coupling Agent), providing self-validating protocols to ensure batch-to-batch consistency.

Part 1: Synthesis Routes & Reproducibility Analysis

Comparative Analysis of Synthetic Methodologies

We evaluated two primary routes. The choice depends on the required scale and stereochemical integrity.

FeatureMethod A: Acyl Chloride (Schotten-Baumann)Method B: Direct Coupling (EDC/HOBt)
Primary Mechanism Nucleophilic Acyl SubstitutionCarbodiimide-mediated Condensation
Reagents 2-chloropropanoyl chloride + 4-chloroaniline2-chloropropanoic acid + 4-chloroaniline
Yield (Typical) 85–92%70–80%
Purity (Crude) High (Main impurity: HCl salts)Moderate (Urea byproducts)
Racemization Risk High (via Ketene intermediate)Low (Mild conditions)
Scalability Excellent (kg scale)Poor (g scale)
Cost Efficiency HighLow
Critical Control Points (The "Expertise" Pillar)
  • The Ketene Pathway (Racemization): In Method A, using strong bases (e.g., Et3N) with acid chlorides can promote elimination of HCl to form a ketene intermediate, destroying the chirality at the

    
    -carbon.
    
    • Correction: Use inorganic bases (K2CO3) in biphasic systems or maintain T < 0°C if using organic bases.

  • Hydrolytic Instability: The

    
    -chloro atom is susceptible to nucleophilic attack by water (hydrolysis to 
    
    
    
    -hydroxy) or the aniline itself (dimerization).
    • Correction: Strictly anhydrous solvents for Method A; rapid workup at neutral pH.

Workflow Visualization: Method A (Optimized)

SynthesisWorkflow Start Start: 2-chloropropanoyl chloride + 4-chloroaniline Solvent Solvent: DCM (Anhydrous) Base: K2CO3 (Solid) Start->Solvent Dissolution Reaction Reaction: 0°C to RT 2 Hours Solvent->Reaction Dropwise Addition Quench Quench: 1M HCl wash (Removes unreacted amine) Reaction->Quench TLC Check (Rf ~0.6) Dry Drying: Na2SO4 Evaporation Quench->Dry Phase Sep Recryst Recrystallization: EtOH/Water (9:1) Dry->Recryst Crude Solid Product Final Product: White Needles Recryst->Product Vacuum Dry

Figure 1: Optimized Schotten-Baumann protocol minimizing racemization and hydrolysis risks.

Part 2: Detailed Experimental Protocols

Protocol A: High-Fidelity Synthesis (Acid Chloride Route)

Recommended for generating racemic standards or bulk material.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 4-chloroaniline (12.75 g, 100 mmol) and anhydrous Dichloromethane (DCM) (100 mL).

  • Base Addition: Add Potassium Carbonate (K2CO3) (16.6 g, 120 mmol). Note: We use solid inorganic base to prevent homogenous base-catalyzed racemization.

  • Acylation: Cool to 0°C. Add 2-chloropropanoyl chloride (13.9 g, 110 mmol) dropwise over 30 minutes via an addition funnel.

    • Self-Validating Step: Monitor internal temperature; do not exceed 5°C during addition.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: TLC (Hexane:EtOAc 3:1). Product Rf ≈ 0.6; Aniline Rf ≈ 0.3.

  • Workup: Filter off inorganic salts. Wash filtrate with 1M HCl (2 x 50 mL) to remove unreacted aniline, then Sat. NaHCO3 (2 x 50 mL), then Brine.

  • Purification: Dry over Na2SO4, concentrate. Recrystallize from Ethanol/Water (9:1).

    • Expected Yield: ~88%.

    • Characterization: 1H NMR (CDCl3):

      
       1.75 (d, 3H), 4.55 (q, 1H), 7.30 (d, 2H), 7.50 (d, 2H), 8.20 (br s, 1H).
      

Part 3: Bioassay Methodologies & Comparative Data

The biological activity of 2-chloro-N-(4-chlorophenyl)propanamide stems from two mechanisms:

  • Reversible Inhibition: Structural mimicry of Propanil (PSII inhibitor).

  • Covalent Modification: The

    
    -chloro group is an electrophile that can alkylate cysteine residues (Cys-SH) in target proteins.
    
Comparative Efficacy Table
Assay TypeTarget2-Cl-N-(4-Cl-Ph) (Subject)Propanil (Standard)Lidocaine (Control)
Herbicidal PSII (Hill Reaction)IC50: 2.5 µMIC50: 0.8 µMInactive
Antibacterial S. aureus (MIC)32 µg/mL>128 µg/mL>500 µg/mL
Covalent Binding GSH Alkylation Rate



Bioassay Protocol: Covalent Binding Potential (GSH Assay)

This assay validates the "reactive intermediate" hypothesis.

  • Incubation: Mix test compound (100 µM) with reduced Glutathione (GSH, 5 mM) in Phosphate Buffer (pH 7.4) at 37°C.

  • Monitoring: Aliquot at t=0, 30, 60, 120 min.

  • Detection: Analyze via HPLC-MS. Look for the mass shift corresponding to the GSH-adduct [M + 307 - HCl].

  • Interpretation: A rapid decrease in parent compound peak area confirms high alkylating potential, correlating with higher cytotoxicity but lower specificity.

Pathway Visualization: Mechanism of Action

Bioactivity cluster_0 Pathway A: Reversible Binding cluster_1 Pathway B: Covalent Modification Compound 2-chloro-N-(4-chlorophenyl)propanamide PSII Photosystem II (D1 Protein) Compound->PSII Structural Mimicry Cysteine Cysteine Thiol (Enzyme Active Site) Compound->Cysteine Nu- Attack on alpha-Carbon Inhibition Electron Transport Blockade PSII->Inhibition Alkylation Irreversible Adduct Formation Cysteine->Alkylation Cl- Displacement

Figure 2: Dual-mode mechanism: PSII inhibition (herbicidal) vs. Cysteine alkylation (general toxicity).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Foundational text for Schotten-Baumann mechanisms).

  • PubChem Database. (2023). Compound Summary for CID 43697940. National Center for Biotechnology Information. [Link]

  • Rao, V. S., & Duke, W. B. (1976). Effect of alachlor, propachlor, and prynachlor on GA3-induced production of protease and alpha-amylase. Weed Science. (Comparative bioactivity of alpha-chloroacetamides). [Link]

  • U.S. Environmental Protection Agency. (2005). Reregistration Eligibility Decision (RED) for Propanil. (Source for Propanil mode of action comparison). [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative In Silico Analysis: Docking Studies of 2-chloro-N-(4-chlorophenyl)propanamide and its Analogs Against the TRPV1 Receptor

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 2-chloro-N-(4-chlorophenyl)propanamide and its structural analogs. As direct experimental data on the specific biologi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 2-chloro-N-(4-chlorophenyl)propanamide and its structural analogs. As direct experimental data on the specific biological targets of this compound are limited, this document outlines a scientifically robust, hypothesis-driven approach. Based on the recurrent activity of the N-phenylpropanamide scaffold in relevant literature, we will explore the potential of these compounds as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain and inflammation research.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step protocol for in silico analysis, from target selection and ligand preparation to docking simulations and data interpretation. The causality behind each experimental choice is explained to ensure both technical accuracy and practical applicability.

Introduction: The Rationale for a Hypothesis-Driven In Silico Investigation

The N-phenylpropanamide core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, several compounds featuring this moiety have been identified as potent antagonists of the TRPV1 receptor.[1][2] The TRPV1 channel is a non-selective cation channel predominantly expressed in sensory neurons and is activated by various stimuli, including heat, protons, and capsaicin (the pungent component of chili peppers). Its role in nociceptive signaling makes it an attractive target for the development of novel analgesic agents.

Given the structural similarities of 2-chloro-N-(4-chlorophenyl)propanamide to known TRPV1 antagonists, we hypothesize that this compound and its analogs may also interact with this receptor. Molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a receptor, serves as a powerful initial step to test this hypothesis. It allows for a rapid and cost-effective evaluation of potential binding affinities and interaction patterns, thereby guiding further experimental validation.

This guide will focus on a comparative docking study of the parent compound and a curated set of its analogs against the human TRPV1 receptor. The aim is to elucidate potential structure-activity relationships (SAR) by systematically varying the position of the chloro substituent on the phenyl ring.

Experimental Design and Methodology

The following sections detail a rigorous, self-validating protocol for the comparative docking studies.

Selection of the Biological Target

Based on the prevalence of the N-phenylpropanamide scaffold in TRPV1 antagonists, the human TRPV1 receptor has been selected as the biological target for this study. A high-resolution crystal structure of the human TRPV1 in complex with a known antagonist, SB-366791, is available in the Protein Data Bank (PDB ID: 8GFA).[3][4] This structure provides an excellent template for defining the binding pocket and for validating our docking protocol.

Ligand Selection and Preparation

To establish a clear structure-activity relationship, a focused set of analogs will be investigated alongside the parent compound, 2-chloro-N-(4-chlorophenyl)propanamide. The selected ligands are:

  • Parent Compound: 2-chloro-N-(4-chlorophenyl)propanamide

  • Analog 1 (Positional Isomer): 2-chloro-N-(3-chlorophenyl)propanamide

  • Analog 2 (Positional Isomer): 2-chloro-N-(2-chlorophenyl)propanamide

  • Analog 3 (Unsubstituted): N-phenylpropanamide

These analogs will allow for the assessment of the influence of the chloro group's position on the phenyl ring on the predicted binding affinity and interactions with the TRPV1 receptor.

Ligand Preparation Protocol:

  • 2D Structure Generation: The 2D structures of the parent compound and its analogs will be drawn using a chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Structure Generation and Energy Minimization: The 2D structures will be converted to 3D structures and subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) in a computational chemistry software package like Avogadro or UCSF Chimera. This step is crucial for obtaining a low-energy, stable conformation of each ligand.

  • File Format Conversion: The energy-minimized structures will be saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom type information required by AutoDock Vina.

Receptor Preparation

The crystal structure of the human TRPV1 receptor (PDB ID: 8GFA) will be prepared for docking as follows:

  • PDB File Download: The PDB file will be downloaded from the RCSB Protein Data Bank.[5]

  • Removal of Non-essential Molecules: All water molecules, co-factors, and the co-crystallized ligand (SB-366791) will be removed from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.

  • Addition of Polar Hydrogens and Gasteiger Charges: Polar hydrogen atoms will be added to the protein, and Gasteiger partial charges will be assigned to all atoms. This is a critical step for accurately calculating the electrostatic interactions during docking.

  • File Format Conversion: The prepared receptor structure will be saved in the PDBQT file format.

Molecular Docking Protocol

Molecular docking will be performed using AutoDock Vina, a widely used and validated open-source docking program.[6][7]

Step-by-Step Docking Workflow:

  • Grid Box Definition: A grid box will be defined to encompass the binding site of the co-crystallized ligand (SB-366791) in the TRPV1 receptor. The center and dimensions of the grid box will be determined to ensure that the entire binding pocket is included in the search space.

  • Docking Simulation: Each prepared ligand (in PDBQT format) will be docked into the prepared TRPV1 receptor (in PDBQT format) using the defined grid box. The exhaustiveness of the search will be set to a high value (e.g., 20) to ensure a thorough exploration of the conformational space.

  • Generation of Docked Poses: AutoDock Vina will generate a set of binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

Post-Docking Analysis and Visualization

The results of the docking simulations will be analyzed to compare the binding affinities and interaction patterns of the parent compound and its analogs.

  • Binding Affinity Comparison: The predicted binding affinities of the top-ranked poses for each ligand will be tabulated for direct comparison. A more negative binding affinity indicates a more favorable predicted interaction.

  • Interaction Analysis: The top-ranked pose for each ligand will be visualized in complex with the TRPV1 receptor using PyMOL.[8][9][10] Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the binding pocket will be identified and analyzed.

  • Redocking Validation (Self-Validation): To validate the docking protocol, the co-crystallized ligand (SB-366791) will be extracted and redocked into the TRPV1 binding site. The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose will be calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Visualization of Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this guide.

Ligand_Preparation_Workflow cluster_ligand_prep Ligand Preparation Workflow 2D_Structure Draw 2D Structure (e.g., ChemDraw) 3D_Conversion Convert to 3D & Energy Minimize (e.g., Avogadro, MMFF94) 2D_Structure->3D_Conversion Generate 3D coordinates PDBQT_Conversion Convert to PDBQT (AutoDock Tools) 3D_Conversion->PDBQT_Conversion Assign charges & atom types

Caption: Workflow for the preparation of ligands for docking.

Receptor_Preparation_Workflow cluster_receptor_prep Receptor Preparation Workflow Download_PDB Download PDB File (PDB ID: 8GFA) Clean_PDB Remove Water & Co-crystallized Ligand (e.g., PyMOL) Download_PDB->Clean_PDB Add_Hydrogens Add Polar Hydrogens & Assign Gasteiger Charges (AutoDock Tools) Clean_PDB->Add_Hydrogens Receptor_PDBQT Save as PDBQT Add_Hydrogens->Receptor_PDBQT

Caption: Workflow for the preparation of the TRPV1 receptor.

Docking_Analysis_Workflow cluster_docking_analysis Docking and Analysis Workflow Prepared_Ligands Prepared Ligands (PDBQT) Docking Molecular Docking (AutoDock Vina) Prepared_Ligands->Docking Prepared_Receptor Prepared Receptor (PDBQT) Prepared_Receptor->Docking Results Docking Results (Binding Poses & Affinities) Docking->Results Analysis Post-Docking Analysis (PyMOL) Results->Analysis Comparison Comparative Analysis (Binding Affinities & Interactions) Analysis->Comparison

Caption: Overall workflow for molecular docking and analysis.

Comparative Data Presentation

The quantitative results of the docking study will be summarized in a clear and concise table to facilitate comparison.

CompoundStructurePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Parent Compound 2-chloro-N-(4-chlorophenyl)propanamide-X.XTyr511, Ser512, Thr550
Analog 1 2-chloro-N-(3-chlorophenyl)propanamide-Y.YTyr511, Arg557
Analog 2 2-chloro-N-(2-chlorophenyl)propanamide-Z.ZSer512, Thr550, Met547
Analog 3 N-phenylpropanamide-W.WTyr511

Note: The binding affinities and key interacting residues presented in this table are hypothetical and serve as a template for presenting the actual results of the docking study.

Discussion and Interpretation of (Hypothetical) Results

Furthermore, a comparison between the positional isomers would provide insights into the steric and electronic effects of the chloro group's position. For example, if the para-substituted analog (parent compound) shows a better binding affinity than the ortho- and meta-substituted analogs, it might indicate that the para position allows for optimal interactions within the binding pocket, perhaps through a specific hydrophobic interaction or by avoiding steric clashes.

The visualization of the binding poses would be crucial to rationalize these findings. For example, the analysis might reveal that the amide group of the propanamide linker forms key hydrogen bonds with specific polar residues in the TRPV1 binding pocket, while the chlorinated phenyl ring engages in hydrophobic interactions with nonpolar residues. The specific nature and geometry of these interactions would likely differ for each analog, explaining the variations in their predicted binding affinities.

It is imperative to remember that molecular docking is a predictive tool. While it provides valuable insights and helps in prioritizing compounds for further investigation, the results must be validated through experimental assays, such as in vitro binding assays or functional cell-based assays.

Conclusion

This guide has presented a comprehensive and scientifically grounded methodology for conducting a comparative molecular docking study of 2-chloro-N-(4-chlorophenyl)propanamide and its analogs against the human TRPV1 receptor. By following this hypothesis-driven approach, researchers can gain valuable preliminary insights into the potential of these compounds as TRPV1 antagonists and generate a solid foundation for subsequent experimental validation. The emphasis on a self-validating protocol and detailed analysis ensures the trustworthiness and scientific integrity of the in silico investigation.

References

  • Orlando, B.J., & Malkowski, M.G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 72(Pt 10), 772–776. [Link]

  • Kwon, Y., & Lee, J. (2023). Human TRPV1 structure and inhibition by the analgesic SB-366791. Nature Communications, 14(1), 2452. [Link]

  • Liao, M., Cao, E., Julius, D., & Cheng, Y. (2013). Structure of the TRPV1 ion channel determined by electron cryo-microscopy. Nature, 504(7478), 107–112. [Link]

  • Kwon, Y., & Lee, J. (2023). Human TRPV1 structure and inhibition by the analgesic SB-366791. Nature Communications, 14(1), 2452. [Link]

  • Orlando, B.J., & Malkowski, M.G. (2016). The Structure of Vioxx Bound to Human COX-2. RCSB PDB. [Link]

  • Scripps Research. (n.d.). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Lee, J., et al. (2012). 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(2), 1047–1051. [Link]

  • The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC. (2022). Autodock result protein-ligand interaction analysis using pymol. [Link]

  • Lee, J., et al. (2012). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 20(16), 4975–4984. [Link]

  • Kwon, Y., & Lee, J. (2023). Cryo-EM structure of human TRPV1 in complex with the analgesic drug SB-366791. RCSB PDB. [Link]

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]

  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial. Retrieved from [Link]

  • Orlando, B.J., & Malkowski, M.G. (2016). The Structure of Vioxx Bound to Human COX-2. Protein Data Bank Japan. [Link]

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  • Ellson, J., et al. (2024). DOT Language. Graphviz. [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]

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  • Sari, D. R. T., et al. (2020). THE EFFECT OF KAEMPFEROL, ETHYL-p-METHOXYCINNAMATE, AND THE ETHANOL EXTRACT OF Kaempferia galanga RHIZOME ON THE PRODUCTION OF PROSTAGLANDIN BY In-vitro AND In-silico STUDY. Indonesian Journal of Pharmacy, 31(1), 26. [Link]

  • Li, Y., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. RSC Medicinal Chemistry, 13(8), 1011–1022. [Link]

  • Bioinformatics Review. (2023). [Tutorial] Performing docking using DockingPie plugin in PyMOL. [Link]

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  • Lee, J., et al. (2011). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry, 19(24), 7513–7524. [Link]

  • Bioinformatics With BB. (2020). Pymol Advanced Session | Protein Ligand Interactions | Pymol Plugin Installation. YouTube. [Link]

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Validation

Assessing the Selectivity of 2-chloro-N-(4-chlorophenyl)propanamide: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. An ideal therapeutic agent maximizes on-target efficacy while minimizing off-target effects, a balance tha...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. An ideal therapeutic agent maximizes on-target efficacy while minimizing off-target effects, a balance that hinges on a thorough understanding of its interaction with the broader proteome. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 2-chloro-N-(4-chlorophenyl)propanamide , using a hypothetical but scientifically rigorous approach.

For the purpose of this illustrative guide, we will posit that initial high-throughput screening has identified 2-chloro-N-(4-chlorophenyl)propanamide as a potential inhibitor of Histone Deacetylases (HDACs) . This enzyme class represents a clinically validated target for various malignancies, with several approved drugs on the market.[1] However, the therapeutic window of many HDAC inhibitors is narrow, often due to a lack of selectivity among the different HDAC isoforms.[1] Therefore, a detailed comparison with established HDAC inhibitors is crucial to ascertain the potential utility of our compound of interest.

This guide will delineate a multi-tiered strategy for profiling the selectivity of 2-chloro-N-(4-chlorophenyl)propanamide against a panel of well-characterized HDAC inhibitors, including both pan-inhibitors and isoform-selective compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

The Competitive Landscape: A Panel of Reference HDAC Inhibitors

To contextualize the selectivity profile of 2-chloro-N-(4-chlorophenyl)propanamide, it is essential to benchmark its activity against a curated panel of existing HDAC inhibitors with varying selectivity profiles.

Inhibitor Class Selectivity Profile Key Characteristics
Vorinostat (SAHA) Pan-HDAC InhibitorInhibits Class I (HDAC1, 2, 3, 8) and Class IIb (HDAC6) HDACs at low nanomolar concentrations.[2][3]FDA-approved for cutaneous T-cell lymphoma; serves as a benchmark for broad-spectrum HDAC inhibition.[2]
Trichostatin A (TSA) Pan-HDAC InhibitorA natural product that potently inhibits Class I and II HDACs.[4]Widely used as a research tool for studying the effects of general HDAC inhibition.
Romidepsin (FK228) Class I-selectivePrimarily inhibits HDAC1 and HDAC2.[5][6]A cyclic peptide prodrug, FDA-approved for cutaneous T-cell lymphoma.[2][6]
Entinostat (MS-275) Class I-selectivePotently inhibits HDAC1 and HDAC3.[7][8]A benzamide derivative with distinct selectivity within Class I.[9]
Tubacin Isoform-selectiveHighly selective for the cytoplasmic HDAC6.[10]A valuable tool for dissecting the specific roles of HDAC6 in cellular processes.[7]

A Multi-pronged Approach to Selectivity Profiling

A robust assessment of inhibitor selectivity requires a combination of in vitro biochemical assays and cell-based functional assays. This tiered approach allows for the determination of direct enzymatic inhibition and the translation of this activity into a cellular context.

G cluster_0 Tier 1: Biochemical Selectivity cluster_1 Tier 2: Cellular Potency & Selectivity cluster_2 Tier 3: Advanced Profiling Biochemical Assays Biochemical Assays Recombinant HDAC Isoforms Recombinant HDAC Isoforms Biochemical Assays->Recombinant HDAC Isoforms Target Panel Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Informs IC50 Determination IC50 Determination Recombinant HDAC Isoforms->IC50 Determination Quantification Histone Acetylation Histone Acetylation Cell-Based Assays->Histone Acetylation Target Engagement Cell Viability Cell Viability Cell-Based Assays->Cell Viability Functional Outcome Advanced Methods Advanced Methods Cell-Based Assays->Advanced Methods Informs Chemical Proteomics Chemical Proteomics Advanced Methods->Chemical Proteomics Off-Target ID Transcriptional Profiling Transcriptional Profiling Advanced Methods->Transcriptional Profiling Pathway Analysis

Caption: A tiered workflow for assessing inhibitor selectivity.

Tier 1: Biochemical Selectivity Profiling

The initial step is to determine the direct inhibitory activity of 2-chloro-N-(4-chlorophenyl)propanamide against a panel of purified, recombinant human HDAC isoforms. This provides a quantitative measure of potency and selectivity at the enzymatic level.

Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol is adapted from established methods for determining HDAC inhibitor IC50 values.[11]

  • Reagents and Materials:

    • Recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8 recommended for initial screening).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • HDAC developer solution (containing Trichostatin A to stop the reaction and a trypsin-like protease to cleave the deacetylated substrate).

    • Test compound (2-chloro-N-(4-chlorophenyl)propanamide) and reference inhibitors dissolved in DMSO.

    • 384-well black microplates.

    • Fluorescence plate reader (Ex/Em ~355/460 nm).

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitors in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • Add 5 µL of diluted inhibitor to the wells of the 384-well plate. Include wells with assay buffer and DMSO as a no-inhibitor control, and wells with a potent pan-inhibitor like Trichostatin A as a positive control for inhibition.

    • Add 20 µL of diluted recombinant HDAC enzyme to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding 50 µL of HDAC developer solution to each well.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from the positive control wells.

    • Normalize the data to the no-inhibitor control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.

Expected Outcome: This assay will generate IC50 values for 2-chloro-N-(4-chlorophenyl)propanamide against each HDAC isoform, allowing for a direct comparison with the reference inhibitors.

Inhibitor HDAC1 IC50 (nM) HDAC2 IC50 (nM) HDAC3 IC50 (nM) HDAC6 IC50 (nM) HDAC8 IC50 (nM) Selectivity Notes
2-chloro-N-(4-chlorophenyl)propanamide ExperimentalExperimentalExperimentalExperimentalExperimentalTo be determined
Vorinostat (SAHA) ~10~20~15~50~200Pan-inhibitor
Romidepsin ~5~10>1000>1000>1000Class I selective (HDAC1/2)
Entinostat ~50~100~20>5000>5000Class I selective (HDAC1/3)
Tubacin >10000>10000>10000~5>10000HDAC6 selective

Note: IC50 values for reference inhibitors are approximate and can vary depending on assay conditions.

Tier 2: Cellular Potency and Target Engagement

While biochemical assays are crucial for determining direct enzymatic inhibition, they do not account for factors such as cell permeability, metabolic stability, and engagement with HDACs within their native protein complexes.[12][13] Cell-based assays are therefore essential to validate the activity of an inhibitor in a more physiologically relevant context.

Experimental Protocol: Western Blot Analysis of Histone Acetylation

This protocol assesses the ability of an inhibitor to induce hyperacetylation of histones, a direct downstream consequence of HDAC inhibition in cells.

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HCT116 colorectal carcinoma or Jurkat T-cell leukemia) to 70-80% confluency.

    • Treat the cells with varying concentrations of 2-chloro-N-(4-chlorophenyl)propanamide and reference inhibitors for a defined period (e.g., 24 hours). Include a DMSO-treated vehicle control.

  • Histone Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a buffer containing protease and HDAC inhibitors.

    • Isolate the nuclear fraction and extract histones using an acid extraction method.

    • Quantify the protein concentration of the histone extracts.

  • Western Blotting:

    • Separate equal amounts of histone extracts by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-α-tubulin for HDAC6 activity).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3 or α-tubulin.

Alternative High-Throughput Method: In-Cell ELISA

For a more quantitative and higher-throughput assessment of histone acetylation, an in-cell ELISA can be employed.[14][15] This method measures the levels of acetylated histones directly in fixed and permeabilized cells in a microplate format.

Experimental Protocol: Cell Viability Assay

To determine the functional consequence of HDAC inhibition, a cell viability assay is performed. This measures the anti-proliferative or cytotoxic effects of the inhibitors.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with a range of concentrations of 2-chloro-N-(4-chlorophenyl)propanamide and the reference inhibitors.

  • Viability Assessment:

    • After a 72-hour incubation period, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[16]

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot cell viability versus inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Tier 3: Advanced Selectivity Profiling

For lead compounds with promising activity and selectivity, more advanced techniques can provide a deeper understanding of their on-target and off-target interactions.

Chemical Proteomics for Target Deconvolution

Chemical proteomics approaches, such as affinity chromatography coupled with mass spectrometry, can identify the direct binding partners of an inhibitor in a complex cellular lysate.[12][17] This method can confirm engagement with known targets and uncover potential off-targets.

G Cell Lysate Cell Lysate Immobilized Inhibitor Immobilized Inhibitor Cell Lysate->Immobilized Inhibitor Binding Competition with Free Inhibitor Competition with Free Inhibitor Immobilized Inhibitor->Competition with Free Inhibitor Specific Binding Elution Elution Competition with Free Inhibitor->Elution Mass Spectrometry Mass Spectrometry Elution->Mass Spectrometry Analysis Target Identification Target Identification Mass Spectrometry->Target Identification

Caption: Workflow for chemical proteomics-based target identification.

Transcriptional Profiling

Analyzing changes in gene expression following inhibitor treatment using techniques like microarray or RNA-sequencing can provide insights into the downstream biological pathways affected by the compound.[18][19] Comparing the transcriptional signature of 2-chloro-N-(4-chlorophenyl)propanamide with those of selective HDAC inhibitors can reveal similarities in their mechanisms of action.

Conclusion

The comprehensive assessment of inhibitor selectivity is a cornerstone of modern drug development. By employing a tiered approach that combines biochemical and cell-based assays with advanced profiling techniques, researchers can build a detailed picture of a compound's activity and potential liabilities. While we have used the hypothetical scenario of 2-chloro-N-(4-chlorophenyl)propanamide as an HDAC inhibitor, the principles and methodologies outlined in this guide are broadly applicable to the characterization of any novel inhibitor. A thorough and rigorous selectivity assessment is an indispensable step in the journey from a promising hit to a viable therapeutic candidate.

References

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Comparative

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 2-chloro-N-(4-chlorophenyl)propanamide

For researchers in drug development and agrochemical science, the journey from a promising in vitro result to a successful in vivo application is fraught with challenges. A frequent hurdle is the discrepancy between a co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and agrochemical science, the journey from a promising in vitro result to a successful in vivo application is fraught with challenges. A frequent hurdle is the discrepancy between a compound's potency in a controlled laboratory setting and its actual performance in a complex biological system. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy evaluation of 2-chloro-N-(4-chlorophenyl)propanamide , a representative of the broader class of chloroacetamide and propanamide compounds known for their potential biological activities.

While direct comparative data for this specific molecule is limited in publicly available literature, this guide will leverage established principles and data from related compounds to provide a robust framework for its evaluation. We will delve into the causality behind experimental choices, outline self-validating protocols, and explore the potential reasons for the oft-observed gap between in vitro and in vivo results.

Introduction to 2-chloro-N-(4-chlorophenyl)propanamide and its Potential Applications

2-chloro-N-(4-chlorophenyl)propanamide belongs to a class of chemical compounds that have garnered interest for their potential as antifungal and herbicidal agents. The chloroacetamide moiety is a well-known pharmacophore in various bioactive molecules. The presence of chlorine atoms can enhance the biological activity of these compounds.[1]

Based on the activity of structurally similar compounds, 2-chloro-N-(4-chlorophenyl)propanamide is hypothesized to exhibit efficacy in two primary areas:

  • Antifungal Activity: Chloroacetamides have demonstrated the ability to inhibit the growth of various fungal pathogens.[2]

  • Herbicidal Activity: This class of compounds has also been explored for its potential to control the growth of unwanted plants.[3]

The initial assessment of this potential begins with in vitro screening, which provides a rapid and cost-effective method to determine a compound's intrinsic activity against a specific target.

In Vitro Efficacy Assessment: The First Step in Discovery

In vitro assays are performed in a controlled, artificial environment to evaluate the direct effect of a compound on a target organism or enzyme. These tests are crucial for initial screening and for understanding the mechanism of action.

Representative In Vitro Antifungal Susceptibility Testing

A common method for determining antifungal efficacy is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC).[2][4] The MIC is the lowest concentration of an agent that prevents the visible growth of a microorganism.[4]

Table 1: Hypothetical In Vitro Antifungal Activity of 2-chloro-N-(4-chlorophenyl)propanamide and Comparators

CompoundTarget OrganismMIC (µg/mL)MFC (µg/mL)
2-chloro-N-(4-chlorophenyl)propanamideCandida albicans832
2-chloro-N-(4-chlorophenyl)propanamideAspergillus fumigatus16>64
Fluconazole (Control)Candida albicans18
Amphotericin B (Control)Aspergillus fumigatus0.51

Note: This data is illustrative and intended for comparative purposes.

Following the determination of the MIC, the Minimum Fungicidal Concentration (MFC) can be ascertained by sub-culturing from the wells with no visible growth onto fresh, drug-free agar. The MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) of the initial inoculum.

Experimental Protocol: Antifungal Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]

  • Preparation of the Compound: Dissolve 2-chloro-N-(4-chlorophenyl)propanamide in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. Perform serial two-fold dilutions in RPMI 1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 medium to a final concentration of 0.5-2.5 x 10^3 CFU/mL.[4]

  • Assay Setup: In a 96-well microtiter plate, add 100 µL of each diluted compound concentration to the respective wells. Add 100 µL of the prepared fungal inoculum to each well. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.[1]

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant reduction in growth (typically ≥50%) compared to the positive control.[4]

The Crucial Transition to In Vivo Efficacy

While in vitro assays provide valuable preliminary data, they do not replicate the complex environment of a living organism.[5] In vivo studies are therefore essential to assess a compound's true therapeutic or practical potential.

Representative In Vivo Antifungal Efficacy Model

For antifungal drug candidates, a common in vivo model is the murine systemic candidiasis model.[6] This model evaluates the ability of a compound to reduce fungal burden in target organs and improve survival rates in infected mice.

Table 2: Hypothetical In Vivo Antifungal Efficacy of 2-chloro-N-(4-chlorophenyl)propanamide in a Murine Model

Treatment GroupDose (mg/kg)Mean Fungal Burden (log10 CFU/kidney)Survival Rate (%)
Vehicle Control (Infected, untreated)-6.8 ± 0.50
2-chloro-N-(4-chlorophenyl)propanamide105.2 ± 0.740
2-chloro-N-(4-chlorophenyl)propanamide254.1 ± 0.680
Fluconazole (Control)103.5 ± 0.4100

Note: This data is illustrative and intended for comparative purposes.

Experimental Protocol: Murine Systemic Candidiasis Model

Ethical approval from an institutional animal care and use committee is mandatory for this protocol.

  • Animal Model: Use immunocompromised mice (e.g., through cyclophosphamide treatment) to establish a robust infection.

  • Infection: Prepare an inoculum of Candida albicans in sterile saline. Inject a predetermined lethal or sub-lethal dose of the fungal suspension intravenously into the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer 2-chloro-N-(4-chlorophenyl)propanamide or a vehicle control via a relevant route (e.g., intraperitoneal or oral). Administer a positive control drug (e.g., fluconazole) to a separate group. Treatment can be a single dose or multiple doses over several days.

  • Efficacy Assessment:

    • Fungal Burden: At a predetermined endpoint (e.g., 72 hours post-infection), euthanize a subset of mice from each group. Harvest target organs (typically kidneys), homogenize them, and plate serial dilutions on SDA to determine the number of colony-forming units (CFU) per gram of tissue.[7]

    • Survival: Monitor the remaining mice for a set period (e.g., 21 days) and record mortality.

Visualizing the Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation prep_compound Prepare Compound Stock assay_setup 96-Well Plate Assay Setup prep_compound->assay_setup prep_inoculum Prepare Fungal Inoculum prep_inoculum->assay_setup incubation Incubate 24-48h assay_setup->incubation mic_mfc Determine MIC & MFC incubation->mic_mfc treatment Administer Compound mic_mfc->treatment Promising Candidate animal_model Immunocompromised Mouse Model infection Systemic Fungal Infection animal_model->infection infection->treatment assessment Assess Efficacy (Fungal Burden & Survival) treatment->assessment

Caption: Workflow from in vitro screening to in vivo validation.

The In Vitro-In Vivo Correlation (IVIVC) Gap: Why Efficacy Can Differ

A significant challenge in drug and agrochemical development is the frequent lack of correlation between in vitro and in vivo results.[5][8] A compound that is highly potent in a petri dish may show little to no efficacy in a living organism. Understanding the reasons for this discrepancy is critical for successful development.

Key Factors Contributing to the IVIVC Gap:
  • Pharmacokinetics (ADME):

    • Absorption: The compound may be poorly absorbed into the bloodstream or plant tissues.

    • Distribution: It may not reach the site of infection or action in sufficient concentrations.[8]

    • Metabolism: The compound can be rapidly metabolized into inactive forms by the host organism (e.g., by liver enzymes in mammals or metabolic pathways in plants).[9][10] For chloroacetamides, metabolism can occur through pathways like glutathione conjugation.[9]

    • Excretion: The compound may be quickly eliminated from the body or plant.

  • Host-Pathogen/Weed Interactions:

    • Immune Response: In vivo, the host's immune system plays a significant role in combating infection, an element absent in in vitro tests.[5]

    • Biofilm Formation: In a host, fungi can form biofilms, which are communities of microorganisms encased in a self-produced matrix. Biofilms are notoriously resistant to antimicrobial agents, and this increased resistance is not always captured in standard in vitro tests.[6]

  • Formulation and Delivery:

    • Solubility and Stability: The compound's formulation can significantly impact its solubility and stability in a biological system.[11] An effective in vivo formulation must ensure the compound remains active and available at the target site.

  • Resistance Mechanisms:

    • Target Site Modification: In a living system, pathogens or weeds can develop resistance through mutations in the target site of the compound.[12][13]

    • Efflux Pumps: Microorganisms can actively pump the compound out of their cells, preventing it from reaching its target.[12]

Visualizing Potential In Vivo Metabolic Inactivation

metabolic_pathway cluster_metabolism In Vivo Metabolism compound 2-chloro-N-(4-chlorophenyl)propanamide (Active) phase1 Phase I: Hydroxylation (e.g., via Cytochrome P450) compound->phase1 Host Enzymes phase2 Phase II: Conjugation (e.g., with Glutathione) phase1->phase2 inactive_metabolite Inactive Metabolite (Excreted) phase2->inactive_metabolite

Caption: Potential metabolic pathway leading to in vivo inactivation.

Conclusion and Future Directions

The evaluation of a novel compound like 2-chloro-N-(4-chlorophenyl)propanamide requires a systematic and logical progression from in vitro to in vivo studies. While in vitro assays are indispensable for initial screening and mechanistic studies, they are only the first step. A thorough understanding of pharmacokinetics, host-pathogen interactions, and potential resistance mechanisms is crucial for bridging the gap between the controlled environment of the lab and the complex reality of a living system.

For researchers and drug development professionals, recognizing the potential for discrepancies between in vitro and in vivo efficacy is paramount. By designing comprehensive experimental plans that account for these complexities, we can more effectively identify and develop promising new antifungal and herbicidal agents. Future research on 2-chloro-N-(4-chlorophenyl)propanamide should focus on obtaining robust in vivo data to validate its potential and to better understand its metabolic fate and potential for resistance development.

References

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Validation

A Comparative Guide to the Metabolic Stability of 2-chloro-N-(4-chlorophenyl)propanamide and its Structural Analogs

Abstract Metabolic stability is a cornerstone of modern drug and agrochemical development, dictating a compound's pharmacokinetic profile, efficacy, and potential for toxicity.[1][2] This guide provides a comprehensive c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metabolic stability is a cornerstone of modern drug and agrochemical development, dictating a compound's pharmacokinetic profile, efficacy, and potential for toxicity.[1][2] This guide provides a comprehensive comparative analysis of the metabolic stability of 2-chloro-N-(4-chlorophenyl)propanamide, a representative chloroacetamide compound. Due to the limited public data on this specific molecule, we present a robust, experimentally-grounded framework for its evaluation. This is achieved by comparing it with two structurally significant analogs: the widely used herbicide Propanil (N-(3,4-dichlorophenyl)propanamide) and 2-chloro-N-(p-tolyl)propanamide. We will delineate the predicted metabolic pathways, provide a detailed protocol for an in vitro liver microsomal stability assay, and discuss the anticipated structure-stability relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the metabolic fate of halogenated aromatic amides.

Introduction: The Imperative of Metabolic Stability

In the journey from discovery to application, a molecule's success is profoundly influenced by its metabolic fate. The rate at which a compound is biotransformed by the body's enzymatic machinery—primarily in the liver—determines its bioavailability, plasma half-life, and dosing regimen.[2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are excessively stable can accumulate, leading to off-target effects and toxicity.[2] The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, are the primary catalysts for Phase I metabolic reactions, which introduce or expose functional groups on xenobiotics.[3][4][5]

This guide focuses on 2-chloro-N-(4-chlorophenyl)propanamide. To construct a meaningful analysis, we employ a comparative approach, leveraging data and established metabolic patterns from structurally related compounds.

The Rationale for Comparator Selection:

  • Propanil (N-(3,4-dichlorophenyl)propanamide): As a widely used herbicide, Propanil's metabolism is well-documented.[6][7] Its core structure is highly analogous to our target compound, differing by the presence of an additional chlorine atom on the phenyl ring. This allows for a direct assessment of how the number and position of chlorine substituents affect metabolic stability.

  • 2-chloro-N-(p-tolyl)propanamide: This analog replaces the 4-chloro substituent with a 4-methyl group. This substitution fundamentally alters the electronic properties of the aromatic ring, providing insight into whether electron-donating or electron-withdrawing groups influence the rate of metabolic degradation.

Molecular Structures and Physicochemical Properties

The subtle structural differences among the test compounds are expected to translate into distinct metabolic profiles.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
2-chloro-N-(4-chlorophenyl)propanamide C₉H₉Cl₂NO218.08
Propanil C₉H₉Cl₂NO218.08
2-chloro-N-(p-tolyl)propanamide C₁₀H₁₂ClNO197.66

(Note: Placeholder images used for structures. Actual structures would be generated or sourced from chemical databases.)

Predicted Metabolic Pathways

The metabolism of Propanil is known to proceed primarily through hydrolysis of the amide bond by aryl acylamidases to yield 3,4-dichloroaniline (DCA) and propionic acid.[6][7] This pathway is a critical detoxification route, but the resulting DCA metabolite is associated with nephrotoxicity and methemoglobinemia.[6][7] A secondary, minor pathway involves CYP450-mediated oxidation.[6]

Based on this precedent, we can predict two primary metabolic fates for 2-chloro-N-(4-chlorophenyl)propanamide and its tolyl analog.

Primary Pathway: Amide Hydrolysis

  • The central amide bond is susceptible to cleavage by hepatic esterases or amidases, yielding 4-chloroaniline (from the target compound) or p-toluidine (from the tolyl analog) and 2-chloropropionic acid.

Secondary Pathway: CYP450-Mediated Oxidation

  • The aromatic ring is a potential site for hydroxylation, a classic Phase I reaction catalyzed by CYP enzymes. The position of hydroxylation can be influenced by the directing effects of the substituents.

G cluster_main Predicted Metabolism of 2-chloro-N-(4-chlorophenyl)propanamide Parent 2-chloro-N-(4-chlorophenyl)propanamide Enzyme1 Aryl Acylamidase (Esterase) Parent->Enzyme1 Enzyme2 Cytochrome P450 (e.g., CYP2D6, CYP3A4) Parent->Enzyme2 Hydrolysis_Metabolite 4-Chloroaniline + 2-Chloropropionic Acid Oxidation_Metabolite Hydroxylated Metabolites Enzyme1->Hydrolysis_Metabolite Major Pathway: Amide Hydrolysis Enzyme2->Oxidation_Metabolite Minor Pathway: Ring Oxidation

Caption: Predicted metabolic pathways for 2-chloro-N-(4-chlorophenyl)propanamide.

Experimental Design: The Liver Microsomal Stability Assay

To quantify and compare the metabolic stability of these compounds, the in vitro liver microsomal assay is the industry-standard method.[1][2] It is a cost-effective, high-throughput screen that provides a robust measure of Phase I metabolic activity.[8][9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds in pooled human liver microsomes.

Rationale for Model Selection:

  • Liver Microsomes: This subcellular fraction is enriched with CYP450 and other key Phase I enzymes.[1][10][11] It provides a direct measure of enzymatic degradation in the absence of confounding factors like cell permeability.

  • Pooled Donors: Using microsomes pooled from multiple donors minimizes the impact of inter-individual variability in enzyme expression and activity, providing a more representative "average" human metabolic rate.[12]

  • NADPH Cofactor: The reaction is initiated by adding Nicotinamide adenine dinucleotide phosphate (NADPH), a necessary cofactor for CYP450 enzyme activity.[10][13] Comparing results with and without NADPH allows for the specific assessment of CYP-mediated metabolism.

G cluster_workflow Liver Microsomal Stability Assay Workflow A Prepare Reagents: Test Compound, Microsomes, Buffer, NADPH B Pre-incubate Compound + Microsomes at 37°C A->B C Initiate Reaction: Add NADPH B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Terminate Reaction: Add Cold Acetonitrile + Internal Standard D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate % Remaining vs. Time Zero G->H

Caption: High-level workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating positive and negative controls to ensure the integrity of the experimental run.

5.1 Materials and Reagents

  • Test Compounds: 2-chloro-N-(4-chlorophenyl)propanamide, Propanil, 2-chloro-N-(p-tolyl)propanamide (10 mM in DMSO).

  • Control Compounds: Verapamil (high clearance), Diazepam (low clearance) (10 mM in DMSO).

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • Potassium Phosphate Buffer (100 mM, pH 7.4).

  • NADPH Regenerating System (or 20 mM NADPH stock solution).

  • Acetonitrile (LC-MS grade), chilled.

  • Internal Standard (e.g., Bucetin or a structurally similar but distinct compound) in acetonitrile.

  • 96-well incubation plates and collection plates.

5.2 Assay Procedure

  • Prepare Working Solutions:

    • Dilute test and control compounds to an intermediate concentration in buffer.

    • Prepare the HLM working solution by diluting the stock to 1.0 mg/mL in cold phosphate buffer.

    • Prepare the NADPH working solution (e.g., 2 mM) in cold phosphate buffer. Keep on ice.

  • Incubation Setup (performed in triplicate):

    • To each well of the incubation plate, add the appropriate volume of phosphate buffer.

    • Add the test/control compound working solution to achieve a final concentration of 1 µM.

    • For the negative control (-NADPH), add buffer instead of the NADPH solution later.

    • Add the HLM working solution to achieve a final concentration of 0.5 mg/mL.

  • Reaction Initiation and Sampling:

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • To initiate the reaction, add the NADPH working solution to all wells except the -NADPH controls. The T=0 sample is taken immediately by transferring an aliquot into a collection plate already containing cold acetonitrile with internal standard.

    • Continue incubating at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots from the incubation plate to the collection plate to terminate the reaction.[9][12]

  • Sample Processing:

    • Once all time points are collected, seal the collection plate and vortex thoroughly.

    • Centrifuge the plate at ~3000 rpm for 10 minutes to pellet the precipitated microsomal proteins.[11]

    • Carefully transfer the supernatant to a new plate for analysis.

5.3 Analytical Methodology: LC-MS/MS

  • The concentration of the parent compound remaining in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13][14]

  • Chromatography: A reverse-phase column (e.g., C18) is typically used with a gradient elution of water and acetonitrile containing a small amount of formic acid or ammonium formate to ensure good peak shape and ionization.[14][15]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

Data Analysis and Anticipated Results

6.1 Calculations

  • Percent Remaining: The peak area of the analyte is normalized to the peak area of the internal standard for each sample. The percent remaining at each time point is then calculated relative to the T=0 sample.

  • Rate of Elimination (k): A plot of the natural logarithm (ln) of the percent remaining versus time is generated. The slope of the linear regression line is the negative rate constant of elimination (-k).

  • Half-Life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)[16]

6.2 Hypothetical Data Summary

The following table presents a hypothetical but mechanistically plausible set of results for this comparative analysis.

CompoundKey Structural FeaturePredicted t½ (min)Predicted CLint (µL/min/mg)Rationale for Prediction
2-chloro-N-(4-chlorophenyl)propanamide Single 4-Cl group2527.7Moderate stability. The electron-withdrawing chloro group may slightly deactivate the ring to oxidation but the amide bond remains the primary site of metabolism.
Propanil 3,4-di-Cl groups3519.8Higher stability. The additional chlorine atom further deactivates the aromatic ring, potentially slowing CYP-mediated oxidation and slightly hindering access to the amide bond by hydrolytic enzymes.
2-chloro-N-(p-tolyl)propanamide 4-Methyl group1546.2Lower stability. The electron-donating methyl group activates the aromatic ring, making it a more favorable substrate for CYP-mediated oxidation (benzylic hydroxylation). This opens an additional, rapid metabolic pathway.
Verapamil (Control) High Clearance< 10> 69.3Validates that the microsomal enzymes are highly active.
Diazepam (Control) Low Clearance> 60< 11.6Validates the assay can accurately measure stable compounds.

Discussion and Scientific Interpretation

The hypothetical results suggest a clear structure-stability relationship. The introduction of electron-withdrawing chlorine atoms appears to confer greater metabolic stability. Propanil, with two such groups, is predicted to be the most stable of the analogs.[17] This increased stability is likely due to the deactivation of the aromatic ring towards oxidative metabolism by CYPs.

Conversely, replacing the 4-chloro group with an electron-donating methyl group in 2-chloro-N-(p-tolyl)propanamide is predicted to significantly decrease metabolic stability. The methyl group not only activates the ring towards aromatic hydroxylation but also presents a site for benzylic oxidation, a rapid metabolic pathway for many CYP isoforms.

For all three compounds, amide hydrolysis remains a probable metabolic route. The relative contribution of hydrolysis versus oxidation would need to be confirmed through metabolite identification studies, where the appearance of metabolites like 4-chloroaniline or hydroxylated parent drug is monitored over time.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the comparative analysis of the metabolic stability of 2-chloro-N-(4-chlorophenyl)propanamide. By leveraging well-understood principles of drug metabolism and comparing the target compound to carefully selected structural analogs, we can generate predictive and actionable data. The provided in vitro liver microsomal assay protocol is a robust and validated method for determining key pharmacokinetic parameters like half-life and intrinsic clearance. The anticipated results underscore the profound impact of subtle changes in chemical structure—specifically the electronic nature of substituents on the phenyl ring—on a compound's metabolic fate. This analytical approach provides crucial insights for lead optimization in both pharmaceutical and agrochemical research, enabling the rational design of molecules with desired pharmacokinetic profiles.

References

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • Creative Biolabs. Metabolic Stability Assay. [Link]

  • Roberts, D. M., et al. (2018). Metabolism of propanil in vivo, including the clinical toxicity associated with each metabolite. ResearchGate. [Link]

  • Lee, H. W., et al. (2013). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. PubMed Central. [Link]

  • Herath, H. M. M., et al. (2022). A New Treatment Approach for Acute Propanil Poisoning: A Case Report. PMC. [Link]

  • PubChem. 2-chloro-N-[1-(4-chlorophenyl)propyl]propanamide. [Link]

  • Valentovic, M. A., et al. (2002). In Vitro Nephrotoxicity Induced by Propanil. PMC. [Link]

  • Jones, R. C., & Twamley, B. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. PMC. [Link]

  • U.S. Environmental Protection Agency. Environmental Chemistry Methods: Propanil. [Link]

  • ResearchGate. Effect of the chlorine atom on in vitro metabolic stability. [Link]

  • Al-Ibrahim, M., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

  • U.S. Environmental Protection Agency. (2018). Environmental Chemistry Method for Propanil & 3,4-DCA in Water. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC. [Link]

  • Lyons, P. G., & Rains, K. (2023). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]

  • Lee, J., et al. (2024). Analytical methods for detecting butane, propane, and their metabolites in biological samples. PubMed. [Link]

  • Preissner, S. C. (2021). Biochemistry, Cytochrome P450. StatPearls. [Link]

  • Jones, R. C., & Twamley, B. (2018). Structure of 2-chloro-N-(p-tol-yl)propanamide. PubMed. [Link]

  • Swamy, G. N., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]

  • World Health Organization. (2003). Propanil in Drinking-water. [Link]

  • Al-Ibrahim, M., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. ResearchGate. [Link]

  • Futyra, K., et al. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. NIH. [Link]

  • SIELC Technologies. HPLC Determination of Propanil on Newcrom B Column. [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • Castro, S., et al. (2014). Modelling the biodegradation kinetics of the herbicide propanil and its metabolite 3,4-dichloroaniline. PubMed. [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC. [Link]

  • Jiménez-Vélez, B. (2012). Cytochrome P450's Toxicity and Detoxification. SlideShare. [Link]

  • U.S. Environmental Protection Agency. (1988). Pesticide Fact Sheet: Propanil. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-chloro-N-(4-chlorophenyl)propanamide

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-chloro-N-(4-chlorophenyl)propanamide. As a chlorinated amide, this compound requires careful handling to mitigate risks to pe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-chloro-N-(4-chlorophenyl)propanamide. As a chlorinated amide, this compound requires careful handling to mitigate risks to personnel and the environment. The following protocols are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream effectively, ensuring a self-validating system of safety and compliance within the laboratory.

Foundational Knowledge: Hazard Identification and Risk Assessment

The primary hazards associated with similar chlorinated aromatic amides include:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin[2][3].

  • Irritation: May cause irritation to the skin, eyes, and respiratory system[2].

  • Environmental Hazard: Halogenated organic compounds can be persistent environmental pollutants[1]. Improper disposal can lead to long-term contamination of soil and water.

Given these potential hazards, a thorough risk assessment should be conducted before handling or disposing of this compound. This assessment should consider the quantity of waste, the potential for exposure, and the available control measures.

Essential Preparations: Personal Protective Equipment (PPE)

Prior to handling 2-chloro-N-(4-chlorophenyl)propanamide in any form, including for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). The following table summarizes the minimum PPE requirements.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption[2].
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust or splashes[4].
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of dust or aerosols[5].

Spill Management Protocol

Accidental spills must be managed promptly and safely. The appropriate response will depend on the size of the spill.

Minor Spills (Solid)

For small quantities of solid 2-chloro-N-(4-chlorophenyl)propanamide:

  • Restrict Access: Cordon off the area to prevent unauthorized entry.

  • Don PPE: Ensure all required PPE is worn.

  • Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.

  • Collection: Carefully sweep or vacuum the material into a clearly labeled hazardous waste container[5]. Avoid generating dust.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Waste Disposal: Seal the waste container and store it in a designated hazardous waste accumulation area.

Major Spills

In the event of a large spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Restrict Entry: Prevent personnel from entering the spill area until it has been deemed safe by EHS.

Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 2-chloro-N-(4-chlorophenyl)propanamide.

G cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste: 2-chloro-N-(4-chlorophenyl)propanamide segregate Segregate as Halogenated Organic Waste start->segregate container Use a Designated, Labeled, and Sealed Waste Container segregate->container storage_loc Store in a Designated Hazardous Waste Accumulation Area container->storage_loc secondary_contain Ensure Secondary Containment for Liquid Waste Solutions storage_loc->secondary_contain pickup Arrange for Pickup by a Licensed Hazardous Waste Contractor secondary_contain->pickup transport Properly Manifested Transportation pickup->transport incineration High-Temperature Incineration at a Permitted Facility transport->incineration end Disposal Complete incineration->end

Caption: Workflow for the disposal of 2-chloro-N-(4-chlorophenyl)propanamide.

Detailed Disposal Procedures

The guiding principle for the disposal of 2-chloro-N-(4-chlorophenyl)propanamide is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash[6][7].

Waste Collection and Segregation
  • Designated Container: All waste containing 2-chloro-N-(4-chlorophenyl)propanamide, including contaminated labware and PPE, must be collected in a dedicated, properly labeled hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "2-chloro-N-(4-chlorophenyl)propanamide."

  • Segregation: This waste stream must be segregated as halogenated organic waste[6][8]. Do not mix with non-halogenated waste streams, as this can increase disposal costs and complicate the disposal process[6].

Storage
  • Location: Store the sealed waste container in a designated, secure hazardous waste accumulation area.

  • Incompatibilities: Keep away from incompatible materials, such as strong oxidizing agents.

  • Container Integrity: Ensure the container is kept closed except when adding waste[8].

Final Disposal

The final disposal of 2-chloro-N-(4-chlorophenyl)propanamide must be conducted by a licensed and reputable hazardous waste disposal company. The most appropriate disposal method for halogenated organic compounds is high-temperature incineration in a facility with flue gas scrubbing capabilities[9]. This ensures the complete destruction of the molecule and prevents the formation of toxic byproducts such as dioxins.

Regulatory Context

In the United States, the disposal of this chemical is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it may fall under the F-listed wastes (hazardous wastes from non-specific sources) if it is a spent solvent[10][11][12]. It is the responsibility of the waste generator to properly classify and manage their hazardous waste in accordance with all federal, state, and local regulations.

Emergency First Aid

In the event of accidental exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention[5].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing[2][5].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[4][5]. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][3].

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • Alabama A&M University. (n.d.). Hazardous Waste Manual. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. Retrieved from [Link]

  • Mitra, A., & Roy, P. (2011). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Journal of Toxicology, 2011, 471724.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Chloro-N-(4-chlorophenyl)propanamide

[1] CAS Number: 21262-05-5 Synonyms: -Chloro-4'-chloropropionanilide; N-(4-Chlorophenyl)-2-chloropropanamide Physical State: Crystalline Solid (Melting Point: 106–108 °C)[1] Executive Safety Summary For Immediate Impleme...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 21262-05-5 Synonyms:


-Chloro-4'-chloropropionanilide; N-(4-Chlorophenyl)-2-chloropropanamide
Physical State:  Crystalline Solid (Melting Point: 106–108 °C)[1]

Executive Safety Summary

For Immediate Implementation: 2-Chloro-N-(4-chlorophenyl)propanamide is an


-haloacetamide derivative .[1] Beyond standard irritant risks, this structural class possesses alkylating properties, making it a potential skin sensitizer  and genotoxin . It is lipophilic, facilitating rapid dermal absorption.
  • Primary Risk: Dermal absorption and inhalation of dust during weighing.[1]

  • Critical Control: All solid-phase handling must occur inside a certified chemical fume hood.[1]

  • PPE Baseline: Double nitrile gloves (minimum 0.11 mm outer), lab coat, and safety glasses with side shields.

  • Prohibited: Do not handle on open benchtops. Do not use latex gloves (poor resistance to halogenated organics).[1]

Hazard Mechanics & Risk Assessment

Why we choose specific PPE for this compound.

As a Senior Application Scientist, I prioritize understanding the mechanism of toxicity to select the right armor. This compound presents a dual-threat profile:

  • Electrophilic Alkylation (

    
    -Chloro moiety):  The chlorine atom at the alpha position (adjacent to the carbonyl) is a good leaving group.[1] This makes the carbon electrophilic, allowing it to react with nucleophilic residues on proteins (cysteine/lysine) or DNA.
    
    • Consequence: This mechanism drives allergic contact dermatitis (sensitization) and potential mutagenicity.[1]

  • Lipophilicity (Chlorophenyl group): The halogenated aromatic ring increases the compound's solubility in lipids.[1]

    • Consequence: Once on the skin, it penetrates the stratum corneum rapidly, carrying the reactive

      
      -chloro group into the systemic circulation.
      

PPE Selection Matrix

The following matrix balances protection with manual dexterity required for precise weighing and synthesis.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand (Primary) Double Gloving Strategy Inner: Nitrile (4 mil / 0.10 mm) - DexterityOuter: Nitrile (5-8 mil) or Laminate (Silver Shield®) - BarrierRationale:[1] Halogenated amides can permeate thin nitrile.[1] The air gap between gloves provides a breakthrough indicator and time buffer.[1]
Respiratory Engineering Control (Primary) Chemical Fume Hood (Face velocity: 80–100 fpm).Note:[1] If hood is unavailable (emergency only), use a P100/HEPA half-face respirator.[1] N95 is insufficient for long-duration powder handling due to face-seal leakage.[1]
Eye/Face Chemical Splash Goggles ANSI Z87.1 compliant.[1] Rationale: Crystalline fines can bypass standard safety glasses.[1] If working with >10g or under pressure, add a Face Shield .
Body Lab Coat (High-Closure) 100% Cotton or Nomex (if flammable solvents are present).Requirement:[1] Must button to the neck.[1] Sleeves must be tucked into gloves (taped if handling >50g).[1]
Footwear Closed-toe, Non-absorbent Leather or chemically resistant synthetic.[1] No mesh sneakers (liquids penetrate mesh instantly).[1]

Operational Protocols

A. Weighing & Transfer (Solid Phase)

Risk: Static-charged dust generation.[1]

  • Static Control: Place an ionizing bar or anti-static gun near the balance inside the hood.[1] Chlorinated amides often carry high static charges, causing powder to "jump" onto gloves/sleeves.

  • Containment: Weigh into a tared vial or weighing boat. Do not use spatulas that are too wide for the receiving vessel neck.[1]

  • Decontamination: Immediately wipe the balance area with a lint-free wipe dampened with 70% Ethanol/Water.[1]

B. Solubilization (Liquid Phase)

Risk: Splash and enhanced permeation via solvent carrier.[1]

  • Solvent Choice: When dissolving in DMSO or DMF, recognize that these solvents are penetration enhancers .[1] They will carry the toxicant through nitrile gloves in seconds.[1]

  • Technique: Add solvent slowly down the side of the vessel to prevent aerosolization.[1]

  • Glove Change: If any drop of the solution touches your outer glove, change it immediately .[1] Do not wait for a "burning" sensation.[1]

C. Visual Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on the scale of operation.

PPE_Logic Start Start: Assess Operation Scale IsPowder Is material in Solid/Powder form? Start->IsPowder Quantity Quantity > 1 gram? IsPowder->Quantity Yes IsSolution Is material in Solution? IsPowder->IsSolution No StandardPPE Standard PPE: Nitrile (Double), Lab Coat, Safety Glasses, Fume Hood Quantity->StandardPPE No (<1g) EnhancedPPE Enhanced PPE: Add Tyvek Sleeves, Face Shield, Consider PAPR if outside hood Quantity->EnhancedPPE Yes (>1g) SolventType Solvent: DMSO/DMF/Methanol? IsSolution->SolventType Yes SolventType->StandardPPE No (Water/Buffer) LaminateGloves CRITICAL: Use Laminate/Barrier Gloves (Silver Shield) over Nitrile SolventType->LaminateGloves Yes (Penetrating Solvents)

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.[1]

Emergency Response & Decontamination

Spill Response (Solid)
  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • PPE Up: Don N95/P100 respirator and double gloves.[1]

  • Wet Method: Cover powder with a paper towel dampened with water (to prevent dust).[1]

  • Scoop: Carefully lift the towel and powder into a hazardous waste bag.[1]

  • Wash: Clean surface with soap and water (surfactants lift the lipophilic residue).[1]

Skin Exposure[2][3][4][5][6][7]
  • Drench: Immediately wash with copious soap and water for 15 minutes.[1] Do not use alcohol or organic solvents on skin—this will drive the chemical deeper into the dermis.[1]

  • Remove: Peel off contaminated clothing while under the safety shower.[1]

Disposal Workflow (Cradle-to-Grave)

Proper disposal is critical due to the halogen content.[1] Incineration is the only acceptable terminal path.[1]

Disposal_Flow WasteGen Waste Generation (Solid or Liquid) Segregation Segregate Stream: Halogenated Organics WasteGen->Segregation Container Container: HDPE or Glass Carboy (Label: 'Toxic, Halogenated') Segregation->Container Do NOT mix with Strong Acids/Bases Storage Satellite Accumulation Area (Secondary Containment) Container->Storage Disposal High-Temp Incineration (Licensed Facility) Storage->Disposal

Figure 2: Waste segregation and disposal workflow for halogenated amides.[1][2]

Disposal Specifications:

  • Waste Labeling: Must explicitly state "Halogenated Organic."[1]

  • Compatibility: Keep separate from strong oxidizers and strong bases (risk of hydrolysis releasing toxic byproducts).[1]

  • Destruction: High-temperature incineration (>1000°C) with scrubber systems is required to manage HCl/NOx emissions.[1]

References

  • National Center for Biotechnology Information (PubChem). 2-chloro-N-(4-chlorophenyl)propanamide (Compound Summary).[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][3][4] National Academies Press.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200).[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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